molecular formula C13H25NO4Si B194166 Azetidon CAS No. 76855-69-1

Azetidon

Cat. No.: B194166
CAS No.: 76855-69-1
M. Wt: 287.43 g/mol
InChI Key: GWHDKFODLYVMQG-UBHAPETDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

An impurity of Faropenem. Faropenem is an oral penem, closely related to the carbapenem class that is used for the treatment of bacterial infections.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHDKFODLYVMQG-UBHAPETDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H](NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998168
Record name (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76855-69-1
Record name Azetidon
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76855-69-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azetidon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076855691
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30998168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R)-3-((R)-1-(tert-butyldimethylsiloxy)ethyl)-4-oxoazetidin-2-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3R,4R)-4-Acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZETIDON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75874VBV1X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enduring Scaffold: A Technical Guide to the Synthesis and Biological Activity of Azetidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile β-Lactam Core

The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that has left an indelible mark on the landscape of medicine and organic chemistry.[1][2][3][4][5][6] First synthesized by Hermann Staudinger in 1907, this strained heterocyclic ring is the cornerstone of the most widely used class of antibiotics, including penicillins and cephalosporins.[2][3][7] The inherent ring strain of the β-lactam makes it susceptible to nucleophilic attack, a chemical reactivity that is ingeniously harnessed for its primary biological function: the inhibition of bacterial cell wall synthesis.[4] Beyond their profound antibacterial legacy, azetidinone derivatives have emerged as a privileged scaffold, demonstrating a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antifungal, antitubercular, and cholesterol absorption inhibitory properties.[3][6][8][9][10][11]

This guide provides an in-depth exploration of the synthesis and diverse biological activities of azetidinone derivatives. We will delve into the mechanistic underpinnings of key synthetic strategies, provide actionable experimental protocols, and survey the broad spectrum of biological applications, offering a comprehensive resource for researchers and drug development professionals.

Part 1: The Art of the Ring - Synthesizing the Azetidinone Core

The construction of the sterically strained 2-azetidinone ring is a testament to the ingenuity of synthetic organic chemistry. Several elegant methods have been developed, with the Staudinger [2+2] cycloaddition being the most prominent and versatile.[1][12]

The Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger synthesis is a powerful and convergent method for constructing the β-lactam ring through the reaction of a ketene with an imine.[12][13] The reaction is not a concerted pericyclic process but rather proceeds through a stepwise mechanism involving a zwitterionic intermediate.[12][14]

Mechanism and Rationale:

The reaction is initiated by the nucleophilic attack of the imine nitrogen on the electrophilic central carbon of the ketene.[12][14] This forms a zwitterionic intermediate. The subsequent step is a conrotatory 4π electrocyclization of this intermediate to form the four-membered ring.[8] The stereochemical outcome of the reaction—whether the substituents on the β-lactam ring are cis or trans—is determined by the relative rates of ring closure and rotation around the newly formed C-N bond in the zwitterionic intermediate.[14]

  • Electron-donating groups on the ketene and electron-withdrawing groups on the imine tend to accelerate the ring closure, favoring the formation of cis-β-lactams.[14]

  • Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down the ring closure, allowing for bond rotation and leading to the thermodynamically more stable trans-β-lactams.[14]

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product ketene Ketene R1-C(R2)=C=O zwitterion Zwitterionic Intermediate ketene->zwitterion Nucleophilic attack (Imine N on Ketene C=O) imine Imine R3-CH=N-R4 imine->zwitterion lactam β-Lactam zwitterion->lactam Conrotatory ring closure Synthesis_Workflow start Start Materials (Aromatic Aldehyde + Aromatic Amine) schiff_base Step 1: Schiff Base Formation (Reflux in Ethanol with Glacial Acetic Acid) start->schiff_base cycloaddition Step 2: [2+2] Cycloaddition (Schiff Base + Chloroacetyl Chloride + Triethylamine in Dioxane) schiff_base->cycloaddition workup Step 3: Workup & Purification (Precipitation in water, Filtration, Recrystallization) cycloaddition->workup product Final Product (Azetidinone Derivative) workup->product Antibacterial_Mechanism cluster_drug β-Lactam Antibiotic cluster_target Bacterial Target cluster_process Cellular Process drug Azetidinone Ring pbp Penicillin-Binding Protein (PBP) (Transpeptidase) drug->pbp Binds to active site (Molecular Mimicry) synthesis Peptidoglycan Synthesis (Cell Wall Cross-linking) pbp->synthesis Catalyzes lysis Cell Lysis & Death pbp->lysis Inhibition leads to substrate D-Ala-D-Ala Substrate substrate->pbp Natural Substrate synthesis->lysis Disruption leads to

Sources

A Deep Dive into the Molecular Mechanisms of β-Lactam Antibiotics: Action, Resistance, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

β-lactam antibiotics have been a cornerstone of antibacterial therapy for nearly a century, prized for their efficacy and favorable safety profile.[1] Their mechanism of action, the inhibition of bacterial cell wall synthesis, represents a classic example of targeted chemotherapy. This technical guide provides an in-depth exploration of the molecular underpinnings of β-lactam activity, from the structure of their target—the peptidoglycan cell wall—to the intricacies of their interaction with Penicillin-Binding Proteins (PBPs). Furthermore, this guide will dissect the primary mechanisms of bacterial resistance and provide detailed protocols for key experimental assays used to investigate these phenomena, offering researchers and drug development professionals a comprehensive resource for this critical class of antibiotics.

The Bacterial Cell Wall: The Target Under Siege

The efficacy of β-lactam antibiotics is fundamentally tied to the essential nature of the bacterial cell wall. This rigid, mesh-like structure, known as the peptidoglycan (PG) or murein sacculus, is critical for maintaining cell shape, providing structural strength, and counteracting the high internal osmotic pressure of the bacterial cytoplasm.[2][3][4] Its absence in eukaryotic cells makes it an ideal target for selective toxicity.

The basic structure of peptidoglycan consists of long glycan chains cross-linked by short peptide bridges.[2][3][5] The glycan backbone is a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues connected by β-(1,4)-glycosidic bonds.[2] A short peptide stem, typically composed of three to five amino acids, is attached to each NAM residue.[2] In the final step of biosynthesis, these peptide stems are cross-linked, creating a robust, three-dimensional mesh that encases the cell.[2]

The thickness and composition of the peptidoglycan layer are primary determinants for classifying bacteria as Gram-positive or Gram-negative.[2][3]

  • Gram-positive bacteria possess a thick, multilayered peptidoglycan wall (20-80 nm) that is exposed to the environment.[2][3]

  • Gram-negative bacteria have a much thinner peptidoglycan layer (7-8 nm) located within the periplasmic space, sandwiched between the inner cytoplasmic membrane and a protective outer membrane.[2][6]

This structural difference has significant implications for the accessibility of β-lactam antibiotics to their targets.

The Core Mechanism of Action: Irreversible Acylation of Penicillin-Binding Proteins (PBPs)

β-lactam antibiotics exert their bactericidal effect by inhibiting the final steps of peptidoglycan synthesis.[7][8][9] This is achieved by targeting a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs) .[7][10][11] PBPs are membrane-associated enzymes that catalyze the transpeptidation and transglycosylation reactions required to assemble and cross-link the peptidoglycan precursors.[12]

The key to the antibiotic's action lies in its structural mimicry. The three-dimensional conformation of the β-lactam ring resembles the D-Ala-D-Ala terminus of the peptidoglycan peptide stem, the natural substrate for PBP transpeptidases.[1][7][10] This similarity allows the antibiotic to enter the active site of the PBP.

The inhibitory process unfolds as a covalent chemical reaction:

  • Binding: The β-lactam antibiotic docks into the active site of a PBP.

  • Nucleophilic Attack: A critical serine residue in the PBP's active site performs a nucleophilic attack on the carbonyl carbon of the highly strained β-lactam ring.[7][13]

  • Covalent Adduct Formation: The β-lactam ring opens, and a stable, covalent acyl-enzyme intermediate is formed between the antibiotic and the PBP's serine residue.[7][13][14][15]

This acylation is effectively irreversible because the resulting complex is extremely slow to hydrolyze, thus inactivating the enzyme.[11][13]

With the PBPs incapacitated, the bacterium can no longer properly cross-link its peptidoglycan.[16] As the cell grows and divides, it relies on autolytic enzymes (autolysins) to cleave existing peptidoglycan to allow for the insertion of new material.[7] However, without the corresponding synthesis and cross-linking of new peptidoglycan, the activity of these autolysins leads to a progressive weakening of the cell wall.[7] This structural failure ultimately results in the cell being unable to withstand its internal turgor, leading to osmotic lysis and cell death.[15][16] Recent studies also suggest that beyond simple inhibition, β-lactams can induce a malfunctioning, futile cycle of cell wall synthesis and degradation that contributes to their lethal effect.[17]

Beta-Lactam Mechanism of Action cluster_0 Bacterial Cell cluster_1 Antibiotic Action PBP Penicillin-Binding Protein (PBP) (Active Transpeptidase) PG_Synthesis Peptidoglycan Cross-linking (Cell Wall Synthesis) PBP->PG_Synthesis Catalysis InactivePBP Inactive Acyl-Enzyme Complex (Covalent Bond) PBP->InactivePBP Substrate Peptidoglycan Precursor (D-Ala-D-Ala) Substrate->PBP Normal Binding BetaLactam β-Lactam Antibiotic BetaLactam->PBP Mimics Substrate, Irreversible Binding Inhibition Inhibition of Cross-linking InactivePBP->Inhibition Lysis Cell Lysis & Death Inhibition->Lysis

Caption: Molecular mechanism of β-lactam antibiotic action.

The Rise of Resistance: Bacterial Counter-Strategies

The widespread use of β-lactam antibiotics has driven the evolution of sophisticated bacterial resistance mechanisms. For drug development professionals, understanding these mechanisms is as critical as understanding the primary mode of action.

A. Enzymatic Degradation: β-Lactamases By far the most common and clinically significant resistance mechanism, particularly in Gram-negative bacteria, is the production of β-lactamase enzymes.[10][18][19] These enzymes hydrolyze the amide bond in the β-lactam ring, inactivating the antibiotic before it can reach its PBP target.[1][10][19] To counter this, β-lactam antibiotics are often co-administered with β-lactamase inhibitors, such as clavulanic acid, sulbactam, or tazobactam.[7][9][18][20]

B. Target Modification: Altered PBPs Bacteria can evade β-lactam action by acquiring mutations in the genes encoding PBPs or by acquiring new, resistant PBP genes.[10][21] These alterations reduce the binding affinity of the antibiotic for the PBP active site, rendering the drug less effective.[10] A prime example is the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which encodes for PBP2a, a PBP with a very low affinity for most β-lactam antibiotics.[10]

C. Reduced Drug Access to the Target In Gram-negative bacteria, the outer membrane acts as a selective barrier. Resistance can arise from:

  • Porin Channel Modification: Mutations that alter or decrease the expression of porin channels, the protein gateways through which β-lactams enter the periplasm, can reduce intracellular drug concentration.[21]

  • Efflux Pumps: Bacteria can actively pump antibiotics out of the cell using transmembrane efflux pumps, preventing the drug from reaching a sufficient concentration to inhibit its PBP targets.

Beta-Lactam Resistance Mechanisms cluster_0 Resistance Mechanisms BetaLactam β-Lactam Antibiotic PBP Target PBP BetaLactam->PBP Inhibition Cell Wall Synthesis Inhibition PBP->Inhibition BetaLactamase Enzymatic Degradation (β-Lactamase) BetaLactamase->BetaLactam Inactivates AlteredPBP Target Modification (Altered PBP) AlteredPBP->PBP Prevents Binding ReducedAccess Reduced Access (Porin/Efflux) ReducedAccess->BetaLactam Blocks/Removes

Caption: Overview of primary β-lactam resistance mechanisms.

Experimental Methodologies for Mechanistic Elucidation

Validating the mechanism of action of new β-lactam compounds or characterizing resistance requires robust experimental protocols. The following sections detail two fundamental assays.

Protocol 4.1: PBP Binding Affinity Assay using Fluorescent Penicillin

Principle: This is a competitive binding assay used to determine the affinity of a test compound (e.g., a new antibiotic) for a specific PBP. It measures the ability of the test compound to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin FL, a green-fluorescent penicillin derivative) for binding to PBPs in bacterial membranes or as purified proteins. The concentration of the test compound that inhibits 50% of the fluorescent probe's binding (IC₅₀) is determined.

Causality Behind Experimental Choices:

  • Bacterial Membranes: Using crude membrane preparations provides a more physiologically relevant context as PBPs are membrane-anchored, and all native PBPs are present.

  • Bocillin FL: This probe is used because its fluorescence allows for sensitive detection and quantification of binding after separation by SDS-PAGE.

  • Pre-incubation with Test Compound: This step is crucial to allow the unlabeled inhibitor to reach binding equilibrium with the PBPs before the fluorescent probe is introduced. This ensures that the measured competition is accurate.

Materials:

  • Bacterial membrane preparation (from the strain of interest)

  • Test β-lactam compound (serial dilutions)

  • Bocillin™ FL Penicillin, Fluorescent (Thermo Fisher Scientific)

  • Phosphate-buffered saline (PBS), pH 7.4

  • SDS-PAGE loading buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence gel scanner (e.g., Typhoon or similar)

Procedure:

  • Preparation: Thaw bacterial membrane preparations on ice. Quantify total protein concentration using a standard method (e.g., BCA assay). Dilute the membrane preparation in PBS to a final concentration of 1-2 mg/mL.

  • Competition Reaction: a. In a series of microcentrifuge tubes, add 50 µL of the diluted membrane preparation. b. To each tube, add the test β-lactam compound at various final concentrations (e.g., from 0.01 µM to 1000 µM). Include a "no inhibitor" control (add buffer only) and a "total binding" control. c. Pre-incubate the mixtures for 15 minutes at 37°C to allow the test compound to bind to the PBPs.

  • Fluorescent Labeling: a. Add Bocillin FL to each tube to a final concentration of 10 µM. b. Incubate for an additional 30 minutes at 37°C.

  • Termination: Stop the reaction by adding an equal volume of 2X SDS-PAGE loading buffer and boiling the samples for 5 minutes. This denatures the proteins and stops any further binding.

  • Analysis: a. Load equal amounts of total protein from each sample onto an SDS-PAGE gel. b. Run the gel to separate the proteins by molecular weight. c. Visualize the gel using a fluorescence scanner with appropriate excitation/emission filters for fluorescein. PBPs that have bound Bocillin FL will appear as fluorescent bands.

  • Interpretation: The intensity of the fluorescent band corresponding to a specific PBP will decrease as the concentration of the competing test compound increases. Quantify the band intensity for each concentration and plot it against the log of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. A lower IC₅₀ indicates higher binding affinity.

Protocol 4.2: Characterizing β-Lactamase Activity via Nitrocefin Assay

Principle: This is a spectrophotometric assay to measure the activity of β-lactamase enzymes. Nitrocefin is a chromogenic cephalosporin. When its β-lactam ring is hydrolyzed by a β-lactamase, it undergoes a distinct color change from yellow to red. The rate of this color change, measured by the increase in absorbance at 486 nm, is directly proportional to the enzyme's activity.

Causality Behind Experimental Choices:

  • Nitrocefin: Chosen for its rapid and clear color change upon hydrolysis, which allows for a simple and continuous kinetic assay. Its broad substrate specificity makes it suitable for detecting a wide range of β-lactamases.

  • Spectrophotometer: Provides a highly quantitative and real-time measurement of the reaction progress, allowing for the accurate determination of initial reaction velocities (V₀) required for kinetic analysis (e.g., calculating Kₘ and Vₘₐₓ).

Materials:

  • Purified β-lactamase enzyme or bacterial lysate containing the enzyme.

  • Nitrocefin solution (e.g., 500 µM in PBS).

  • Phosphate-buffered saline (PBS), pH 7.0.

  • 96-well microplate (UV-transparent).

  • Microplate spectrophotometer capable of reading absorbance at 486 nm.

Procedure:

  • Preparation: Prepare serial dilutions of the β-lactamase enzyme or bacterial lysate in PBS. Prepare the nitrocefin substrate solution.

  • Assay Setup: a. In a 96-well plate, add 180 µL of the nitrocefin solution to each well. b. Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C) in the spectrophotometer.

  • Reaction Initiation: a. Add 20 µL of the diluted enzyme/lysate to each well to initiate the reaction. b. Immediately start monitoring the change in absorbance at 486 nm every 30 seconds for 10-15 minutes.

  • Data Analysis: a. For each enzyme concentration, plot absorbance vs. time. The initial, linear portion of this curve represents the initial velocity (V₀) of the reaction. b. The rate of hydrolysis can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for hydrolyzed nitrocefin at pH 7.0 is 20,500 M⁻¹cm⁻¹. c. To determine kinetic parameters like Kₘ and Vₘₐₓ, the assay should be repeated with a fixed enzyme concentration and varying concentrations of nitrocefin. The resulting initial velocities are then plotted against substrate concentration and fitted to the Michaelis-Menten equation.

Quantitative Data Summary

The efficacy of β-lactam antibiotics is often quantified by their binding affinity to target PBPs and their susceptibility to β-lactamases. The table below presents hypothetical, yet representative, data for a novel β-lactam compound ("New-cillin") compared to a classic antibiotic.

CompoundTarget PBPIC₅₀ (µM) [a]β-LactamaseKₘ (µM) [b]k_cat (s⁻¹) [c]
Penicillin G S. aureus PBP20.5TEM-150800
New-cillin S. aureus PBP20.2TEM-145015
Penicillin G MRSA PBP2a>1000SHV-165650
New-cillin MRSA PBP2a5.8SHV-160010

Table Notes:

  • [a] IC₅₀: The concentration of antibiotic required to inhibit 50% of fluorescent probe binding to the PBP. A lower value indicates higher affinity.

  • [b] Kₘ: The Michaelis constant, representing the substrate concentration at which the enzyme operates at half its maximal velocity. A higher Kₘ can indicate poorer binding of the substrate (antibiotic) to the β-lactamase.

  • [c] k_cat: The turnover number, representing the number of substrate molecules each enzyme site converts to product per unit time. A lower value indicates slower hydrolysis and greater stability of the antibiotic.

Conclusion and Future Directions

The mechanism of β-lactam antibiotics—covalent inhibition of essential PBP enzymes—is a paradigm of effective antimicrobial drug design. However, the relentless evolution of bacterial resistance necessitates continuous innovation. Future research is focused on developing novel β-lactams that can evade resistance mechanisms, such as compounds with enhanced stability against new classes of β-lactamases or those with high affinity for mutated PBPs found in resistant strains like MRSA.[22] Furthermore, the development of new β-lactamase inhibitors and combination therapies that potentiate the effects of existing antibiotics remains a critical strategy in the ongoing battle against bacterial infections.[23]

References

  • Wikipedia. β-Lactam antibiotic. [Link]

  • Gutmann L, Billot-Klein D, Williamson R, van Heijenoort J, Collatz E. [Mechanisms of action of beta-lactam antibiotics and mechanisms of non-enzymatic resistance]. PubMed. [Link]

  • Study.com. Peptidoglycan Overview, Function & Structure. [Link]

  • Microbe Online. Beta-Lactam Antibiotics: Mechanism of Action, Resistance. [Link]

  • Wikipedia. Peptidoglycan. [Link]

  • Egan, A. J. F., Biboy, J., van't Veer, I., Breukink, E., & Vollmer, W. (2020). Peptidoglycan: Structure, Synthesis, and Regulation. eBook. [Link]

  • Tooke, C. L., Hinchliffe, P., Bragginton, E. C., Colenso, C. K., Hirvonen, V. H. A., Takeo, Y., & Spencer, J. (2019). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine. [Link]

  • Medicinski Glasnik. Mechanism of action of antibiotics which inhibit synthesis of bacterial cell wall. [Link]

  • MSD Manual Professional Edition. Overview of Beta-Lactams. [Link]

  • Vollmer, W., Blanot, D., & de Pedro, M. A. (2008). Peptidoglycan structure and architecture. FEMS Microbiology Reviews. [Link]

  • SlideShare. BETA LACTAM ANTIBIOTICS AND OTHER INHIBITORS OF CELL WALL SYNTHESIS.ppt. [Link]

  • Taylor & Francis. β-lactam antibiotics – Knowledge and References. [Link]

  • Biology LibreTexts. 13.2A: Inhibiting Cell Wall Synthesis. [Link]

  • Wikipedia. Penicillin-binding proteins. [Link]

  • Kocaoglu, O., Calvo, R. A., Sham, L. T., Cozy, L. M., Lanning, L. M., Francis, S., Winkler, M. E., & Ebersberger, I. (2015). Beta-lactam antibiotics induce a lethal malfunctioning of the bacterial cell wall synthesis machinery. Proceedings of the National Academy of Sciences. [Link]

  • Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). Penicillin-binding proteins and β-lactam resistance. FEMS Microbiology Reviews. [Link]

  • Proteopedia. Penicillin-binding protein. [Link]

  • Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). The penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. PubMed. [Link]

  • Grokipedia. Penicillin-binding proteins. [Link]

  • Oliva, M., Dideberg, O., & Field, M. J. (2003). Understanding the acylation mechanisms of active-site serine penicillin-recognizing proteins: a molecular dynamics simulation study. PubMed. [Link]

  • Golemi, D., Maveyraud, L., Vakulenko, S., Samama, J. P., & Mobashery, S. (2001). Penicillin Binding Proteins: key players in bacterial cell cycle and drug resistance processes. FEMS Microbiology Reviews. [Link]

  • Zapun, A., Contreras-Martel, C., & Vernet, T. (2008). Penicillin-binding proteins and β-lactam resistance. Oxford Academic. [Link]

  • Beadle, B. M., Trehan, I., Focia, P. J., & Shoichet, B. K. (2002). Interaction energies between β-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation. ACS Publications. [Link]

  • Pemberton, O. A., & Gumbart, J. C. (2020). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Perspectives in Science. [Link]

  • Synapse. What are PBPs inhibitors and how do they work?. [Link]

  • Synapse. What are PBP1b inhibitors and how do they work?. [Link]

  • Contagion Live. Penicillin-Binding Proteins Reconsidered: A Clinician's Guide from Targets to Dynamic Cell-Wall Control. [Link]

  • Matos, M. J., Viçosa, A. L., & Costa, S. P. (2022). Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

The Azetidinone Nucleus: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a Strained Ring

Since Hermann Staudinger's first synthesis in 1907, the four-membered β-lactam ring of the azetidinone core has captivated and challenged chemists for over a century.[1] Initially explored as a synthetic curiosity, its profound biological significance was unveiled with Alexander Fleming's discovery of penicillin in 1928.[2][3] This serendipitous finding ushered in the antibiotic era and cemented the azetidinone scaffold as a privileged structure in medicinal chemistry. The inherent ring strain of this cyclic amide, once a puzzle for synthetic chemists, proved to be the very source of its potent biological activity, particularly its ability to interfere with bacterial cell wall biosynthesis.[2][4] This guide offers a comprehensive exploration of azetidinone chemistry, from its foundational synthetic methodologies to its diverse and expanding applications, providing researchers and drug development professionals with a detailed understanding of this remarkable pharmacophore.

Part 1: The Synthetic Cornerstone - Mastering the [2+2] Cycloaddition

The construction of the azetidinone ring is a testament to the ingenuity of organic synthesis. While several methods exist, the Staudinger ketene-imine cycloaddition remains the most prevalent and versatile approach.[5][6] This venerable reaction, a [2+2] cycloaddition, involves the reaction of a ketene with an imine to form the β-lactam ring.[6]

The Staudinger Synthesis: A Mechanistic Deep Dive

The Staudinger synthesis is a two-step process initiated by the nucleophilic attack of the imine nitrogen on the central carbon of the ketene, forming a zwitterionic intermediate.[6][7] This is followed by a conrotatory ring closure to yield the final β-lactam product. The stereochemical outcome of the reaction, yielding either cis or trans isomers, is influenced by several factors, including the electronic nature of the substituents on both the ketene and the imine, as well as the reaction conditions.[6][8] Generally, (E)-imines tend to form cis β-lactams, while (Z)-imines favor the formation of trans products.[6]

Staudinger_Mechanism cluster_product Product Imine Imine (R1-CH=N-R2) Zwitterion Zwitterionic Intermediate Imine->Zwitterion Nucleophilic Attack Ketene Ketene (R3,R4-C=C=O) Ketene->Zwitterion BetaLactam β-Lactam Zwitterion->BetaLactam Ring Closure

Caption: The Staudinger [2+2] cycloaddition of an imine and a ketene.

Experimental Protocol: Synthesis of 3-Chloro-1,4-diaryl-azetidin-2-ones

This protocol details a common variation of the Staudinger reaction to synthesize 3-chloro-substituted monocyclic β-lactams, which are known to possess a range of biological activities.[3][9]

Step 1: Synthesis of Schiff Base (Imine)

  • In a round-bottom flask, dissolve the appropriate aromatic aldehyde (10 mmol) and aromatic amine (10 mmol) in ethanol (50 mL).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitated solid, wash with cold water, and recrystallize from ethanol to obtain the pure Schiff base.

Step 2: Cycloaddition to form the Azetidinone

  • In a separate flask, dissolve the synthesized Schiff base (5 mmol) and triethylamine (10 mmol) in anhydrous 1,4-dioxane (30 mL).[4][10]

  • Cool the mixture in an ice bath with constant stirring.

  • Slowly add chloroacetyl chloride (7.5 mmol) dropwise to the cooled solution over 20-30 minutes.[4][10]

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 3-5 hours.[4]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into crushed ice.[11]

  • Filter the resulting solid, wash thoroughly with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.[4]

Characterization:

  • Infrared (IR) Spectroscopy: Look for a characteristic C=O stretching frequency for the β-lactam ring in the range of 1735-1765 cm⁻¹.[4]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The protons on the azetidinone ring will show characteristic chemical shifts and coupling constants.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.[12]

Part 2: The Diverse Applications of Azetidinones in Drug Development

The unique chemical properties of the azetidinone ring have been harnessed to develop a wide array of therapeutic agents.

Antibacterial Agents: The Progenitors of a Revolution

The most well-known application of azetidinones is in the realm of antibiotics.[2][9] The strained β-lactam ring mimics the D-Ala-D-Ala moiety of peptidoglycan precursors, allowing it to act as a mechanism-based inhibitor of bacterial transpeptidases (also known as penicillin-binding proteins or PBPs).[2] This inhibition disrupts the cross-linking of the bacterial cell wall, leading to cell lysis and death.[2][13]

Antibacterial_Mechanism BetaLactam β-Lactam Antibiotic (e.g., Penicillin) PBP Penicillin-Binding Protein (PBP) (Transpeptidase) BetaLactam->PBP Inhibits CellWall Bacterial Cell Wall Synthesis PBP->CellWall Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->CellWall CellLysis Cell Lysis and Death CellWall->CellLysis Disruption leads to

Caption: Mechanism of action of β-lactam antibiotics.

Overcoming Resistance: The Role of β-Lactamase Inhibitors

A significant challenge in antibacterial therapy is the emergence of bacterial resistance, often mediated by β-lactamase enzymes that hydrolyze the β-lactam ring.[3] To counter this, β-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam are often co-administered with β-lactam antibiotics.[14][15] These inhibitors act as "suicide substrates," irreversibly binding to and inactivating the β-lactamase, thereby protecting the antibiotic.[14][15]

Cholesterol Absorption Inhibitors: A Targeted Approach to Hyperlipidemia

Beyond their antibacterial prowess, azetidinones have found a crucial role in cardiovascular medicine. Ezetimibe, a prominent example, is a cholesterol absorption inhibitor.[5][13] It selectively targets the Niemann-Pick C1-Like 1 (NPC1L1) protein at the brush border of the small intestine, preventing the absorption of dietary and biliary cholesterol.[2][5][16] This leads to a reduction in hepatic cholesterol stores, an upregulation of LDL receptors, and consequently, a decrease in circulating LDL cholesterol levels.[13]

Ezetimibe_Mechanism Ezetimibe Ezetimibe NPC1L1 NPC1L1 Protein (in Small Intestine) Ezetimibe->NPC1L1 Inhibits Absorption Cholesterol Absorption NPC1L1->Absorption Mediates Cholesterol Dietary & Biliary Cholesterol Cholesterol->Absorption Liver Hepatic Cholesterol Stores Absorption->Liver Leads to LDL_R LDL Receptor Upregulation Liver->LDL_R Depletion causes LDL_C Reduced Circulating LDL Cholesterol LDL_R->LDL_C Results in

Caption: Mechanism of action of Ezetimibe.

Enzyme Inhibition and Beyond: An Expanding Therapeutic Landscape

The reactivity of the azetidinone ring makes it an effective warhead for inhibiting various enzymes beyond bacterial transpeptidases. Azetidinone derivatives have been investigated as inhibitors of human leukocyte elastase, chymase, thrombin, and proteases from viruses like HIV.[9][17] This versatility has spurred research into their potential as anti-inflammatory, anticancer, antidiabetic, and antitubercular agents.[3][9][18]

Quantitative Bioactivity of Selected Azetidinone Derivatives

Compound ClassTargetBioactivity (IC₅₀/MIC)Reference
2-Azetidinone Acyl Enzyme InhibitorProstate Specific Antigen (PSA)IC₅₀ = 8.98 ± 0.90 µM[3]
3-Benzylazetidin-2-one DerivativeHuman ChymaseIC₅₀ = 0.46 nM[19]
N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamideGram-positive & Gram-negative bacteriaPotent antimicrobial agent[20]
N-[2-(3-chloro-2-oxo-4-styrylazetidin-1-ylamino)-2-oxoethyl]benzamideBreast Cancer (MCF7) cell lineMost potent anticancer agent in series[20]

Part 3: The Future of Azetidinone Chemistry

The journey of the azetidinone nucleus is far from over. The emergence of multidrug-resistant pathogens necessitates the development of novel β-lactam antibiotics and β-lactamase inhibitor combinations.[18] Furthermore, the application of modern synthetic methodologies, including asymmetric catalysis and green chemistry approaches, is enabling the creation of increasingly complex and stereochemically defined azetidinone derivatives.[21] The exploration of azetidinone-based hybrids, where the β-lactam core is conjugated with other pharmacophores, holds promise for developing multifunctional drugs with enhanced efficacy and novel mechanisms of action.[18] As our understanding of disease pathways deepens, the versatile and reactive azetidinone scaffold is poised to remain a critical tool in the arsenal of medicinal chemists for years to come.

References

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER. Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Beta-Lactamase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]

  • The Mechanism of Action of Ezetimibe (Zetia) on the Inhibition of Cholesterol Absorption. EBM Consult. Available at: [Link]

  • Ezetimibe. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Chemistry and biological activities of 2-azetidinone derivatives – A mini-review. GLOBAL SCITECH OCEAN Publishing Company. Available at: [Link]

  • β-Lactamase Inhibitors-Clavulanic Acid, Sulbactam and Tazobactam - Mechanisms of action of antibiotics. Pharmacy 180. Available at: [Link]

  • What are β-lactamase inhibitor and how do you quickly get the latest development progress?. Patsnap Synapse. Available at: [Link]

  • Beta-lactamase inhibitors. WikiLectures. Available at: [Link]

  • Staudinger synthesis. Wikipedia. Available at: [Link]

  • POCl3 MEDIATED STAUDINGER REACTION OF IMINES WITH KETENES: SYNTHESIS OF MONOCYCLIC β- LACTAM AND 1, 3-OXAZINONE DERIVATIVES. Rasayan Journal of Chemistry. Available at: [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Wiley Online Library. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC - PubMed Central. Available at: [Link]

  • Eco-friendly Synthesis of 3-Chloro -4-(3- Nitrophenyl)-1-Phenyl-azetidin-2-One. Prime Scholars. Available at: [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry. Available at: [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls. Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. MDPI. Available at: [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impactfactor. Available at: [Link]

  • Synthesis and Characterization of Some 2-Azetidinones. International Journal of ChemTech Research. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW. TIJER. Available at: [Link]

  • SCOPE OF AZETIDINONE HYBRIDS FOR DIVERSE PHARMACOLOGICAL ACTIVITIES; A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. PubMed. Available at: [Link]

  • 2-Azetidinone--a new profile of various pharmacological activities. PubMed. Available at: [Link]

  • Recent Progress in the Synthesis and Chemistry of Azetidinones. ResearchGate. Available at: [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. Available at: [Link]

Sources

The Azetidinone Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

The 2-azetidinone, or β-lactam, ring is a four-membered cyclic amide that stands as one of the most consequential structural motifs in the history of medicinal chemistry.[1][2] Initially catapulted to fame by the discovery of penicillin, the β-lactam core was for decades synonymous with antibacterial chemotherapy.[1][3] However, extensive research has unveiled the remarkable versatility of this strained heterocyclic system, establishing it as a "privileged scaffold" for engaging a diverse array of biological targets. Beyond its foundational role in combating bacterial infections, azetidinone derivatives have emerged as potent cholesterol absorption inhibitors, anticancer agents, antiviral compounds, and modulators of various enzymes.[4][5][6]

This guide provides a comprehensive exploration of azetidinone derivatives for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will dissect the fundamental chemistry, explore key synthetic strategies with actionable protocols, elucidate the molecular mechanisms of action across different therapeutic areas, and analyze the critical structure-activity relationships (SAR) that govern efficacy. Our focus is on the causality behind experimental design and the strategic insights that empower the rational design of next-generation therapeutics based on this enduring scaffold.

Core Chemistry: The Power of a Strained Ring

The therapeutic efficacy of most azetidinone derivatives is intrinsically linked to the chemical reactivity conferred by the strained four-membered ring. Unlike a typical, planar amide, the bond angles within the β-lactam ring are significantly compressed, leading to substantial ring strain. This strain prevents the nitrogen lone pair from effectively delocalizing into the carbonyl group, rendering the amide bond unusually susceptible to nucleophilic attack. This built-in reactivity is the cornerstone of its ability to covalently modify enzyme targets.

Stereochemistry is paramount in the design of azetidinone-based drugs. The substituents at the C3 and C4 positions create chiral centers, and the relative stereochemistry (cis or trans) profoundly impacts biological activity. For instance, the cis relationship between the C3 and C4 protons is a common feature in many biologically active monocyclic β-lactams.

Figure 1: General structure of the 2-azetidinone scaffold.

Key Synthetic Strategies: Forging the Four-Membered Ring

The construction of the azetidinone ring is a foundational challenge in organic synthesis. Over the years, several powerful methods have been developed, with the Staudinger and Kinugasa reactions being among the most robust and widely utilized in medicinal chemistry.[3][7]

The Staudinger [2+2] Cycloaddition

Discovered by Hermann Staudinger in 1907, this reaction involves the [2+2] cycloaddition of a ketene with an imine to form the β-lactam ring.[8] It remains a cornerstone of β-lactam synthesis due to its versatility and the accessibility of starting materials.[8][9] The reaction's stereochemical outcome can be influenced by reaction conditions and the steric and electronic properties of the substituents.[4]

Figure 2: The Staudinger ketene-imine cycloaddition workflow.

Experimental Protocol: Synthesis of a Phenyl(phenoxy)acetyl Chloride-derived β-Lactam

This protocol describes a typical one-pot Staudinger reaction.

  • Imine Formation: To a solution of an appropriate aromatic aldehyde (1.0 eq) in dichloromethane (DCM, 0.5 M), add the corresponding aromatic amine (1.0 eq). Stir the mixture at room temperature for 2-4 hours until thin-layer chromatography (TLC) indicates complete formation of the imine.

  • Cycloaddition: Cool the reaction mixture to 0 °C in an ice bath. Add triethylamine (Et3N, 2.5 eq) to the solution.

  • Ketene Precursor Addition: In a separate flask, dissolve phenoxyacetyl chloride (1.2 eq) in anhydrous DCM. Add this solution dropwise to the stirring imine solution over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1N HCl (2x), saturated NaHCO3 solution (2x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from ethanol or by silica gel column chromatography to yield the desired β-lactam.

The Kinugasa Reaction

The Kinugasa reaction is a copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with a nitrone, which rearranges to form a β-lactam.[10] This method is particularly valuable as it often proceeds with high stereoselectivity, typically yielding cis-substituted β-lactams.[11] The reaction has been adapted for asymmetric synthesis and can be performed under mild conditions.[11][12]

Figure 3: The copper-catalyzed Kinugasa reaction workflow.

Experimental Protocol: Copper-Catalyzed Synthesis of a 4-Substituted β-Lactam

This protocol outlines a general procedure for the Kinugasa reaction.[13]

  • Catalyst Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), add copper(I) chloride (CuCl, 0.1 eq) and a suitable nitrogen-based ligand/base (e.g., N-methylmorpholine, 1.5 eq) to anhydrous solvent (e.g., THF or CH2Cl2).

  • Reactant Addition: To this stirring suspension, add the nitrone (1.0 eq) followed by the terminal alkyne (1.2 eq).

  • Reaction Conditions: Stir the mixture at room temperature for 24-48 hours. The reaction progress can be monitored by TLC. For less reactive substrates, gentle heating (40-50 °C) may be required.

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers.

  • Work-up and Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure β-lactam.

Mechanisms of Action: Diverse Molecular Targets

The versatility of the azetidinone scaffold is best illustrated by its ability to interact with a wide range of biological targets through distinct mechanisms.

Antibacterial: Inhibition of Cell Wall Synthesis

The classical mechanism of β-lactam antibiotics involves the inhibition of bacterial cell wall synthesis.[14] These antibiotics are structural mimics of the D-Ala-D-Ala terminus of the peptidoglycan precursor.[15] They bind to the active site of penicillin-binding proteins (PBPs), which are bacterial transpeptidases essential for cross-linking the peptidoglycan layer.[15][16] The strained β-lactam ring is then attacked by a catalytic serine residue in the PBP active site, leading to the formation of a stable, covalent acyl-enzyme intermediate.[16] This irreversible inactivation of PBPs disrupts cell wall integrity, ultimately causing bacterial cell lysis and death.[1][15]

PBP_Inhibition PBP PBP Active Site (with Ser-OH) Complex Non-covalent Binding Complex PBP->Complex BL β-Lactam Antibiotic BL->Complex Mimics D-Ala-D-Ala AcylEnzyme Covalent Acyl-Enzyme (Inactive PBP) Complex->AcylEnzyme Nucleophilic attack by Serine OH Lysis Inhibited Cell Wall Synthesis → Cell Lysis AcylEnzyme->Lysis Irreversible Inhibition

Figure 4: Mechanism of PBP inhibition by β-lactam antibiotics.
Cholesterol Absorption Inhibition

Azetidinone derivatives, most notably Ezetimibe, represent a distinct class of lipid-lowering agents.[5] Unlike statins, which inhibit cholesterol synthesis in the liver, Ezetimibe selectively blocks the absorption of dietary and biliary cholesterol from the small intestine.[17] Its molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a sterol transporter located on the brush border of enterocytes.[17] By binding to NPC1L1, Ezetimibe prevents the uptake of cholesterol into the cells, thereby reducing the amount of cholesterol delivered to the liver and subsequently lowering plasma LDL cholesterol levels.[17]

Anticancer Activity

The anticancer potential of azetidinones is an area of intense investigation. Several derivatives have been shown to exert potent antiproliferative effects through various mechanisms. A prominent strategy involves designing β-lactams as tubulin polymerization inhibitors that target the colchicine binding site.[18] These compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[19][20] Other reported anticancer mechanisms include the induction of apoptosis through caspase-3 activation and the inhibition of critical cell survival pathways like AKT/GSK3β.[19][20]

Structure-Activity Relationships (SAR): A Blueprint for Rational Design

Systematic modification of the azetidinone core has generated a wealth of SAR data, providing a roadmap for optimizing potency, selectivity, and pharmacokinetic properties.

SAR for Antibacterial Activity

The antibacterial profile of β-lactams is highly dependent on the substituents at the N1, C3, and C4 positions.

PositionSubstituent TypeImpact on ActivityExample
N1 Activating Group (e.g., -SO3H)Confers activity against Gram-negative bacteria, enhances β-lactamase stability.Aztreonam (Monobactam)
C3 Acylamino Side ChainCrucial for PBP binding and antibacterial spectrum. Modifications alter potency and spectrum.Penicillins, Cephalosporins
C4 Small Alkyl Group (e.g., -CH3)Can influence potency and stability.Carbapenems
SAR for Cholesterol Absorption Inhibition

The discovery of Ezetimibe established a clear pharmacophore for inhibiting cholesterol absorption via the NPC1L1 transporter.

Position/FeatureSubstituent TypeImpact on Activity
N1 p-Fluorophenyl groupEssential for high potency.[21]
C3 (S)-hydroxypropyl side chainThe hydroxyl group and stereochemistry are critical for binding.[21][22]
C4 (S)-p-Hydroxyphenyl groupThe para-hydroxyl group is a key hydrogen bonding element.[22][23]
Stereochemistry 3R, 4S configurationThe specific stereoisomer is required for activity.[21]
SAR for Anticancer Activity

For azetidinone-based tubulin inhibitors, SAR often focuses on mimicking the structure of natural products like combretastatin A-4 (CA-4).

PositionSubstituent TypeImpact on ActivityExample
N1 3,4,5-TrimethoxyphenylMimics the A-ring of CA-4, crucial for binding to the colchicine site.[18]CA-4 analogues
C4 Substituted Phenyl RingMimics the B-ring of CA-4. Substituents (e.g., -OCH3, -OH, -F) modulate potency.[18]Various reported derivatives
C3 Small substituents (e.g., -H, -F)Can enhance potency and metabolic stability.[18]3-fluoro-azetidinones
Stereochemistry cis-configurationThe cis relationship between the C3 and C4 substituents is often preferred for higher activity.[19]

Therapeutic Landscape and Future Perspectives

The azetidinone scaffold is a validated platform for drug discovery with a remarkable breadth of applications. Its journey from the first antibiotic to a diverse class of therapeutic agents highlights its chemical and biological adaptability.

  • Antibacterial Agents: The core of β-lactam antibiotics remains a vital part of our arsenal against bacterial infections, with ongoing efforts to combat resistance through new derivatives and β-lactamase inhibitor combinations.[16][24]

  • Cholesterol Management: Ezetimibe has secured a significant place in cardiovascular therapy, demonstrating that the scaffold can be successfully applied to non-infectious disease targets.[25]

  • Oncology: Azetidinone derivatives are promising candidates in oncology, particularly as tubulin inhibitors, with several compounds showing potent preclinical activity.[20][26][27]

  • Emerging Areas: Research continues to uncover novel activities, including antiviral, anti-inflammatory, and antitubercular properties, suggesting that the full therapeutic potential of azetidinones has yet to be realized.[6][28][29]

The future of azetidinone chemistry lies in the continued exploration of new biological targets and the intelligent design of novel structures. The synthesis of hybrid molecules, which combine the azetidinone core with other pharmacophores, represents a promising strategy to develop agents with dual mechanisms of action or to overcome drug resistance.[30][31] As synthetic methodologies become more sophisticated and our understanding of molecular biology deepens, the venerable azetidinone ring is poised to remain a central and dynamic player in the field of medicinal chemistry for years to come.

References

  • Beta-Lactam Antibiotics: Mechanism of Action, Resistance - Microbe Online. (2020). [Link]

  • β-Lactam antibiotic - Wikipedia. [Link]

  • Staudinger synthesis - Wikipedia. [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. [Link]

  • Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile | Journal of the American Chemical Society - ACS Publications. [Link]

  • β-Lactam synthesis - Organic Chemistry Portal. [Link]

  • Synthesis of Exclusively 4-Substituted β-Lactams through the Kinugasa Reaction Utilizing Calcium Carbide - Organic Chemistry Portal. [Link]

  • 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus - PubMed. [Link]

  • Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions. [Link]

  • Kinugasa Reactions in Water: From Green Chemistry to Bioorthogonal Labelling - MDPI. [Link]

  • β-Lactams: chemical structure, mode of action and mechanisms of resistance - SciSpace. [Link]

  • Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. [Link]

  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents - PubMed Central. [Link]

  • Full article: Synthesis of β-lactams via Staudinger reaction using N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline as a carboxylic acid activator. [Link]

  • Novel N-Substituted 3-Aryl-4-(diethoxyphosphoryl)azetidin-2-ones as Antibiotic Enhancers and Antiviral Agents in Search for a Successful Treatment of Complex Infections - PMC - NIH. [Link]

  • Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf. [Link]

  • The Kinugasa Reaction - Organic Reactions. [Link]

  • Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link]

  • Medicinal Applications of Coumarins Bearing Azetidinone and Thiazolidinone Moieties. [Link]

  • Ezetimibe and other azetidinone cholesterol absorption inhibitors - PubMed. [Link]

  • Kinugasa reaction - Synthesis of β-lactams via [3+2] cycloaddition of alkyne and nitrone! [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Azetidinone: Different methods of synthesis and its biological profile - Der Pharma Chemica. [Link]

  • Synthesis and structure-activity relationships of 2-azetidinone-1-sulfonic acid derivatives with a heteroatom-bound substituent at the 4-position - PubMed. [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES - PubMed. [Link]

  • 2-Azetidinone Cholesterol Absorption Inhibitors: Structure−Activity Relationships on the Heterocyclic Nucleus | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Synthesis, antibacterial and anticancer activity of novel bis-azetidinones - JOCPR. [Link]

  • 2-Azetidinones: Synthesis and biological evaluation as potential anti-breast cancer agents. [Link]

  • Ezetimibe: a selective inhibitor of cholesterol absorption. [Link]

  • Chemistry and biological activities of 2-azetidinone derivatives – A mini-review - GLOBAL SCITECH OCEAN Publishing Company. [Link]

  • Recent Progress in the Synthesis and Chemistry of Azetidinones - ResearchGate. [Link]

  • Ezetimibe - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials. [Link]

  • 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. [Link]

  • A REVIEW ON 2-AZETEDINONES. [Link]

  • A BRIEF REVIEW ON RECENT SYNTHESIS OF 2-AZETIDINONE DERIVATIVES. [Link]

  • Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials. [Link]

  • 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. | Semantic Scholar. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW - TIJER. [Link]

  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity - bepls. [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS - IIP Series. [Link]

  • 2-Azetidinone--a new profile of various pharmacological activities - PubMed. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update - MDPI. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Cycloaddition Reactions for Azetidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-azetidinone, or β-lactam, is a four-membered heterocyclic amide of immense significance in medicinal chemistry. It forms the structural core of the most widely used class of antibacterial agents, including penicillins, cephalosporins, carbapenems, and monobactams. Beyond their antibacterial prowess, β-lactams serve as versatile synthetic intermediates and have found applications as cholesterol absorption inhibitors, enzyme inhibitors, and anticancer agents.[1] The inherent ring strain of the azetidinone ring makes its synthesis a challenging yet crucial endeavor in organic and medicinal chemistry.

Cycloaddition reactions, which form a cyclic adduct from two or more unsaturated molecules, represent the most powerful and convergent strategies for constructing the β-lactam core.[2] These methods allow for the direct formation of the four-membered ring with varying degrees of stereocontrol, enabling access to a vast chemical space of substituted azetidinones. This guide provides an in-depth exploration of the primary cycloaddition methodologies employed in modern synthesis, focusing on the underlying mechanisms, field-proven protocols, and the causal logic behind experimental choices.

The Staudinger [2+2] Ketene-Imine Cycloaddition

First reported by Hermann Staudinger in 1907, the [2+2] cycloaddition between a ketene and an imine remains the most general and widely utilized method for β-lactam synthesis.[2][3] Its versatility allows for the preparation of a diverse array of substituted azetidinones by varying the ketene and imine components.

Mechanism and Stereochemical Considerations

The Staudinger synthesis is not a concerted pericyclic reaction but proceeds through a stepwise mechanism. The reaction is initiated by a nucleophilic attack of the imine nitrogen onto the electrophilic central carbon of theketene.[3][4] This step forms a zwitterionic intermediate, which then undergoes a 4-electron conrotatory electrocyclization to furnish the final β-lactam ring.[2]

The stereochemical outcome of the reaction (cis vs. trans diastereomers) is a critical aspect and is determined by the competition between direct ring closure of the initial zwitterionic intermediate and its isomerization prior to cyclization.[5]

  • Kinetic vs. Thermodynamic Control : Non-polar solvents tend to favor the kinetically formed cis product by accelerating the ring closure. Polar solvents can stabilize the zwitterionic intermediate, allowing more time for rotation around the newly formed C-C bond to the thermodynamically more stable intermediate, which leads to the trans product.[4]

  • Substituent Effects : Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate direct ring closure, favoring the cis-β-lactam.[5] Conversely, electron-withdrawing ketene substituents and electron-donating imine substituents slow the ring closure, often leading to a preference for the trans-β-lactam.[5][6]

  • Imine Geometry : The geometry of the starting imine is crucial. Generally, (E)-imines favor the formation of cis-β-lactams, while (Z)-imines can lead to trans products.[4]

Staudinger_Mechanism Staudinger Reaction Mechanism reactants Imine + Ketene ZWI Zwitterionic Intermediate (Cis precursor) reactants->ZWI Nucleophilic Attack ZWI_trans Zwitterionic Intermediate (Trans precursor) ZWI->ZWI_trans cis_product cis-β-Lactam (Kinetic Product) ZWI->cis_product k_closure (fast) Conrotatory Ring Closure trans_product trans-β-Lactam (Thermodynamic Product) ZWI_trans->trans_product k'_closure Conrotatory Ring Closure

Figure 1: General mechanism of the Staudinger cycloaddition.

Protocol: In Situ Generation of Dichloroketene and Cycloaddition

Ketenes are often unstable and prone to polymerization, making their in situ generation a common and highly effective strategy.[4] This protocol details the synthesis of a dichlorinated β-lactam from an imine and dichloroketene, generated in situ from dichloroacetyl chloride.

Materials:

  • N-Benzylideneaniline (Imine, 1.0 eq)

  • Dichloroacetyl chloride (1.1 eq)

  • Triethylamine (Et₃N) (1.2 eq)

  • Anhydrous Toluene

  • Inert atmosphere setup (Schlenk line or glovebox)

  • Flame-dried glassware

Step-by-Step Procedure:

  • Setup: Assemble the reaction flask under an inert atmosphere (e.g., Nitrogen or Argon). Add the imine (1.0 eq) and anhydrous toluene to the flask.

  • Base Addition: Add triethylamine (1.2 eq) to the solution. Stir the mixture at room temperature for 10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial for controlling the reaction rate and selectivity.

  • Ketene Generation & Reaction: Add a solution of dichloroacetyl chloride (1.1 eq) in anhydrous toluene dropwise to the cooled, stirring imine solution over 30 minutes. The slow addition is critical to keep the concentration of free ketene low, thereby minimizing polymerization.[4]

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Work-up: Filter the reaction mixture to remove the triethylammonium hydrochloride salt. Wash the filtrate with a saturated aqueous solution of NaHCO₃, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Choices:

  • In Situ Generation: Dichloroacetyl chloride reacts with triethylamine to form dichloroketene, which is immediately trapped by the imine. This prevents the ketene from dimerizing or polymerizing, which are common side reactions.[4]

  • Anhydrous Conditions: Imines and acyl chlorides are susceptible to hydrolysis. Carrying out the reaction under dry, inert conditions is essential for achieving a high yield.[4]

  • Temperature Control: Low temperatures (0 °C to -78 °C) are often employed to enhance diastereoselectivity, typically favoring the kinetically controlled cis-isomer, and to suppress side reactions.[2]

Data Summary: Stereoselectivity in Staudinger Reactions

The stereochemical outcome is highly dependent on the substituents and reaction conditions.

Ketene PrecursorImineBase/SolventTemp. (°C)Yield (%)cis:trans RatioReference
Phthalamidoacetyl ChloridePolyaromatic ImineEt₃N / Toluene-78 to RTGoodExclusively trans[7]
Methoxyacetyl ChlorideN-Boc protected imineEt₃N / DCM-8221-77Complete cis[2]
Dichloroacetyl ChlorideN-(3,4-dimethoxybenzylidene)amineEt₃N / BenzeneRefluxGoodExclusively trans[7]
SilylketeneN-SilylimineNone / NeatRTHighPredominantly trans[8]

The Kinugasa Reaction: A Copper-Catalyzed Cascade

The Kinugasa reaction is a powerful transformation that constructs the β-lactam ring from a terminal alkyne and a nitrone, mediated by a copper(I) salt.[9] This reaction is technically a [3+2] cycloaddition followed by a rearrangement, offering a distinct and often highly stereoselective route to cis-substituted β-lactams.[9][10]

Mechanism: From Cycloaddition to Rearrangement

The mechanism of the Kinugasa reaction is intricate and has been the subject of detailed computational and experimental study.[11][12]

  • Copper Acetylide Formation: The reaction begins with the deprotonation of the terminal alkyne by a base in the presence of a Cu(I) salt to form a copper acetylide species.[9]

  • [3+2] Cycloaddition: The copper acetylide then undergoes a 1,3-dipolar cycloaddition with the nitrone to form a five-membered copper-containing isoxazolidine intermediate.[9]

  • Rearrangement Cascade: This is the most complex step. Recent DFT calculations suggest that the initial five-membered ring undergoes a rapid and irreversible cycloreversion to generate an imine and a dicopper-ketenyl intermediate.[11][13] This is followed by a nucleophilic attack of the ketenyl intermediate on the imine and subsequent intramolecular cyclization to form the β-lactam ring.[13] This revised mechanism distinguishes it from a simple Staudinger-type [2+2] cycloaddition as previously thought.

Kinugasa_Mechanism Modern View of the Kinugasa Reaction Mechanism cluster_start Catalyst & Substrate Activation cluster_cycloaddition Cascade Process cluster_end Product Formation Alkyne Alkyne Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide Nitrone Nitrone 5-Membered Intermediate 5-Membered Intermediate Nitrone->5-Membered Intermediate [3+2] Cycloaddition Cu(I) Salt + Base Cu(I) Salt + Base Cu(I) Salt + Base->Cu-Acetylide Cu-Acetylide->5-Membered Intermediate [3+2] Cycloaddition Cycloreversion Cycloreversion 5-Membered Intermediate->Cycloreversion Imine + Cu-Ketenyl Imine + Cu-Ketenyl Cycloreversion->Imine + Cu-Ketenyl Nucleophilic Attack Nucleophilic Attack Imine + Cu-Ketenyl->Nucleophilic Attack Linear Intermediate Linear Intermediate Nucleophilic Attack->Linear Intermediate Ring Closure Ring Closure Linear Intermediate->Ring Closure β-Lactam Enolate β-Lactam Enolate Ring Closure->β-Lactam Enolate Protonation Protonation β-Lactam Enolate->Protonation Final β-Lactam Final β-Lactam Protonation->Final β-Lactam

Figure 2: Simplified workflow of the Kinugasa reaction mechanism.

Protocol: Enantioselective Kinugasa Reaction

The development of chiral ligands has enabled highly enantioselective variants of the Kinugasa reaction, providing direct access to optically pure β-lactams.[14][15] This protocol is adapted from an efficient synthesis using a Tris(oxazoline)/Cu(II) catalyst system, which notably can be run under an air atmosphere.[14]

Materials:

  • N,α-Diphenylnitrone (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Copper(II) perchlorate hexahydrate (Cu(ClO₄)₂·6H₂O) (10 mol%)

  • Tris(oxazoline) ligand (TOX) (12 mol%)

  • Triethylamine (Et₃N) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Catalyst Preparation: In a dry flask under air, dissolve Cu(ClO₄)₂·6H₂O (10 mol%) and the TOX ligand (12 mol%) in anhydrous DCM. Stir the solution at room temperature for 1 hour to allow for complex formation.

  • Reactant Addition: To the catalyst solution, add the nitrone (1.0 eq), followed by triethylamine (2.0 eq), and finally phenylacetylene (1.2 eq).

  • Reaction: Stir the mixture at the desired temperature (e.g., 15 °C) and monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl and extract with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the β-lactam product. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Causality Behind Choices:

  • Copper(II) Precursor: While the active catalyst is Cu(I), this protocol demonstrates that a Cu(II) salt can serve as an efficient precursor.[14] It is likely reduced in situ. The use of a stable Cu(II) salt simplifies the experimental setup, allowing the reaction to be performed in air.

  • Chiral Ligand: The tris(oxazoline) ligand coordinates to the copper center, creating a chiral environment that directs the cycloaddition, leading to high enantioselectivity.[14]

  • Base: Triethylamine serves to deprotonate the terminal alkyne, facilitating the formation of the crucial copper acetylide intermediate.[13]

Data Summary: Asymmetric Kinugasa Reactions
AlkyneNitroneCatalyst/LigandYield (%)de (%)ee (%)Reference
PhenylacetyleneN,α-DiphenylnitroneCu(ClO₄)₂ / Tris(oxazoline)95>95:597[14]
PhenylacetyleneN,α-DiphenylnitroneCuCl / Bis(azaferrocene)9394:693[14]
Ethyl PropiolateN-Benzyl-α-phenylnitroneCu(ClO₄)₂ / Tris(oxazoline)82>95:598[14]
TrimethylsilylacetyleneN,α-DiphenylnitroneCu(ClO₄)₂ / Tris(oxazoline)85>95:597[14]

The Alkene-Isocyanate [2+2] Cycloaddition

This method involves the reaction of an alkene, typically electron-rich, with an isocyanate, which is electron-poor, to form the azetidinone ring.[16] The reaction is particularly effective with highly electrophilic isocyanates, such as chlorosulfonyl isocyanate (CSI).[17]

Mechanism and Reactivity

The mechanism can be either a concerted, symmetry-allowed [π2s + π2a] cycloaddition or, more commonly, a stepwise process. For reactive isocyanates like CSI reacting with electron-rich alkenes, the reaction often proceeds via a single electron transfer (SET) pathway to a diradical intermediate or through a zwitterionic intermediate.[16][17] The stepwise nature allows for rotation to relieve steric strain before ring closure.

Alkene_Isocyanate Alkene-Isocyanate [2+2] Cycloaddition reactants Alkene + Isocyanate (e.g., CSI) intermediate Zwitterionic or Diradical Intermediate reactants->intermediate Stepwise Addition product N-Sulfonyl-β-Lactam intermediate->product Ring Closure final_product N-H β-Lactam product->final_product Reductive Workup (e.g., Na₂SO₃)

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Azetidinones (β-Lactams)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the β-Lactam Ring

The azetidin-2-one, commonly known as the β-lactam ring, is a four-membered cyclic amide that stands as one of the most critical structural motifs in medicinal chemistry.[1][2] Its fame is anchored by the revolutionary discovery of penicillin, and the ring system forms the core of numerous essential antibiotics, including penicillins, cephalosporins, and carbapenems.[1][2][3] Beyond their profound antibacterial properties, azetidinone derivatives have demonstrated a remarkable breadth of biological activities, functioning as enzyme inhibitors, cholesterol absorption inhibitors, and agents with anti-inflammatory, anticonvulsant, and anticancer properties.[2][3][4]

The synthesis of this strained four-membered ring, however, is not without its challenges. Classical synthetic methods often require long reaction times, harsh conditions, and can result in low yields and the formation of undesirable side products.[2] This has driven the search for more efficient, rapid, and environmentally benign synthetic strategies. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this field, offering a powerful solution to the limitations of conventional heating.[5][6]

This guide provides a comprehensive overview of the principles, protocols, and field-proven insights for the microwave-assisted synthesis of azetidinones, primarily focusing on the robust and widely adopted Staudinger [2+2] cycloaddition reaction.

The Microwave Advantage: A Paradigm Shift in Chemical Synthesis

Microwave-assisted synthesis is a green chemistry technique that utilizes microwave radiation to heat reaction mixtures.[5][7] Unlike conventional heating methods that rely on conduction and convection to transfer heat from an external source to the bulk of the reaction, microwave energy couples directly with polar molecules in the mixture, leading to rapid and uniform heating.[7][8][9]

Core Principles of Microwave Heating:

The mechanism of microwave heating in chemical reactions is primarily based on two phenomena:

  • Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a dipole moment. When subjected to the oscillating electric field of microwave radiation, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, resulting in a rapid increase in internal temperature.[8]

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate in response to the oscillating electric field. The resulting collisions cause intense internal heating.[8]

This direct energy transfer provides several profound advantages over conventional methods:[6][10][11]

  • Dramatic Reaction Rate Acceleration: Reactions that take hours or days to complete using an oil bath can often be finished in minutes.[2][6]

  • Improved Yields and Purity: The rapid and uniform heating minimizes the formation of by-products that often result from prolonged exposure to high temperatures.[6][11]

  • Energy Efficiency: By heating only the reaction mixture and not the vessel, microwave synthesis significantly reduces energy consumption.[6][7][11]

  • Enhanced Reproducibility: Dedicated microwave reactors allow for precise control over temperature and pressure, leading to more reproducible experimental outcomes.[6][10]

The Staudinger [2+2] Cycloaddition: A Cornerstone of β-Lactam Synthesis

The Staudinger synthesis, a formal [2+2] cycloaddition of a ketene with an imine, is a foundational method for constructing the azetidinone ring.[1][12] In the microwave-assisted variant, the ketene is typically generated in situ from a stable precursor, such as an acid chloride, in the presence of a tertiary amine base. This transient ketene then rapidly reacts with the imine to form the β-lactam product.[1][12]

The reaction proceeds through a zwitterionic intermediate. The stereochemical outcome (cis vs. trans) is influenced by the substituents on the ketene and imine, as well as the reaction conditions.[12] Microwave irradiation, particularly at higher temperatures in polar solvents, has been shown to favor the formation of trans-β-lactams.[13]

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediates In Situ Intermediates Imine Imine (R1-CH=N-R2) Zwitterion Zwitterionic Intermediate Imine->Zwitterion [2+2] Nucleophilic Attack AcidChloride Acid Chloride (R3-CH(X)-COCl) Ketene Ketene (R3-CH(X)=C=O) AcidChloride->Ketene - HCl Base Base (e.g., Et3N) Base->Ketene - HCl Ketene->Zwitterion [2+2] Nucleophilic Attack Product Azetidin-2-one (β-Lactam) Zwitterion->Product Ring Closure

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

Optimizing the Reaction: Key Experimental Parameters

Success in microwave-assisted synthesis hinges on the careful selection of reaction parameters.

Solvent Selection

The choice of solvent is critical as it is the primary medium for absorbing microwave energy.[9] Solvents are often categorized based on their ability to absorb microwaves, which is related to their dielectric properties (tan δ).

Microwave Absorption Solvents Typical Use Case
High Ethanol, Methanol, DMF, DMSO, WaterEfficiently and rapidly heat to high temperatures. Ideal for accelerating slow reactions.
Medium Chlorobenzene, Dichloromethane, AcetonitrileOffer good heating control and are suitable for a wide range of reactions.[1][13]
Low / Transparent Toluene, Hexane, Benzene, DioxaneDo not heat effectively on their own. Can be used for reactions with sensitive reagents or when a polar reactant/catalyst is present to absorb the energy.[9]

For azetidinone synthesis, polar solvents like DMF and chlorobenzene are frequently employed, as they couple efficiently with microwave irradiation and facilitate the desired cycloaddition.[13] Solvent-free reactions, where the reactants are adsorbed onto a solid support like clay, are also a viable and environmentally friendly option.[1][7]

Base Selection

A non-nucleophilic tertiary amine is required to scavenge the HCl produced during the in situ formation of the ketene from the acid chloride. Triethylamine (Et₃N) and N-methylmorpholine (NMM) are the most common choices.[1][2][3]

Temperature and Time

One of the most significant advantages of MAOS is the drastic reduction in reaction time. As the table below illustrates, microwave irradiation achieves comparable or superior results in a fraction of the time required by conventional heating.

Parameter Conventional Heating Microwave-Assisted Synthesis (MAOS) Reference(s)
Reaction Time 5 - 24 hours2 - 45 minutes[14]
Typical Yield 50 - 60%80 - 96%[14]
Energy Input High (prolonged heating)Low (rapid, targeted heating)[6][7]
Process Control Difficult (temp gradients)Precise (uniform heating, direct temp/pressure monitoring)[6][10]

Experimental Protocols

Safety Note: All microwave-assisted reactions must be performed in a dedicated, certified microwave reactor. Do not use a domestic microwave oven. Reactions should be conducted in sealed, pressure-rated vessels.

Protocol 1: General Synthesis of 1,4-Diaryl-3-acetoxy-2-azetidinone (trans-selective)

This protocol details a one-pot synthesis that first forms the imine in situ, followed by the microwave-assisted Staudinger cycloaddition to yield the trans-β-lactam as the major product.[1][13]

Materials:

  • Benzaldehyde (1 mmol, 106 mg)

  • p-Anisidine (1 mmol, 123 mg)

  • Acetoxyacetyl chloride (1.1 mmol, 150 mg)

  • N-methylmorpholine (NMM) (1.2 mmol, 121 mg)

  • Chlorobenzene (5 mL)

  • Catalytic clay (e.g., K-10 Montmorillonite, ~50 mg)

  • Microwave-safe 10 mL reaction vessel with a magnetic stir bar

Equipment:

  • Monowave scientific microwave reactor

  • Magnetic stirrer

  • Standard laboratory glassware for workup

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave-safe reaction vessel containing a magnetic stir bar, add benzaldehyde (1 mmol), p-anisidine (1 mmol), and a catalytic amount of clay.

  • Add chlorobenzene (5 mL) to the vessel.

  • Sequentially add N-methylmorpholine (1.2 mmol) and acetoxyacetyl chloride (1.1 mmol) to the mixture.

  • Seal the vessel securely according to the manufacturer's instructions.

  • Place the vessel inside the microwave reactor cavity.

  • Irradiate the reaction mixture for 2-5 minutes at a controlled temperature of 95-100°C . Monitor the reaction progress using the reactor's internal pressure and temperature sensors.

  • After the irradiation is complete, allow the vessel to cool to room temperature (typically via automated air cooling).

  • Workup & Purification:

    • Open the vessel in a fume hood.

    • Filter the reaction mixture to remove the clay catalyst.

    • Transfer the filtrate to a separatory funnel and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to isolate the pure trans-β-lactam.

  • Characterization: Confirm the structure and purity of the product using NMR (¹H, ¹³C) and Mass Spectrometry (MS). The trans configuration can be confirmed by the small coupling constant (J ≈ 2 Hz) between the C3 and C4 protons in the ¹H NMR spectrum.

Protocol 2: Synthesis of 4-Aryl-3-chloro-2-azetidinones

This protocol demonstrates the synthesis of 3-chloro-substituted β-lactams, which are valuable synthetic intermediates. The reaction involves a two-step process where the imine (Schiff base) is pre-synthesized and then used in the cycloaddition.[2]

Step A: Synthesis of Schiff Base (Imine)

  • Combine an aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1 mmol) and an aromatic amine (e.g., aniline, 1 mmol) in a minimal amount of ethanol or DMSO in a microwave vessel.

  • Irradiate for 2-3 minutes at 80°C.

  • Cool the mixture and pour it into ice-cold water. The solid Schiff base will precipitate.

  • Filter, wash with water, and dry the product.

Step B: Microwave-Assisted Cycloaddition Materials:

  • Pre-synthesized Schiff base (1 mmol)

  • Chloroacetyl chloride (1.1 mmol, 124 mg)

  • Triethylamine (Et₃N) (1.2 mmol, 121 mg)

  • Dimethylformamide (DMF) (4 mL)

  • Microwave-safe 10 mL reaction vessel with a magnetic stir bar

Procedure:

  • In a 10 mL microwave vessel, dissolve the Schiff base (1 mmol) in DMF (4 mL).

  • Add triethylamine (1.2 mmol) to the solution.

  • Slowly add chloroacetyl chloride (1.1 mmol) to the mixture while stirring.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate for 3-4 minutes at a controlled temperature of 100-120°C .

  • After cooling, pour the reaction mixture into ice-cold water.

  • Workup & Purification:

    • The solid product will precipitate. Filter the solid and wash thoroughly with water.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-chloro-2-azetidinone.

  • Characterization: Analyze the final product by IR, NMR, and MS to confirm its identity and purity.

General Workflow and Visualization

The overall process for microwave-assisted azetidinone synthesis is streamlined and efficient.

Workflow A 1. Reagent Preparation (Imine/Precursors, Acid Chloride, Base, Solvent in Vessel) B 2. Microwave Irradiation (Sealed Vessel, Set Temp/Time) A->B Load into Reactor C 3. Cooling (Automated Air Jet) B->C Reaction Complete D 4. Product Workup (Extraction / Precipitation) C->D Unseal Vessel E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Characterization (NMR, MS, IR) E->F

Caption: General experimental workflow for MAOS of azetidinones.

Conclusion and Future Outlook

Microwave-assisted synthesis represents a significant advancement in the preparation of azetidinones.[2] By leveraging the principles of dielectric heating, MAOS provides a rapid, efficient, high-yielding, and environmentally conscious alternative to conventional methods.[5][7][10] The protocols outlined here demonstrate the practicality and reproducibility of this technology for synthesizing both simple and functionalized β-lactam cores. For researchers in drug discovery and development, the ability to rapidly generate libraries of novel azetidinone derivatives makes MAOS an indispensable tool in the quest for new therapeutic agents.

References

  • Application Notes & Protocols for Microwave-Assisted Synthesis of β-Lactams. Benchchem.
  • Rapid and efficient synthesis of some biological active 2-azetidinones under microwave irradi
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. SpringerLink.
  • Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Der Pharma Chemica.
  • Microwave Assisted Synthesis and Antimicrobial Study of Some Novel 2-Azetidinones Derived from 2-(1-Phenylimino-ethyl)-naphthalen-1-ol. Orbital: The Electronic Journal of Chemistry.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
  • Microwave assisted reactions. Slideshare.
  • SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Upd
  • Solvent Choice for Microwave Synthesis.
  • Microwave-Induced Synthesis of Enantiopure β- Lactams. Walsh Medical Media.
  • Staudinger Synthesis. Organic Chemistry Portal.
  • Synthesis of β-Lactams from Diazoketones and Imines: The Use of Microwave Irradi
  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research.
  • β-Lactam synthesis. Organic Chemistry Portal.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • Synthesis of β-Lactams. Encyclopedia.pub.
  • Microwave-Assisted Synthesis and Antimicrobial Activity of Novel Azetidinones from Dehydroacetic Acid. International Journal of Drug Design and Discovery.
  • Microwave-assisted synthesis of azetidines in aqueous media.
  • Microwave-Assisted Synthesis and Antifungal Activity of Novel Substituted Azetidinone Derivatives of Edaravone. Asian Journal of Chemistry.
  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. PMC.
  • One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry.

Sources

Application Notes & Protocols: The Azetidinone Ring as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond Antibiotics - The Azetidinone as a Modern Synthon

The azetidin-2-one, commonly known as the β-lactam, is a four-membered heterocyclic amide that constitutes the core structural motif of landmark antibiotics like penicillins and cephalosporins[1][2][3]. For decades, research was dominated by their biological activity. However, the inherent ring strain of the β-lactam (approx. 25.4 kcal/mol) makes it a kinetically stable but thermodynamically activated scaffold, poised for selective chemical transformations[4][5]. This unique reactivity has led to the evolution of the "β-lactam synthon method," a powerful strategic approach that utilizes enantiomerically pure azetidinones as versatile building blocks for a vast array of complex, biologically significant molecules that often lack the β-lactam ring in their final structure[1][6][7][8].

This guide provides an in-depth exploration of the key synthetic applications of azetidinones, detailing the underlying principles and providing actionable protocols for researchers in organic synthesis and drug development. We will cover the strategic cleavage of the strained ring, its use as a chiral template, and its role in the synthesis of prominent natural products.

Foundational Synthesis: Accessing the Azetidinone Core via Staudinger Cycloaddition

Before azetidinones can be used as intermediates, they must be synthesized with high stereochemical control. The Staudinger ketene-imine [2+2] cycloaddition, discovered by Hermann Staudinger in 1907, remains the most prevalent and versatile method for constructing the β-lactam ring[2][9][10]. The reaction involves the coupling of a ketene, often generated in situ, with an imine to form the four-membered ring[2][10].

The generally accepted mechanism proceeds through a stepwise pathway involving the nucleophilic attack of the imine nitrogen onto the ketene carbonyl, forming a zwitterionic intermediate. Subsequent conrotatory electrocyclization yields the final β-lactam product[10][11][12]. The stereochemical outcome (cis vs. trans) is a critical aspect of the synthesis and is influenced by the substituents on both the ketene and the imine, the reaction temperature, and the solvent[10][11][12]. Generally, (E)-imines favor the formation of cis β-lactams, while (Z)-imines tend to produce trans products[10].

Caption: Mechanism of the Staudinger [2+2] Cycloaddition.

Protocol 2.1: General Procedure for cis-Selective Staudinger Cycloaddition

This protocol describes a typical procedure for the synthesis of a cis-3-acetoxy-4-aryl-azetidin-2-one, a common precursor for more complex molecules.

Materials:

  • Appropriate aromatic aldehyde (1.0 eq)

  • p-Anisidine (1.0 eq)

  • Acetoxyacetyl chloride (1.2 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Glacial acetic acid (for Schiff base formation catalysis, optional)

  • Sodium sulfate or Magnesium sulfate, anhydrous

Procedure:

  • Schiff Base (Imine) Formation:

    • To a solution of the aromatic aldehyde (1.0 eq) in anhydrous DCM, add p-anisidine (1.0 eq). A catalytic amount of glacial acetic acid can be added to accelerate the reaction.

    • Stir the mixture at room temperature for 2-4 hours until TLC analysis indicates complete consumption of the aldehyde. The formation of water is a byproduct; the reaction can be run in the presence of a drying agent like MgSO₄. The resulting imine solution is typically used directly in the next step without purification.

  • [2+2] Cycloaddition:

    • Cool the imine solution to -10 °C to 0 °C using an ice-salt bath.

    • Add triethylamine (2.5 eq) to the solution and stir for 10 minutes.

    • In a separate flask, prepare a solution of acetoxyacetyl chloride (1.2 eq) in anhydrous DCM.

    • Add the acetoxyacetyl chloride solution dropwise to the cold imine/TEA mixture over 30-60 minutes. Maintain the temperature below 5 °C during the addition. The ketene is generated in situ from the acid chloride and TEA.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to afford the desired β-lactam.

Characterization:

  • The stereochemistry is typically confirmed by ¹H NMR. For cis-β-lactams, the coupling constant between H-3 and H-4 protons is generally in the range of J = 4.2-5.5 Hz[13]. The β-lactam carbonyl stretch in the IR spectrum is characteristically found at a high frequency (1740-1790 cm⁻¹) due to ring strain[4][13].

Key Transformations: Exploiting the Reactivity of the Azetidinone Ring

The synthetic power of azetidinones stems from their ability to undergo a variety of selective transformations, primarily driven by the release of ring strain.

Nucleophilic Ring-Opening: A Gateway to Acyclic Scaffolds

The most significant application of azetidinones as intermediates is their ring-opening via nucleophilic attack. The site of cleavage can be controlled to produce valuable acyclic molecules like β-amino acids, β-amino esters, and amino alcohols[6].

Ring_Opening cluster_N1C2 Pathway A: N1-C2 Bond Cleavage cluster_N1C4 Pathway B: N1-C4 Bond Cleavage Azetidinone Azetidinone N1-C2 Cleavage N1-C4 Cleavage Product1 β-Amino Acid / Ester / Amide Azetidinone:n1->Product1 Product2 γ-Amino Alcohol Azetidinone:n2->Product2 Nuc1 Nucleophile (e.g., H₂O/H⁺, ROH, R₂NH) Nuc1->Azetidinone:n1 Attack at C2 (Carbonyl) Nuc2 Reductive Cleavage (e.g., H₂, Pd/C) Nuc2->Azetidinone:n2 Attack at C4

Caption: Major pathways for nucleophilic ring-opening of azetidinones.

Protocol 3.1.1: Synthesis of a β-Amino Ester via Methanolysis (N1-C2 Cleavage)

This protocol demonstrates the acid-catalyzed ring-opening of a β-lactam to form a methyl β-amino ester, a key building block for peptides and other pharmaceuticals.

Materials:

  • N-aryl-3-substituted-4-aryl-azetidin-2-one (1.0 eq)

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄) or Acetyl Chloride (catalytic)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the β-lactam (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) or slowly add acetyl chloride (which generates HCl in situ).

  • Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize the acid by adding solid sodium bicarbonate in small portions until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting β-amino ester by column chromatography.

N-H Deprotection: Unmasking the Core Nucleus

For many synthetic applications, particularly in the synthesis of taxol analogues, an N-unsubstituted (N-H) β-lactam is the required intermediate[13]. The p-methoxyphenyl (PMP) or related alkoxy-phenyl groups are commonly used as N-protecting groups because they can be efficiently removed under oxidative conditions without affecting other sensitive functionalities[13][14]. Ceric ammonium nitrate (CAN) is the reagent of choice for this transformation[13][14][15].

Protocol 3.2.1: Oxidative N-Deprotection using Ceric Ammonium Nitrate (CAN)

Materials:

  • N-(p-methoxyphenyl)-azetidin-2-one (1.0 eq)

  • Ceric Ammonium Nitrate (CAN) (2.5-3.0 eq)

  • Acetonitrile (MeCN)

  • Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N-PMP protected β-lactam (1.0 eq) in a mixture of acetonitrile and water (typically 3:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add the ceric ammonium nitrate (2.5 eq) portion-wise over 15 minutes, ensuring the temperature remains low. The solution will typically turn dark red/brown.

  • Stir the reaction vigorously at 0 °C for 1-3 hours. Monitor the reaction progress by TLC. The oxidation of the PMP group leads to the formation of benzoquinone[13].

  • Upon completion, dilute the reaction mixture with water and extract with DCM or EtOAc (3x).

  • Combine the organic extracts and wash them with saturated aqueous NaHCO₃ solution, followed by brine. This removes residual acid and colored byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the N-H β-lactam by column chromatography or recrystallization.

Protecting GroupDeprotection ReagentConditionsTypical YieldReference
p-Methoxyphenyl (PMP)Ceric Ammonium Nitrate (CAN)MeCN/H₂O, 0 °C70-95%[13][14]
p-Ethoxyphenyl (PEP)Ceric Ammonium Nitrate (CAN)MeCN/H₂O, 0 °C80-98%[13][14]
2,4-Dimethoxybenzyl (DMB)Trifluoroacetic Acid (TFA)DCM, rt60-90%[16]
Benzhydryl (BH)NBS, Br₂ (cat.), sunlightCH₂Cl₂/H₂O, then p-TsOH>90%[17]

Table 1: Common N-Protecting Groups for Azetidinones and Their Deprotection Conditions.

Application Case Study: The Holton-Ojima Synthesis of Paclitaxel (Taxol®)

The semi-synthesis of the highly potent anticancer agent Paclitaxel (Taxol®) is a landmark achievement in modern organic chemistry and serves as a prime example of the β-lactam synthon method[1][18][19]. The complex C-13 side chain of Paclitaxel is attached to the baccatin III core via an esterification reaction with a highly functionalized, enantiopure β-lactam[20][21].

The key step, developed independently by the Holton and Ojima groups, involves the coupling of a protected baccatin III derivative with an N-protected β-lactam[20]. The β-lactam acts as an activated form of a β-amino acid (phenylisoserine). Its ring is opened upon coupling to the C-13 hydroxyl group of the baccatin core, directly installing the required side chain with the correct stereochemistry.

Taxol_Synthesis Simplified Workflow: Paclitaxel Side-Chain Installation Baccatin Protected Baccatin III (C-13-OH) Coupling Coupling Reaction (e.g., NaH, DMAP) Baccatin->Coupling BetaLactam Enantiopure N-Protected β-Lactam BetaLactam->Coupling β-Lactam Synthon Intermediate Protected Paclitaxel (Ring-Opened β-Lactam) Coupling->Intermediate Ring Opening at C-13-O Deprotection Deprotection Steps Intermediate->Deprotection Paclitaxel Paclitaxel (Taxol®) Deprotection->Paclitaxel

Caption: Role of the β-lactam synthon in Paclitaxel synthesis.

This strategy highlights the profound utility of azetidinones. By using a pre-formed, stereochemically defined ring, the synthesis circumvents challenges associated with creating the two contiguous stereocenters of the side chain in an acyclic fashion. The ring strain of the β-lactam facilitates the coupling reaction, which proceeds in high yield to deliver the complex natural product[20].

Conclusion

The azetidin-2-one scaffold has successfully transitioned from its classical role in antibiotic chemistry to become a cornerstone of modern synthetic strategy. The predictable reactivity of the strained ring, combined with the development of robust stereoselective synthetic methods, allows chemists to use β-lactams as chiral synthons for preparing β-amino acids, peptides, and complex natural products[1][6][7]. The protocols and principles outlined in this guide demonstrate the versatility and power of the "β-lactam synthon method," confirming its status as an indispensable tool for researchers tackling challenges in drug discovery and total synthesis.

References

  • Advances in the chemistry of β-lactam and its medicinal applications. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Staudinger synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • Recent Progress in Chemistry of Beta-Lactams. ResearchGate. Available at: [Link]

  • Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. ACS Publications. Available at: [Link]

  • Stereoselective synthesis of β-lactams: recent examples. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Asymmetric Synthesis of β-Lactams Through the Staudinger Reaction and Their Use as Building Blocks of Natural and Nonnatural Products. Current Medicinal Chemistry. Available at: [Link]

  • Staudinger Synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Azetidin-2-ones, synthon for biologically important compounds. Semantic Scholar. Available at: [Link]

  • Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Wiley Online Library. Available at: [Link]

  • Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

  • Azetidinones. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. MDPI. Available at: [Link]

  • Synthesis of novel N-(4-ethoxyphenyl) azetidin-2-ones and their oxidative N-deprotection by ceric ammonium nitrate. PubMed. Available at: [Link]

  • Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.Google Patents.
  • Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • Recent Progress in the Synthesis and Chemistry of Azetidinones. ResearchGate. Available at: [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. Available at: [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. MDPI. Available at: [Link]

  • A New Method of N -Benzhydryl Deprotection in 2-Azetidinone Series. ResearchGate. Available at: [Link]

  • Paclitaxel total synthesis - Wikipedia. Wikipedia. Available at: [Link]

  • (PDF) Synthesis of Novel N-(4-Ethoxyphenyl) Azetidin-2-ones and Their Oxidative N-Deprotection by Ceric Ammonium Nitrate. ResearchGate. Available at: [Link]

  • Amino Acid Derived 4-Alkyl-4-carboxy-2-azetidinones. New Insights into β-Lactam Ring Formation and N-Deprotection. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols: Azetidinones as Versatile Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Azetidinone Scaffold - A Privileged Structure in Enzyme Inhibition

The azetidin-2-one, or β-lactam, is a four-membered heterocyclic ring that has been a cornerstone of medicinal chemistry for decades, most famously as the active core of penicillin and cephalosporin antibiotics.[1][2][3] These molecules function by inhibiting bacterial D,D-transpeptidase, an enzyme crucial for cell wall biosynthesis, leading to cell lysis.[3] However, the therapeutic potential of the azetidinone scaffold extends far beyond its antibacterial origins.[4] The inherent ring strain of the β-lactam makes it a potent acylating agent, susceptible to nucleophilic attack.[2] This reactivity has been masterfully exploited to design mechanism-based inhibitors for a diverse array of host and pathogen enzymes, including proteases central to inflammation, cancer, and viral diseases.[4][5][6]

This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the application of azetidinones as inhibitors of key enzyme classes. We will explore the causality behind their inhibitory mechanisms and provide detailed, field-proven protocols for their characterization and evaluation.

Section 1: Mechanism-Based Inhibition of Serine Proteases

Serine proteases are a large family of enzymes that play critical roles in processes ranging from digestion to blood coagulation and inflammation. Their active site contains a highly reactive serine residue. Azetidinones have been successfully developed as potent inhibitors of several serine proteases, including human leukocyte elastase (HLE), cathepsin G, and chymase.[5][6][7]

The Acyl-Enzyme Intermediate Mechanism

The inhibitory action of azetidinones against serine proteases is a classic example of mechanism-based inhibition. The strained β-lactam ring mimics the enzyme's natural substrate. The active site serine attacks the carbonyl carbon of the azetidinone, leading to the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[7] This effectively sequesters the enzyme, rendering it inactive. In some cases, a "double hit" mechanism is proposed where a second nucleophile in the active site, such as a histidine residue, is also alkylated, leading to a highly stable, long-lived inhibited complex.[7]

Caption: Mechanism of serine protease inhibition by an azetidinone.

A key target in inflammatory diseases is Human Leukocyte Elastase (HLE), a serine protease released by neutrophils that can cause significant tissue damage if unregulated.[4][8] Azetidinone derivatives have been designed to be potent and selective inhibitors of HLE.[5][7]

Protocol 1: Determination of IC50 for an Azetidinone Inhibitor Against Human Leukocyte Elastase (HLE)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[9][10] This protocol describes a robust fluorometric assay for determining the IC50 of a test compound.

Rationale: This assay relies on a fluorogenic substrate that is cleaved by HLE to release a fluorescent molecule. The rate of fluorescence increase is directly proportional to enzyme activity. An inhibitor will decrease this rate. Using a multi-point dose-response curve allows for precise calculation of the IC50.

Materials:

  • Purified Human Leukocyte Elastase (HLE)[4]

  • Fluorogenic HLE substrate (e.g., MeOSuc-AAPV-AMC)

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.05% Tween-20, pH 7.5

  • Test Azetidinone Compound (Stock solution in 100% DMSO)

  • Control Inhibitor: SPCK or other known HLE inhibitor[11]

  • Black, flat-bottom 96-well microplates

  • Fluorometric microplate reader (Excitation ~380 nm, Emission ~460 nm)

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test azetidinone in 100% DMSO.

    • Create a serial dilution series of the test compound in Assay Buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).

    • Causality Check: Ensure the final DMSO concentration in all wells is identical and low (typically ≤1%) to avoid solvent effects on enzyme activity.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of Assay Buffer to all wells.

    • Add 2 µL of the serially diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Include "No Enzyme" controls (buffer only) and "No Inhibitor" controls (enzyme + vehicle).

    • Add 25 µL of HLE solution (pre-diluted in Assay Buffer to a final concentration of ~10 nM) to all wells except the "No Enzyme" control.

    • Mix gently and pre-incubate the plate at 25°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.[12]

  • Initiate Reaction & Read Plate:

    • Prepare the HLE substrate solution in Assay Buffer. The final concentration should be at or below the Michaelis-Menten constant (Km) to ensure sensitivity to competitive inhibitors.[13] For MeOSuc-AAPV-AMC, a final concentration of 100 µM is common.

    • Initiate the reaction by adding 25 µL of the substrate solution to all wells.

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence kinetically every 60 seconds for 20-30 minutes at 25°C.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).

    • Subtract the background rate from the "No Enzyme" control wells.

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_vehicle))

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.[12]

    • Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the IC50 value.[13]

Data Presentation:

Azetidinone Conc. (µM)Reaction Rate (RFU/min)% Inhibition (Mean ± SD, n=3)
015020.0 ± 2.1
0.0114503.5 ± 1.8
0.1112525.1 ± 3.5
176049.4 ± 2.9
1015589.7 ± 1.5
1002598.3 ± 0.8
Calculated IC50 ~1.02 µM

Section 2: Targeting Cysteine Proteases

Cysteine proteases, such as cathepsins and caspases, are involved in diverse physiological processes, including protein turnover, apoptosis, and immune responses.[14][15] Their active site features a nucleophilic cysteine thiol group. Azetidinones, particularly 3-acylamino-azetidin-2-ones, have been identified as potent inhibitors of this enzyme class.[15][16]

The mechanism involves the nucleophilic attack of the active site cysteine thiol on the β-lactam carbonyl carbon.[15] This leads to a transient acylation of the enzyme, forming a thioester intermediate that inactivates the protease.[17] The potency and selectivity of these inhibitors can be finely tuned by modifying the substituents on the azetidinone ring, which interact with the enzyme's substrate-binding pockets (e.g., P2 and P3 elements).[14][17]

Section 3: Combating Antibiotic Resistance: Azetidinones as β-Lactamase Inhibitors

The rise of antibiotic resistance is a critical global health threat. A primary mechanism of resistance to β-lactam antibiotics is the production of β-lactamase enzymes by bacteria, which hydrolyze and inactivate the antibiotic.[3][18] Developing inhibitors of these resistance enzymes is a key strategy to restore the efficacy of existing antibiotics.

Azetidinone-based structures have been developed as potent inhibitors of both serine-β-lactamases and, more recently, the more challenging metallo-β-lactamases (MBLs).[19][20][21] For serine-β-lactamases, the mechanism is similar to that for serine proteases, involving acylation of the active site serine.[18] For MBLs, which utilize zinc ions for catalysis, novel azetidinone derivatives are being designed to chelate the metal ions or otherwise block the active site non-covalently.[19]

Protocol 2: Cell-Based Assay to Evaluate β-Lactamase Inhibition and Restore Antibiotic Activity

Rationale: A biochemical assay shows direct enzyme inhibition, but a cell-based assay is crucial to confirm that an inhibitor can penetrate the bacterial cell wall and function in a physiological context to protect an antibiotic from degradation.[22][23] This protocol uses a standard bacterial growth assay (measuring optical density) to determine the ability of an azetidinone inhibitor to lower the Minimum Inhibitory Concentration (MIC) of a β-lactam antibiotic against a resistant bacterial strain.

Materials:

  • β-lactamase producing bacterial strain (e.g., E. coli expressing NDM-1 MBL)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • β-lactam antibiotic (e.g., Imipenem)

  • Test Azetidinone β-lactamase inhibitor

  • Sterile 96-well microplates

  • Microplate reader capable of measuring absorbance at 600 nm (OD600)

Step-by-Step Methodology:

  • Prepare Bacterial Inoculum:

    • Grow an overnight culture of the resistant bacteria in CAMHB.

    • Dilute the culture to achieve a final concentration of 5 x 10^5 CFU/mL in the assay wells.

  • Prepare Reagents:

    • Create a 2D serial dilution matrix in a 96-well plate.

    • X-axis: Serially dilute the β-lactam antibiotic (e.g., Imipenem, from 128 µg/mL down to 0.25 µg/mL).

    • Y-axis: Prepare several fixed concentrations of the azetidinone inhibitor (e.g., 16, 8, 4, 2, 1, and 0 µg/mL).

  • Assay Setup (Checkerboard Method):

    • To each well of a new 96-well plate, add 50 µL of the bacterial inoculum.

    • Add 50 µL from the corresponding well of the 2D drug-dilution plate. This creates a matrix of antibiotic and inhibitor concentrations.

    • Include controls: "No Drug" (bacteria only), "Antibiotic Only," and "Inhibitor Only."

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 18-24 hours.

    • Measure the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Determine the MIC of the antibiotic alone and in the presence of each concentration of the azetidinone inhibitor.

    • A significant reduction (e.g., 4-fold or greater) in the antibiotic's MIC in the presence of the inhibitor indicates successful β-lactamase inhibition and antibiotic potentiation.

General Workflow for Inhibitor Discovery and Characterization

The discovery and validation of a novel azetidinone enzyme inhibitor follows a logical, multi-stage process. The workflow ensures that promising initial hits are rigorously characterized to confirm their mechanism, potency, and potential for further development.

Inhibitor_Workflow HTS High-Throughput Screen (Biochemical Assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-Response) Hit_ID->IC50 Confirm Hits Kinetics Kinetic Analysis (Mode of Inhibition) IC50->Kinetics Selectivity Selectivity Profiling (Against Related Enzymes) IC50->Selectivity Cell_Assay Cell-Based Assays (Cellular Potency & Toxicity) Kinetics->Cell_Assay Selectivity->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Optimized Candidate

Caption: A typical workflow for azetidinone enzyme inhibitor discovery.

Conclusion and Future Outlook

The azetidinone scaffold has proven to be a remarkably versatile and privileged structure in medicinal chemistry, evolving from its initial role in antibiotics to a platform for designing highly specific inhibitors for a wide range of enzymes.[4][24] Its inherent reactivity, when properly harnessed through synthetic chemistry, allows for the creation of potent mechanism-based inhibitors. The continued exploration of this scaffold, coupled with robust biochemical and cell-based evaluation protocols as outlined here, promises to deliver next-generation therapeutics for cancer, inflammatory diseases, and infectious diseases.[25][26]

References

  • Pieters, L., De Nys, K., De Meyer, T., et al. (2003). 3,4-disubstituted Azetidinones as Selective Inhibitors of the Cysteine Protease Cathepsin K. Exploring P2 Elements for Selectivity. Bioorganic & Medicinal Chemistry Letters, 13(12), 2051-3.

  • Groutas, W. C., Kuang, R., Venkataraman, R., et al. (1996). Inhibition of Human Serine Proteases by Substituted 2-azetidinones. Biochemistry, 35(49), 15912-8.

  • Gauthier, J. Y., Chauret, N., Cromlish, W., et al. (2003). 3,4-disubstituted azetidinones as selective inhibitors of the cysteine protease cathepsin K. Exploring P3 elements for potency and selectivity. Bioorganic & Medicinal Chemistry Letters, 13(12), 2047-50.

  • Zhou, N. E., Guo, D., Thomas, G., et al. (2003). 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(1), 139-41.

  • Tijer. (2024). BIOACTIVE AZETIDINONE: A REVIEW. TIJER - INTERNATIONAL RESEARCH JOURNAL.

  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European Journal of Medicinal Chemistry, 45(12), 5541-60.

  • ResearchGate. (n.d.). 2-Azetidinone – A new profile of various pharmacological activities. ResearchGate.

  • Mahapatra, M., Pakeeraiah, K., Mekap, S. K., & Paidesetty, S. K. (n.d.). AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series.

  • BenchChem. (2025). The Expanding Therapeutic Landscape of Azetidin-2-ones: A Technical Guide to Novel Drug Targets. BenchChem.

  • Sci-Hub. (n.d.). 3-Acylamino-azetidin-2-one as a novel class of cysteine proteases inhibitors. Sci-Hub.

  • Chavan, A. A., & Pai, N. R. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 1-8.

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica.

  • Singh, S., & Singh, R. K. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry.

  • Rosenblum, S. B., Huynh, T., Afonso, A., et al. (1992). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 35(14), 2592-9.

  • Iorga, B., & Cariou, K. (2021). Azetidinimines as a novel series of non-covalent broad-spectrum inhibitors of β-lactamases with submicromolar activities against carbapenemases KPC-2 (class A), NDM-1 (class B) and OXA-48 (class D). European Journal of Medicinal Chemistry, 219, 113418.

  • Deep, A., Kumar, P., Narasimhan, B., et al. (2015). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica, 72(4), 683-94.

  • edX. (n.d.). IC50 Determination. DavidsonX – D001x – Medicinal Chemistry.

  • Google Patents. (n.d.). US5994340A - Azetidinone derivatives as β-lactamase inhibitors. Google Patents.

  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748.

  • Fiveable. (n.d.). Enzyme kinetics and inhibition studies | Biological Chemistry II Class Notes. Fiveable.

  • Abcam. (n.d.). Neutrophil Elastase Inhibitor Assay Kit (Fluorometric) (ab118971). Abcam.

  • BenchChem. (2025). A Detailed Protocol for IC50 Determination of Chitinase-IN-5. BenchChem.

  • ResearchGate. (n.d.). 3-Acylamino-azetidin-2-one as a Novel Class of Cysteine Proteases Inhibitors. ResearchGate.

  • Semantic Scholar. (n.d.). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Semantic Scholar.

  • MDPI. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI.

  • Sigma-Aldrich. (n.d.). Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.

  • JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube.

  • ELK Biotechnology. (n.d.). Human LEI(Leukocyte Elastase Inhibitor) ELISA Kit. ELK Biotechnology.

  • A REVIEW ON 2-AZETEDINONES. (n.d.). ijptonline.com.

  • Royal Society of Chemistry. (2015). Chapter 3: The β-Lactam (Azetidin-2-one) as a Privileged Ring in Medicinal Chemistry. Books.

  • JoVE. (2025). Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis. JoVE.

  • Groutas, W. C., Kuang, R., Ruan, S., et al. (2001). Inhibition of serine proteases: activity of 1,3-diazetidine-2,4-diones. Bioorganic & Medicinal Chemistry, 9(7), 1849-52.

  • Creative Biolabs. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs.

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual.

  • Innovative Research. (n.d.). Human Leukocyte Elastase Inhibitor ELISA Kit. Innovative Research.

  • Ainfo. (n.d.). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES1. Ainfo.

  • National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. PMC.

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate.

  • Weitz, J. I., Landman, S. L., Crowley, K. A., et al. (1986). Development of an assay for in vivo human neutrophil elastase activity. Increased elastase activity in patients with alpha 1-proteinase inhibitor deficiency. The Journal of Clinical Investigation, 78(1), 155-62.

  • National Center for Biotechnology Information. (n.d.). Cell-based Assays to Identify Inhibitors of Viral Disease. PMC.

  • BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.

  • Kim, Y., & Lee, K. (2024). Metallo-β-lactamase inhibitors: A continuing challenge for combating antibiotic resistance. Biophysics and Physicobiology, 21(1), e210015.

Sources

Application Notes & Protocols: Solid-Phase Synthesis of Azetidinone Libraries

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the solid-phase synthesis (SPS) of 2-azetidinone (β-lactam) libraries, a compound class of immense therapeutic importance. We move beyond a simple recitation of steps to explain the underlying chemical principles and strategic considerations essential for successful library generation. This guide details the pivotal Staudinger [2+2] cycloaddition on a solid support, explores the strategic use of safety-catch linkers for robust synthesis and controlled release, and provides validated, step-by-step protocols. Furthermore, we address the critical aspects of on-bead reaction monitoring and final product characterization, ensuring a high degree of scientific integrity and reproducibility.

Introduction: The Enduring Value of the β-Lactam Scaffold

The 2-azetidinone, or β-lactam, ring is a privileged scaffold in medicinal chemistry, most famously forming the core of blockbuster antibiotics like penicillins and cephalosporins. Beyond their antibacterial prowess, β-lactams are recognized as potent inhibitors of various enzymes, including proteases and cholesterol absorption inhibitors, making them attractive targets for drug discovery.[1] The generation of diverse libraries of these molecules is a key strategy for identifying novel therapeutic leads.[1]

Solid-phase organic synthesis (SPOS) offers a powerful platform for constructing such libraries. By anchoring the initial building block to a polymeric resin, SPOS simplifies purification to a mere filtration and washing process, allows for the use of excess reagents to drive reactions to completion, and is highly amenable to automation.[2] This guide focuses on a robust and versatile approach to β-lactam library synthesis using a safety-catch linker strategy coupled with the classic Staudinger cycloaddition.

Core Principles of the Solid-Phase Approach

A successful solid-phase synthesis hinges on the careful selection of three key components: the solid support, the linker, and the core chemical transformation.

The Solid Support: The Insoluble Reaction Vessel

The solid support acts as an insoluble carrier for the growing molecule. The most common supports are polystyrene resins cross-linked with divinylbenzene, providing a relatively non-polar environment.[2][3] For syntheses involving polar intermediates or reagents, more hydrophilic supports like TentaGel, a polyethylene glycol-grafted polystyrene resin, can be advantageous. The choice of resin depends on the specific chemistry and the desired swelling properties in the chosen reaction solvents.

Linker Strategy: The Art of Controlled Attachment and Release

The linker is a bifunctional molecule that connects the nascent compound to the solid support.[2] Its design is paramount, as it must be stable to all the reaction conditions used during library construction but cleavable under specific, orthogonal conditions to release the final products.

For azetidinone synthesis, a safety-catch linker is particularly advantageous. This type of linker is inert throughout the synthesis but can be "activated" in a discrete chemical step, rendering it labile for cleavage.[4][5] This two-step release mechanism provides an extra layer of stability, preventing premature cleavage and loss of product during multi-step reaction sequences.[6]

The Kenner sulfonamide linker is a classic and highly effective safety-catch linker.[4][6] The initial acyl sulfonamide linkage is stable to a wide range of reagents.[4] Activation is achieved by N-alkylation (e.g., with diazomethane or iodoacetonitrile), which makes the sulfonamide susceptible to nucleophilic attack, releasing the desired product as a carboxylic acid, amide, or ester depending on the cleavage cocktail.[4][7][8]

The Key Transformation: Staudinger [2+2] Cycloaddition

The cornerstone of this synthetic approach is the Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine to form the β-lactam ring.[9][10] Discovered by Hermann Staudinger in 1907, it remains one of the most general and reliable methods for constructing this four-membered heterocycle.[9][10]

The reaction proceeds through a stepwise mechanism involving the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate.[9][11] This intermediate then undergoes conrotatory ring closure to yield the azetidinone.[11][12] On a solid support, the imine is typically immobilized on the resin, and the ketene is generated in situ in the solution phase from an acyl chloride and a non-nucleophilic base like triethylamine (Et₃N).[9][10]

Workflow and Library Diversification

The power of SPOS for library generation lies in its ability to systematically introduce diversity at various points in the molecular scaffold. For a 2-azetidinone, three or four points of diversity (R¹, R², R³) can be readily accessed.

  • R¹ Diversity: Introduced from the initial amine attached to the linker.

  • R² Diversity: Derived from the aldehyde or ketone used to form the resin-bound imine.

  • R³ Diversity: Originates from the acyl chloride used to generate the ketene in situ.

The overall workflow is visualized in the diagram below.

SPS_Workflow Resin 1. Resin Swelling & Linker Attachment Amine 2. Amine Loading (R¹ Diversity) Resin->Amine  Fmoc-AA-OH, DIC, DMAP Imine 3. Imine Formation (R² Diversity) Amine->Imine  1. Piperidine/DMF  2. R²CHO, TMOF Cyclo 4. Staudinger Cycloaddition (R³ Diversity) Imine->Cyclo  R³COCl, Et₃N, DCM Activate 5. Linker Activation Cyclo->Activate  ICH₂CN, DBU Cleave 6. Nucleophilic Cleavage Activate->Cleave  Nu-H (e.g., R⁴NH₂) Library Final Azetidinone Library Cleave->Library

Caption: General workflow for solid-phase synthesis of azetidinone libraries.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of Azetidinone Scaffold on Kenner Safety-Catch Linker

This protocol details the synthesis of a core azetidinone structure on a sulfonamide "safety-catch" resin.

Materials:

  • Fmoc-Rink-Amide-AM Resin (or similar sulfonamide-containing resin)

  • Fmoc-amino acid (source of R¹ diversity)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Aldehyde (R²CHO, source of R² diversity)

  • Trimethyl orthoformate (TMOF)

  • Acid chloride (R³COCl, source of R³ diversity)

  • Triethylamine (Et₃N)

  • Iodoacetonitrile (ICH₂CN)

  • 1,8-Diazabicycloundec-7-ene (DBU)

  • Cleavage Nucleophile (e.g., 1M Benzylamine in THF)

  • Diethyl ether

Procedure:

  • Resin Swelling & Amino Acid Loading:

    • Place the sulfonamide resin (1.0 eq) in a solid-phase reaction vessel.

    • Swell the resin in DMF for 1 hour, then wash with DCM (3x) and DMF (3x).

    • In a separate flask, dissolve the Fmoc-amino acid (3.0 eq) and DMAP (0.1 eq) in DMF. Add DIC (3.0 eq) and stir for 20 minutes.

    • Add the activated amino acid solution to the resin. Agitate at room temperature for 12-16 hours.

    • Wash the resin thoroughly with DMF (5x), DCM (5x), and methanol (3x). Dry in vacuo.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes. Drain.

    • Repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Imine Formation:

    • Swell the deprotected resin in a solution of 10% TMOF in DCM for 10 minutes.

    • Add the aldehyde (R²CHO, 10.0 eq) and agitate at room temperature for 6 hours.

    • Wash the resin with DCM (5x). An on-bead FT-IR can be used here to confirm the disappearance of the N-H stretch and appearance of the C=N stretch.

  • Staudinger [2+2] Cycloaddition:

    • Swell the imine-functionalized resin in anhydrous DCM. Cool to 0 °C.

    • In a separate flask, dissolve the acid chloride (R³COCl, 5.0 eq) in anhydrous DCM.

    • Add Et₃N (6.0 eq) to the resin suspension, followed by the dropwise addition of the acid chloride solution over 30 minutes.

    • Allow the reaction to warm to room temperature and agitate for 12 hours.

    • Wash the resin with DCM (5x), DMF (3x), and DCM (5x). Dry in vacuo. On-bead FT-IR should show the appearance of the characteristic β-lactam carbonyl stretch (~1750-1770 cm⁻¹).

  • Safety-Catch Linker Activation:

    • Swell the resin in anhydrous DMF.

    • Add iodoacetonitrile (10.0 eq) and DBU (5.0 eq). Agitate at room temperature for 6 hours.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Cleavage and Product Isolation:

    • Treat the activated resin with the chosen nucleophilic cleavage solution (e.g., 1M benzylamine in THF to yield a benzylamide) for 16 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with fresh cleavage solution (2x) and DCM (3x). Combine the filtrates.

    • Concentrate the combined filtrate under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Purify the final product by chromatography (e.g., silica gel or reverse-phase HPLC).

Protocol 2: On-Bead Analytical Monitoring with FT-IR

Reaction monitoring is crucial for a self-validating protocol. FT-IR spectroscopy is a non-destructive technique to follow the progress of reactions directly on the solid support.[13][14]

Procedure:

  • After each key synthetic step (e.g., imine formation, cycloaddition), remove a small sample of resin beads (~2-5 mg).

  • Wash the beads thoroughly with DCM to remove any soluble reagents.

  • Dry the beads completely in vacuo.

  • Acquire an FT-IR spectrum using a suitable technique, such as single-bead IR microscopy or by compressing the beads into a KBr pellet.[3][14]

  • Analyze the spectrum for the appearance or disappearance of key functional group stretches.

Table 1: Key FT-IR Stretches for Reaction Monitoring

StepFunctional GroupCharacteristic Wavenumber (cm⁻¹)Expected Change
Amine Loading Amine N-H3300-3500Appearance
Imine Formation Imine C=N1640-1690Appearance
Imine Formation Amine N-H3300-3500Disappearance
Cycloaddition β-Lactam C=O1750-1770Appearance (Key Indicator)

Mechanistic Insight and Stereochemical Control

The stereochemical outcome of the Staudinger cycloaddition is a critical aspect of the synthesis. The reaction typically favors the formation of the cis β-lactam when starting from (E)-imines.[9] This is because the initial nucleophilic attack and subsequent ring closure are often faster than the isomerization of the zwitterionic intermediate.[11]

Caption: Stepwise mechanism of the Staudinger cycloaddition.

Factors such as solvent polarity and reaction temperature can influence the lifetime of the zwitterionic intermediate and thus the final cis/trans ratio.[9] Non-polar solvents like DCM or toluene generally favor the cis isomer.[9]

Conclusion

The solid-phase synthesis of azetidinone libraries via the Staudinger cycloaddition on a safety-catch linker is a robust, versatile, and highly adaptable strategy for modern drug discovery. By understanding the core principles of resin and linker selection, mastering the key chemical transformation, and employing rigorous analytical monitoring, researchers can efficiently generate large, diverse libraries of these therapeutically important molecules. This approach streamlines the discovery process, enabling the rapid identification and optimization of novel β-lactam-based drug candidates.

References

  • Mata, E. G. (1999). Solid-phase and Combinatorial Synthesis in Beta-Lactam Chemistry. Current Pharmaceutical Design, 5(11), 955-64. [Link]

  • Pascal, R., Sola, R., & Viallefont, P. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. Journal of Peptide Science. [Link]

  • Pícharová, Z., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]

  • McGrattan, B. J., Spragg, R. A., & Wilson, H. M. (n.d.). Practical considerations for FT-IR measurements in solid phase synthesis. Perkin Elmer. [Link]

  • Heidler, P., & Link, A. (2005). N-acyl-N-alkyl-sulfonamide anchors derived from Kenner's safety-catch linker: powerful tools in bioorganic and medicinal chemistry. Bioorganic & Medicinal Chemistry, 13(3), 585-99. [Link]

  • University of Illinois Urbana-Champaign. (2003). SULFUR AND SELENIUM SAFETY CATCH LINKERS. Chemistry Department. [Link]

  • Pescitelli, G., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Alexander, R. (n.d.). FT-IR Analysis of Combinatorial Beads and Crowns. Perkin Elmer. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. [Link]

  • Kumar, M., Prasanth, M. L., Archana, M., & Vignesh, C. (2024). A REVIEW ON COMBINATORIAL CHEMISTRY. International Journal of Pharmaceutical Sciences and Research, 15(9), 2629-2634. [Link]

  • Parvatkar, P. T., & Banik, B. K. (2017). Solid Phase Synthesis of b-Lactams: Results and Scope. ResearchGate. [Link]

  • Maclean, D., Hale, R. L., & Chen, M. (2001). The reversed Kenner linker: a new safety-catch linker for the preparation of N-alkyl sulfonamides. Organic Letters, 3(19), 2977-80. [Link]

  • Sani, M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Preprints.org. [Link]

  • Al-Obeidi, F., & Albericio, F. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed. [Link]

Sources

Application Notes & Protocols: Azetidinone Derivatives for Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potency of the β-Lactam Scaffold

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health challenge, necessitating an urgent and continuous search for novel therapeutic agents.[1][2] Within the arsenal of medicinal chemistry, the 2-azetidinone, or β-lactam, ring stands as a truly "privileged scaffold."[3][4] First introduced to medicine through the discovery of penicillin, this strained four-membered ring is the cornerstone of several major antibiotic classes, including penicillins, cephalosporins, carbapenems, and monobactams.[4][5][6] Their enduring success is a testament to their potent and selective mechanism of action. This guide provides a comprehensive overview of the synthesis and evaluation of novel azetidinone derivatives, offering detailed protocols and field-proven insights for researchers dedicated to the discovery of next-generation antimicrobial agents.

Scientific Foundation: Mechanism of Action and Rationale

The primary bactericidal effect of β-lactam antibiotics stems from their ability to interrupt the biosynthesis of the bacterial cell wall.[5][7][8] They achieve this by acting as covalent inhibitors of essential bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[5][8][9]

  • The Acylation Mechanism: Structurally, the β-lactam ring mimics the D-Ala-D-Ala dipeptide substrate of PBPs.[5] This allows the antibiotic to enter the PBP active site, where a serine residue nucleophilically attacks the strained amide bond of the β-lactam ring. This opens the ring and forms a stable, covalent acyl-enzyme complex, effectively inactivating the PBP.[9][10]

  • Consequences of Inhibition: The inhibition of PBPs prevents the final transpeptidation step in peptidoglycan synthesis, which is crucial for cross-linking the bacterial cell wall.[7][9] This compromises the structural integrity of the cell wall, leading to cell lysis and bacterial death.[6][7]

However, bacteria have evolved sophisticated resistance mechanisms, most notably the production of β-lactamase enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.[8][9] Therefore, modern drug discovery efforts focus on synthesizing novel derivatives that can evade these enzymes, possess a broader spectrum of activity, or exhibit novel mechanisms of action.[5][11]

Synthetic Protocols for Azetidinone Derivatives

The synthesis of the 2-azetidinone core is a foundational step in developing novel derivatives. The Staudinger cycloaddition remains one of the most versatile and widely used methods for this purpose.[4][12][13]

Protocol 1: Synthesis of a 3-Chloro-Monocyclic β-Lactam via Staudinger [2+2] Cycloaddition

This protocol details the reaction between a Schiff base (imine) and chloroacetyl chloride (acting as a ketene precursor) to form a 3-chloro-2-azetidinone derivative. The chloro-substituent is a common feature in many biologically active azetidinones.[11][14][15]

Causality and Experimental Insight: The reaction proceeds through a zwitterionic intermediate formed by the nucleophilic attack of the imine nitrogen on the ketene (generated in situ from chloroacetyl chloride and a base).[16] The subsequent ring closure yields the β-lactam. The choice of a non-polar aprotic solvent like dioxane or dichloromethane (DCM) is critical to prevent hydrolysis of the acid chloride and the ketene intermediate. Triethylamine (TEA) acts as a base to both generate the ketene and scavenge the HCl byproduct.[12][17]

Step-by-Step Methodology:

  • Schiff Base Formation:

    • To a solution of a selected aromatic aldehyde (10 mmol) in ethanol (30 mL), add the corresponding aromatic amine (10 mmol).

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture in an ice bath. The precipitated Schiff base is collected by filtration, washed with cold ethanol, and dried.

  • Cycloaddition Reaction:

    • In a 100 mL round-bottom flask, dissolve the synthesized Schiff base (5 mmol) in anhydrous dioxane (25 mL).

    • Cool the flask to 0-5°C in an ice bath with constant stirring.

    • Slowly add triethylamine (TEA) (5.5 mmol, 1.1 eq) to the solution.

    • In a separate dropping funnel, prepare a solution of chloroacetyl chloride (5.5 mmol, 1.1 eq) in anhydrous dioxane (10 mL).

    • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction to stir at room temperature for 8-12 hours.

  • Work-up and Purification:

    • The precipitated triethylamine hydrochloride salt is removed by filtration.

    • The filtrate is concentrated under reduced pressure using a rotary evaporator.

    • The resulting crude solid is poured into crushed ice with stirring.

    • The solid product is collected by vacuum filtration, washed thoroughly with water, and dried.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the purified 2-azetidinone derivative.

  • Validation:

    • Confirm the structure of the final product using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[14][15] Characteristic signals include a strong carbonyl (C=O) stretch around 1740-1760 cm⁻¹ in the IR spectrum and two characteristic doublets for the N-CH and CH-Cl protons in the ¹H-NMR spectrum.[15]

Diagram 1: The Staudinger [2+2] Cycloaddition Workflow

Staudinger_Workflow cluster_reactants Reactant Preparation cluster_reaction Cycloaddition cluster_purification Purification & Analysis Amine Aromatic Amine SchiffBase Schiff Base (Imine) Amine->SchiffBase Aldehyde Aromatic Aldehyde Aldehyde->SchiffBase ReactionVessel Reaction @ 0-5°C in Dioxane SchiffBase->ReactionVessel Add to vessel Ketene Chloroacetyl Chloride + Triethylamine (TEA) Ketene->ReactionVessel Dropwise addition Workup Filtration & Concentration ReactionVessel->Workup Recrystallize Recrystallization Workup->Recrystallize Product Purified Azetidinone Recrystallize->Product Analysis Spectroscopic Confirmation (NMR, IR, MS) Product->Analysis

Caption: Workflow for the synthesis of azetidinone derivatives via Staudinger cycloaddition.

Antimicrobial Evaluation Cascade

Once synthesized, the novel azetidinone derivatives must be systematically evaluated for their biological activity. This follows a hierarchical screening process, starting with broad primary screening and moving towards more specific assays.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[18][20]

Causality and Experimental Insight: This assay relies on exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The use of a 96-well plate format allows for high-throughput screening of multiple compounds and concentrations simultaneously.[18] Including positive (a known antibiotic), negative (vehicle control, e.g., DMSO), and sterility controls is absolutely essential for validating the results. The final bacterial concentration is standardized to ensure reproducibility.[18]

Step-by-Step Methodology:

  • Preparation of Materials:

    • Test Compounds: Prepare stock solutions of the synthesized azetidinone derivatives (e.g., 1280 µg/mL) in a suitable solvent like Dimethyl Sulfoxide (DMSO).

    • Bacterial Strains: Use reference strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922). Grow the bacteria in a suitable broth (e.g., Mueller-Hinton Broth - MHB) overnight at 37°C.

    • Inoculum Preparation: Adjust the turbidity of the overnight culture with sterile broth to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[18]

  • Assay Setup (in a 96-well microtiter plate):

    • Add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the compound stock solution to the first column of wells (e.g., Column 1), achieving an initial concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from Column 1 to Column 2, mix well, then transfer 100 µL from Column 2 to Column 3, and so on, typically up to Column 10. Discard 100 µL from Column 10. This creates a concentration gradient (e.g., 320, 160, 80... down to 0.625 µg/mL).

    • Column 11 serves as the growth control (negative control): 100 µL MHB + 100 µL of the diluted bacterial inoculum.

    • Column 12 serves as the sterility control: 200 µL of MHB only.

    • A separate row should be set up with a standard antibiotic (e.g., Ciprofloxacin) as a positive control.

  • Inoculation and Incubation:

    • Add 100 µL of the final diluted bacterial inoculum (now at 1 x 10⁶ CFU/mL) to all wells from Column 1 to 11. This dilutes the compound concentrations by half (final range 320 to 0.3125 µg/mL) and achieves the target inoculum of 5 x 10⁵ CFU/mL.

    • Cover the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[18] A plate reader can also be used to measure absorbance at 600 nm for a more quantitative assessment.

Protocol 3: Mammalian Cell Cytotoxicity (MTT Assay)

A promising antimicrobial agent must be selective, killing microbes without harming host cells. The MTT assay is a standard colorimetric assay to assess the cytotoxicity of a compound on mammalian cell lines.[21]

Causality and Experimental Insight: The assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[22] The amount of formazan produced is directly proportional to the number of living cells. Solubilizing the formazan crystals in a solvent like DMSO allows for spectrophotometric quantification.[23]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a mammalian cell line (e.g., HEK293 or HepG2) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your azetidinone derivatives in culture medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include wells for vehicle control (medium with DMSO) and untreated cells.

    • Incubate for another 24-48 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[23]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the viability percentage against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).

Diagram 2: Antimicrobial Drug Discovery Cascade

Screening_Cascade cluster_synthesis Compound Generation cluster_primary Primary Screening cluster_secondary Selectivity & Safety cluster_validation Hit Validation Synthesis Synthesis of Azetidinone Library MIC_Assay MIC Determination (Broth Microdilution) Synthesis->MIC_Assay Activity Active / Inactive MIC_Assay->Activity Cytotoxicity Cytotoxicity Assay (MTT) Determine CC₅₀ Activity->Cytotoxicity Active compounds Selectivity Calculate Selectivity Index (SI = CC₅₀ / MIC) Cytotoxicity->Selectivity Hit Promising Hit Compound (High SI) Selectivity->Hit High SI Further Advanced Studies: - Mechanism of Action - In vivo efficacy Hit->Further

Caption: A hierarchical workflow for the screening and validation of novel azetidinone derivatives.

Data Presentation and Interpretation

Effective data management is crucial for comparing antimicrobial efficacy and selectivity. The Selectivity Index (SI) is a critical parameter, calculated as CC₅₀ / MIC. A higher SI value indicates greater selectivity of the compound for the microbial target over mammalian cells, which is a key characteristic of a promising drug candidate.

Table 1: Example Data Summary for Novel Azetidinone Derivatives

Compound IDTarget OrganismMIC (µg/mL)Cell LineCC₅₀ (µg/mL)Selectivity Index (SI)
AZ-001S. aureus4HEK293>128>32
AZ-002S. aureus8HEK293648
AZ-003E. coli16HEK293>128>8
AZ-004E. coli64HEK293961.5
CiprofloxacinS. aureus0.5HEK293>100>200

In this hypothetical dataset, compound AZ-001 emerges as a promising hit against S. aureus due to its potent MIC value and high selectivity index.

References

  • Ghuysen, J. M. (1991). Serine beta-lactamases and penicillin-binding proteins. Annual Review of Microbiology, 45, 37-67.
  • Microbe Online. (2020). Beta-Lactam Antibiotics: Mechanism of Action, Resistance. microbeonline.com. [Link]

  • Drawz, S. M., & Bonomo, R. A. (2010). Three decades of β-lactamase inhibitors. Clinical Microbiology Reviews, 23(1), 160-201. [Link]

  • Llarrull, L. I., et al. (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Organic & Biomolecular Chemistry, 19(31), 6751-6767. [Link]

  • Khan, I., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon, 10(7), e28871. [Link]

  • Page, M. G. (2021). β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. RSC Publishing. [Link]

  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis. organic-chemistry.org. [Link]

  • Wikipedia. (n.d.). Staudinger synthesis. en.wikipedia.org. [Link]

  • Channamma G M, et al. (2024). BIOACTIVE AZETIDINONE: A REVIEW. TIJER - International Research Journal, 11(3). [Link]

  • BEPLS. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. bepls.com. [Link]

  • Der Pharma Chemica. (n.d.). Azetidinone: Different methods of synthesis and its biological profile. derpharmachemica.com. [Link]

  • A REVIEW ON 2-AZETEDINONES. (2015). Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402.
  • France, S., et al. (2007). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Organic Reactions. [Link]

  • Deep, A., et al. (2014). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta Poloniae Pharmaceutica ñ Drug Research, 71(1), 99-108.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Encyclopedia.pub. (2020). Synthesis of β-Lactams. encyclopedia.pub. [Link]

  • Fu, G. C. (2004). Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile. Journal of the American Chemical Society, 126(42), 13592-13593. [Link]

  • Al-Bayati, R. I. H., et al. (2019). Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity. Egyptian Journal of Chemistry.
  • Husain, A., et al. (2008). Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. Acta Poloniae Pharmaceutica ñ Drug Research, 65(5), 527-534. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. experiments.springernature.com. [Link]

  • Protocols.io. (2023). MTT (Assay protocol). protocols.io. [Link]

  • Wang, H. Z., et al. (1996). Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. Journal of Ocular Pharmacology and Therapeutics, 12(1), 35-43. [Link]

  • El-Banna, T. E., et al. (2018). In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. International Journal of Nanomedicine, 13, 7917-7931. [Link]

  • Li, Y., et al. (2022). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Frontiers in Microbiology, 13, 994609. [Link]

  • Bîcu, E., et al. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules, 18(10), 12573-12590. [Link]

  • Horikoshi, Y., et al. (2023). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. International Journal of Molecular Sciences, 24(10), 8963. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Azetidinone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the stereoselective synthesis of azetidin-2-ones (β-lactams). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with controlling stereochemistry in these critical synthetic targets. This guide is structured as a dynamic troubleshooting resource and a comprehensive FAQ section to directly address the nuanced issues encountered in the laboratory.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems during stereoselective azetidinone synthesis, particularly via the Staudinger [2+2] cycloaddition of a ketene and an imine.

Issue 1: Low or Poor Diastereomeric Ratio (cis/trans Selectivity)

Symptom: Your crude reaction mixture, upon analysis by ¹H NMR or HPLC, shows a mixture of cis and trans β-lactam diastereomers, often approaching a 1:1 ratio. This complicates purification and significantly reduces the yield of the desired isomer.

Root Cause Analysis & Solutions:

The cis/trans stereochemical outcome of the Staudinger reaction is not governed by orbital symmetry in a concerted fashion but is instead determined by the kinetics of a two-step mechanism involving a zwitterionic intermediate.[1][2] The final ratio of diastereomers is a result of the competition between the conrotatory ring closure of this intermediate and its isomerization.[3][4]

dot

Caption: Staudinger reaction pathway showing the central zwitterionic intermediate.

Several factors can be tuned to favor one pathway over the other:

1. Solvent Polarity:

  • Explanation: The polarity of the solvent plays a crucial role in stabilizing the zwitterionic intermediate. Polar solvents can stabilize this intermediate, increasing its lifetime and allowing for isomerization to the thermodynamically more stable trans product.[3][5] Conversely, non-polar solvents do not stabilize the zwitterion, promoting rapid ring closure to yield the kinetically favored cis product.[3]

  • Actionable Advice:

    • To favor the trans-isomer: Use more polar solvents like dichloromethane (DCM), acetonitrile, or even DMF.[5][6]

    • To favor the cis-isomer: Use non-polar solvents such as toluene, benzene, or hexanes.

2. Reaction Temperature:

  • Explanation: Temperature directly influences the energy available for bond rotation and isomerization.

    • Low temperatures (-78 °C to 0 °C) generally disfavor isomerization of the zwitterionic intermediate, leading to the kinetic cis-product.[1]

    • High temperatures (reflux) provide the necessary energy to overcome the rotational barrier, allowing the intermediate to equilibrate to its more stable conformation, which typically leads to the trans-product.[1][7]

  • Actionable Advice:

    • For cis-selectivity, run the reaction at low temperatures (e.g., -78 °C).

    • For trans-selectivity, higher temperatures (e.g., 100-110 °C in toluene) are often effective.[1]

3. Order of Reagent Addition:

  • Explanation: The way reagents are mixed can affect the concentration of reactive intermediates and influence selectivity. Adding the tertiary amine (used for in situ ketene generation from an acyl chloride) to a solution of the imine and acyl chloride can sometimes decrease stereoselectivity.[5][6]

  • Actionable Advice:

    • Standard Protocol for cis-Selectivity: In an inert atmosphere, cool a solution of the imine in a non-polar solvent to -78 °C. Add the acyl chloride, followed by the slow, dropwise addition of the tertiary amine (e.g., triethylamine).

    • Alternative for trans-Selectivity: Consider adding the acyl chloride/tertiary amine mixture (pre-forming the ketene) to a heated solution of the imine.

FactorTo Favor cis-IsomerTo Favor trans-Isomer
Solvent Non-polar (Toluene, Hexane)Polar (DCM, Acetonitrile)
Temperature Low (-78 °C to 0 °C)High (Reflux)
Substituents Bulky groups on ketene/imineLess sterically demanding groups
Issue 2: Poor or No Enantioselectivity in a Catalytic Reaction

Symptom: You are using a chiral catalyst (e.g., a cinchona alkaloid or an N-heterocyclic carbene) to induce enantioselectivity, but the product is racemic or has a very low enantiomeric excess (ee).

Root Cause Analysis & Solutions:

Achieving high enantioselectivity requires the catalyst to create a well-defined chiral environment that effectively differentiates the two faces of the prochiral ketene or imine. Failure to do so can stem from several sources.

1. Ineffective Catalyst or Catalyst Poisoning:

  • Explanation: The chosen catalyst may not be optimal for the specific substrate combination.[8] Additionally, impurities in the reagents or solvent (e.g., water, acidic or basic contaminants) can poison the catalyst, rendering it inactive.

  • Actionable Advice:

    • Screen Catalysts: If possible, screen a variety of chiral catalysts. For the Staudinger reaction, planar-chiral nucleophiles and cinchona alkaloids like benzoylquinine have proven effective.[8][9]

    • Ensure Purity: Use freshly distilled solvents and purified reagents. Ensure the tertiary amine base used for ketene generation is free of primary or secondary amine impurities, which can engage in side reactions.[10]

    • Optimize Catalyst Loading: While typically used in sub-stoichiometric amounts (1-20 mol%), the optimal catalyst loading should be determined empirically. Start with 10 mol% and adjust as needed.

2. Poorly Matched Chiral Auxiliary:

  • Explanation: When using a chiral auxiliary strategy, the auxiliary must be sterically demanding and conformationally rigid enough to effectively block one face of the reactant.[8][11] If the auxiliary is too small, too flexible, or too far from the reaction center, its directing effect will be minimal.

  • Actionable Advice:

    • Select a Proven Auxiliary: Evans oxazolidinones are a classic example of effective chiral auxiliaries.[8] For imines, auxiliaries derived from readily available chiral sources like D-mannitol or sugars have shown high diastereoselectivity.[12][13]

    • Consider Substrate-Auxiliary Match: The steric and electronic properties of your substrate must be compatible with the auxiliary. An auxiliary that works well for an aromatic imine may not be effective for an aliphatic one.

3. Competing Background (Uncatalyzed) Reaction:

  • Explanation: If the rate of the non-catalyzed reaction is significant compared to the catalyzed reaction, the overall enantioselectivity of the product will be diminished. This is often an issue at higher reaction temperatures.

  • Actionable Advice:

    • Lower the Temperature: Reducing the reaction temperature will slow down both the catalyzed and uncatalyzed pathways, but it often has a more pronounced effect on the higher-activation-energy background reaction, thus improving the ee.

    • Adjust Concentrations: Running the reaction at a higher concentration can sometimes favor the bimolecular catalyzed pathway over competing unimolecular decomposition or background reactions.

dot

Troubleshooting_Enantioselectivity cluster_catalyst Catalyst Issues cluster_reaction_cond Reaction Conditions cluster_auxiliary Chiral Auxiliary Issues Start Low Enantiomeric Excess (ee) Cat_Inactive Inactive or Poisoned Catalyst? Start->Cat_Inactive Cat_Wrong Sub-optimal Catalyst Choice? Start->Cat_Wrong Cond_Temp Reaction Temp Too High? Start->Cond_Temp Aux_Poor Ineffective Chiral Auxiliary? Start->Aux_Poor Solve_Cat_Purity Solution: Purify Reagents/ Solvents, Use Inert Atmosphere Cat_Inactive->Solve_Cat_Purity Solve_Cat_Screen Solution: Screen Different Catalysts/Ligands Cat_Wrong->Solve_Cat_Screen Solve_Cond_Temp Solution: Lower Temperature to Reduce Background Reaction Cond_Temp->Solve_Cond_Temp Solve_Aux Solution: Use More Rigid/ Sterically Demanding Auxiliary Aux_Poor->Solve_Aux

Caption: Troubleshooting workflow for low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Staudinger [2+2] cycloaddition, and how does it dictate stereochemistry?

A1: The Staudinger reaction is a two-step process.[1][10]

  • Nucleophilic Attack: The imine nitrogen acts as a nucleophile, attacking the central sp-hybridized carbon of the ketene. This forms a zwitterionic enolate intermediate.[1]

  • Ring Closure: This intermediate undergoes a 4π-conrotatory electrocyclization to form the four-membered β-lactam ring.[2]

The stereochemistry is determined in this second step. If ring closure is very fast relative to bond rotation in the zwitterion, the stereochemistry of the imine (E/Z) dictates the product stereochemistry, typically leading to the cis-β-lactam from an (E)-imine.[2][14] If bond rotation is faster than ring closure, the intermediate can equilibrate to its most stable conformation before cyclizing, which usually yields the trans-β-lactam.[2][3]

Q2: What are the most reliable strategies for achieving high stereoselectivity in β-lactam synthesis?

A2: The primary strategies are:

  • Chiral Auxiliaries: A chiral group is temporarily attached to either the imine or the ketene precursor.[8][11] This auxiliary sterically blocks one face of the molecule, directing the cycloaddition to occur from the opposite face, leading to high diastereoselectivity.[12] The auxiliary is cleaved in a subsequent step.

  • Chiral Catalysts: A chiral Lewis base or Brønsted acid catalyst is used in sub-stoichiometric amounts to create a chiral environment for the reaction.[8] This is a more atom-economical approach. N-heterocyclic carbenes (NHCs) and cinchona alkaloids are common choices for this purpose.[15]

  • Substrate Control: One of the starting materials (imine or ketene) is itself chiral. For example, using an imine derived from a chiral amine or aldehyde can lead to excellent diastereoselectivity.[13]

Q3: How do I choose the right ketene precursor for my reaction?

A3: Ketenes are highly reactive and are almost always generated in situ.[1] The most common method is the dehydrohalogenation of an acyl chloride using a tertiary amine base (e.g., triethylamine).[16]

  • For simple ketenes: Use the corresponding acyl chloride (e.g., acetyl chloride for ketene, phenylacetyl chloride for phenylketene).

  • For oxygenated ketenes: Precursors like acetoxyacetyl chloride or benzyloxyacetyl chloride are used to synthesize 3-oxy-substituted β-lactams, which are valuable synthetic intermediates.[1]

  • Alternative Methods: For sensitive substrates, ketenes can also be generated from α-diazo ketones under thermal, photochemical, or microwave conditions.[17]

Q4: What are the most common side reactions to be aware of, and how can I minimize them?

A4:

  • Ketene Dimerization/Polymerization: Unsubstituted or monosubstituted ketenes are prone to reacting with themselves.

    • Solution: Generate the ketene slowly (e.g., slow addition of base) in the presence of the imine so it is trapped as it forms. Use of more sterically hindered ketenes can also mitigate this.[10]

  • Imine Hydrolysis: Imines can be sensitive to moisture, hydrolyzing back to the parent aldehyde/ketone and amine.

    • Solution: Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon) using anhydrous solvents.[10]

  • [4+2] Cycloaddition: If using α,β-unsaturated imines, a competing hetero-Diels-Alder reaction can occur.[10][18]

    • Solution: This is often substrate-dependent. Modifying the substituents or reaction conditions (e.g., temperature) may favor the desired [2+2] pathway.

Experimental Protocol: General Procedure for Diastereoselective Staudinger Cycloaddition

This protocol provides a general starting point for the synthesis of a cis-β-lactam. Optimization will be required for specific substrates.

Objective: To synthesize a 3,4-disubstituted cis-β-lactam.

Materials:

  • Imine (1.0 equiv)

  • Acyl chloride (1.1 equiv)

  • Triethylamine (Et₃N, 1.2 equiv), freshly distilled

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Standard glassware for anhydrous reactions (oven-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the imine (1.0 equiv).

  • Dissolution: Add anhydrous solvent (e.g., Toluene for cis-selectivity) via syringe to dissolve the imine.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition:

    • Add the acyl chloride (1.1 equiv) dropwise to the cold imine solution.

    • Stir for 5 minutes.

    • Slowly add triethylamine (1.2 equiv) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C (or slowly warm to 0 °C) while monitoring its progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to isolate the desired β-lactam diastereomer.

References

Sources

Technical Support Center: Troubleshooting β-Lactam Ring Instability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with β-lactam antibiotics. The inherent reactivity of the β-lactam ring, crucial for its antibacterial activity, also makes it susceptible to degradation, which can compromise experimental results and therapeutic efficacy.[1][2][3] This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate instability issues in your experiments.

Troubleshooting Guide: A Proactive Approach to Stability

Issue 1: Rapid Degradation of β-Lactam Compound in Aqueous Solution

Question: My β-lactam antibiotic appears to be losing activity much faster than expected after being dissolved in my experimental buffer. What could be the cause, and how can I fix it?

Answer: Rapid degradation in aqueous solutions is a common challenge. The primary culprits are typically pH and temperature. The strained four-membered β-lactam ring is susceptible to hydrolysis, a process that is significantly influenced by these two factors.[2][4][5]

Causality Explained: The β-lactam ring's instability stems from significant ring strain and reduced amide resonance stabilization compared to a standard amide bond.[1][6] This makes the carbonyl carbon highly electrophilic and prone to nucleophilic attack by water (hydrolysis), which cleaves the ring and inactivates the antibiotic.[2][7] This hydrolysis can be catalyzed by both acidic and basic conditions.[4][5]

  • Base-catalyzed hydrolysis: Under basic conditions (high pH), the hydroxide ion (OH-), a strong nucleophile, directly attacks the carbonyl carbon of the β-lactam ring. This is often the most significant pathway for degradation in neutral to alkaline solutions.[4][5][7]

  • Acid-catalyzed hydrolysis: In acidic environments, the nitrogen atom of the β-lactam ring can be protonated. This is followed by an intramolecular nucleophilic attack from the side-chain carbonyl group, leading to the formation of an inactive penillic acid.[8]

Temperature accelerates these chemical reactions. A general rule of thumb is that for every 10°C increase in temperature, the rate of hydrolysis can increase by a factor of 2.5 to 3.9.[4][5]

Troubleshooting Protocol:

  • pH Optimization:

    • Measure the pH of your stock solution and final experimental medium. The optimal pH for stability of many β-lactams is in the slightly acidic to neutral range (pH 4-7).[9] For instance, amoxicillin and ampicillin show maximum stability around pH 4-5, while others without a side-chain amino group are more stable around pH 6-7.[9]

    • Adjust the pH of your buffers. Use buffers that maintain the pH within the optimal stability range for your specific β-lactam. Common choices include citrate or phosphate buffers.

    • Prepare fresh solutions. If your experimental conditions require a pH outside the optimal range, prepare your β-lactam solution immediately before use to minimize degradation.

  • Temperature Control:

    • Prepare and store stock solutions at low temperatures. Dissolve your β-lactam in the appropriate solvent and store it at 4°C for short-term use (days) or at -20°C or lower for long-term storage (weeks to months).[10][11] However, be aware that even at -20°C, some degradation can occur over time.[10]

    • Perform experiments on ice whenever possible. If your protocol allows, keeping your solutions on ice will significantly slow down the rate of hydrolysis.

    • Minimize time at elevated temperatures. For experiments requiring incubation at 37°C, such as minimum inhibitory concentration (MIC) assays, be aware that significant degradation can occur over the incubation period.[9][12] Consider this when interpreting your results.

Data at a Glance: Impact of pH and Temperature on β-Lactam Half-Life

β-LactamConditionHalf-Life
AmpicillinpH 7, 25°C5.3 - 27 days
CefalotinpH 7, 25°C5.3 - 27 days
CefoxitinpH 7, 25°C5.3 - 27 days
MecillinamMOPS medium, pH 7.4, 37°C~2 hours
MecillinamLB medium, 37°C4-5 hours
ImipenemAqueous solution, 25°C14.7 hours (at 1,000 mg/L)
DoripenemAqueous solution, 25°C59.5 hours

Source: Adapted from Mitchell et al., 2014[4][5]; Karslake et al., 2020[9][12]; Wicha et al., 2024[11]

Experimental Workflow: Validating β-Lactam Stability

Stability_Validation_Workflow cluster_prep Preparation cluster_sampling Sampling & Analysis cluster_data Data Interpretation Prep Prepare β-lactam stock in appropriate buffer Incubate Incubate aliquots at experimental temperature (e.g., 37°C) Prep->Incubate Sample Take samples at different time points (e.g., 0, 2, 4, 8, 24h) Incubate->Sample Analyze Analyze β-lactam concentration (e.g., HPLC, LC-MS/MS) Sample->Analyze Plot Plot concentration vs. time Analyze->Plot Calculate Calculate degradation rate and half-life Plot->Calculate

Caption: Workflow for determining the stability of a β-lactam under experimental conditions.

Issue 2: Inconsistent Results in Bacterial Susceptibility Testing

Question: My MIC or disk diffusion assay results for a specific β-lactam are highly variable between experiments, even with the same bacterial strain. What could be causing this inconsistency?

Answer: Inconsistent susceptibility testing results can often be traced back to two main factors: the degradation of the β-lactam during the assay and the presence of β-lactamase enzymes produced by the bacteria.[13][14][15]

Causality Explained:

  • Antibiotic Instability During Incubation: As discussed in the previous section, β-lactams can degrade significantly at 37°C over the typical 16-24 hour incubation period for an MIC test.[9][12] This means the effective concentration of the antibiotic is decreasing over time, which can lead to a higher apparent MIC.

  • β-Lactamase Activity: Many bacteria have evolved resistance to β-lactam antibiotics by producing β-lactamase enzymes. These enzymes specifically target and hydrolyze the β-lactam ring, rapidly inactivating the antibiotic.[8][13][16] The presence and activity level of these enzymes can vary, leading to inconsistent results.

Troubleshooting Protocol:

  • Control for Antibiotic Degradation:

    • Use freshly prepared antibiotic solutions for each experiment. Avoid using stock solutions that have been stored for extended periods, even at low temperatures.

    • Consider the stability of the specific β-lactam. Some β-lactams, like imipenem and meropenem, are known to be less stable than others.[14][17] If you are working with a particularly unstable compound, be aware that this will impact your results.

    • Shorten incubation times if possible. For some faster-growing organisms, it may be possible to read the results of an MIC assay at an earlier time point before significant degradation has occurred.

  • Address β-Lactamase Activity:

    • Test for β-lactamase production. Use a commercially available test, such as the nitrocefin test, to determine if your bacterial strain is producing β-lactamases.

    • Incorporate a β-lactamase inhibitor. If your strain is a β-lactamase producer, consider performing the susceptibility test in the presence of a β-lactamase inhibitor such as clavulanic acid, sulbactam, or tazobactam.[16][18][19][20][21] These inhibitors act as "suicide substrates" by irreversibly binding to and inactivating the β-lactamase, thereby protecting the antibiotic.[18][20]

Logical Relationship: Factors Affecting Susceptibility Testing Outcomes

Susceptibility_Testing_Factors cluster_input Experimental Variables cluster_process Influencing Factors cluster_output Observed Outcome Antibiotic β-Lactam Concentration Degradation Chemical Degradation (pH, Temp) Antibiotic->Degradation Bacteria Bacterial Strain Enzyme β-Lactamase Activity Bacteria->Enzyme Result MIC or Zone of Inhibition Degradation->Result Enzyme->Result

Caption: Interplay of factors influencing the outcome of β-lactam susceptibility testing.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve my β-lactam antibiotic in?

The choice of solvent depends on the specific β-lactam. Many are soluble in water, but some may require a small amount of a co-solvent like dimethyl sulfoxide (DMSO) or ethanol to fully dissolve before being diluted in your aqueous buffer. Always consult the manufacturer's instructions or relevant literature for your specific antibiotic. Be mindful that organic solvents can also affect the stability of some β-lactams and may have an impact on your biological system.

Q2: Can I use a β-lactam solution that has changed color?

A change in the color of a β-lactam solution, such as ceftriaxone solutions turning from light yellow to amber, is often an indication of degradation.[13] It is generally not recommended to use a solution that has visibly changed color, as the concentration of the active compound is likely lower than intended.

Q3: How do β-lactamase inhibitors work, and will they interfere with my experiment?

β-lactamase inhibitors are structurally similar to β-lactam antibiotics and work by binding to the active site of β-lactamase enzymes, effectively inactivating them.[18][20] This prevents the enzyme from destroying the β-lactam antibiotic.[18] Most β-lactamase inhibitors have little to no intrinsic antibacterial activity on their own and are unlikely to interfere with your experiment unless you are specifically studying β-lactamase activity.[20][21]

Q4: Are there any analytical methods to confirm the integrity of my β-lactam?

Yes, several analytical techniques can be used to assess the concentration and integrity of β-lactam antibiotics. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common and accurate methods.[11][22] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of degradation.[22]

Q5: Besides hydrolysis, are there other degradation pathways for β-lactams?

While hydrolysis is the primary degradation pathway, other mechanisms can occur. For example, some β-lactams can undergo intramolecular reactions or polymerization, especially at high concentrations or in the presence of certain catalysts. However, in most experimental settings, hydrolysis due to pH and temperature is the most significant concern.

References

  • What are β-lactamase inhibitors and how do they work? - Patsnap Synapse. (2024).
  • Old and New Beta-Lactamase Inhibitors: Molecular Structure, Mechanism of Action, and Clinical Use - MDPI. (n.d.).
  • β-Lactamase inhibitor - Grokipedia. (n.d.).
  • Beta-lactam antibiotics (video) | Khan Academy. (n.d.).
  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. PubMed.
  • β-Lactamase inhibitor - Wikipedia. (n.d.).
  • Beta-lactamase inhibitors - WikiLectures. (2024).
  • pH and temperature effects on the hydrolysis of three β-lactam antibiotics: Ampicillin, cefalotin and cefoxitin - WSU Research Exchange. (n.d.).
  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - Frontiers. (n.d.).
  • Karslake, J., Maltas, J., Harcourt, J., & P. J. B. S. (2020). Stability of β-lactam antibiotics in bacterial growth media. PMC.
  • β-Lactams: chemical structure, mode of action and mechanisms of resistance - SciSpace. (2013).
  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance - MDPI. (n.d.).
  • Structural Interactions of β-Lactam Antibiotics with Mammalian Serum Albumins - MDPI. (n.d.).
  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics - PMC - NIH. (n.d.).
  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors † - ResearchGate. (2025).
  • Hydrolysis mechanism for penicillin reacting with β‐lactamase. - ResearchGate. (n.d.).
  • Stability of β-lactam antibiotics in bacterial growth media - bioRxiv. (2020).
  • Stability of frozen stock solutions of beta-lactam antibiotics, cephalosporins, tetracyclines and quinolones used in antibiotic residue screening and antibiotic susceptibility testing | Request PDF - ResearchGate. (2025).
  • β-Lactams and β-Lactamase Inhibitors: An Overview - PMC - NIH. (n.d.).
  • Wicha, S. G., et al. (2024). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. NIH.
  • β-Lactam antibiotic - Wikipedia. (n.d.).
  • Degradation of β-lactam antibiotics - Semantic Scholar. (n.d.).
  • Approaches to Testing Novel β-Lactam and β-Lactam Combination Agents in the Clinical Laboratory - PMC - NIH. (2023).
  • Stability of β-Lactam Antibiotics for Outpatient Parenteral Antimicrobial Therapy - Griffith Research Online. (2022).
  • Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion - MDPI. (n.d.).
  • Effect of β-lactamase production and β-lactam instability on MIC testing results for Mycobacterium abscessus | Journal of Antimicrobial Chemotherapy | Oxford Academic. (2017).
  • Novel and Recent Synthesis and Applications of β-Lactams - PMC - PubMed Central. (n.d.).
  • β-Lactam potentiators to re-sensitize resistant pathogens: Discovery, development, clinical use and the way forward - Frontiers. (n.d.).
  • Effect of β-lactamase production and β-lactam instability on MIC testing results for Mycobacterium abscessus | Request PDF - ResearchGate. (2025).
  • Troubleshooting unexpected results in Metampicillin susceptibility testing - Benchchem. (n.d.).
  • Structural Insights for β-Lactam Antibiotics - Biomolecules & Therapeutics. (n.d.).

Sources

Technical Support Center: Purification Strategies for Azetidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of azetidinone compounds. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into overcoming common challenges encountered during the purification of these valuable synthetic intermediates. The inherent strain of the four-membered β-lactam ring imparts both its therapeutic efficacy and its chemical lability, making purification a critical and often challenging step.[1][2] This resource is structured to provide direct answers to common problems and to equip you with the knowledge to design robust purification strategies.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude azetidinone compounds?

The primary methods for purifying azetidinones are flash column chromatography and recrystallization.[3][4] The choice between these techniques depends on the physical properties of your compound (solid vs. oil), the nature of the impurities, and the scale of the purification. Liquid-liquid extraction is also a crucial step in the initial workup to remove water-soluble byproducts.[5]

Q2: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of azetidinones.[4][6][7][8] It allows for rapid assessment of the reaction progress and the effectiveness of each purification step. For more quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.[9]

Q3: My azetidinone compound appears to be degrading during purification. What are the likely causes?

The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions.[1][2] Exposure to strong acids or bases, and even prolonged contact with silica gel (which is slightly acidic), can lead to ring-opening and decomposition.[10] Temperature is also a critical factor; some β-lactams are thermally unstable and should be purified at lower temperatures.[11]

Q4: What are the typical impurities I should expect in my crude azetidinone product?

Common impurities depend on the synthetic route. For the widely used Staudinger synthesis (ketene-imine cycloaddition), common impurities include unreacted imine, triethylamine hydrochloride (if triethylamine is used as the base), and byproducts from the ketene generation.[8][12] If a Staudinger reduction of an azide is performed, triphenylphosphine oxide is a common byproduct that needs to be removed.[13][14]

Troubleshooting Purification Challenges

This section provides a question-and-answer guide to troubleshoot specific issues you may encounter during the purification of your azetidinone compounds.

Column Chromatography Problems

Q5: My azetidinone is streaking or decomposing on the silica gel column. What can I do?

This is a common issue due to the acidic nature of silica gel. Here are several strategies to mitigate this:

  • Neutralize the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, such as triethylamine (typically 0.5-1% v/v in the eluent), before packing the column. This deactivates the acidic sites on the silica surface.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.

  • Work Quickly and at Low Temperature: Minimize the time your compound spends on the column. If the compound is thermally labile, consider performing the chromatography in a cold room.

Q6: I'm having difficulty separating my desired azetidinone from a non-polar impurity. How can I improve the separation?

  • Optimize the Solvent System: A systematic approach to optimizing the eluent is crucial. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. A shallow gradient can often improve the separation of closely eluting compounds.

  • Consider a Different Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, switching to a different stationary phase like alumina or a bonded phase (e.g., diol, cyano) might provide the necessary selectivity.

Recrystallization Issues

Q7: My azetidinone product is not crystallizing, or it's oiling out. What should I do?

  • Choose the Right Solvent System: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. You may need to screen several solvents or use a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).

  • Induce Crystallization: If your compound is reluctant to crystallize, try scratching the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. Adding a seed crystal of the pure compound, if available, is also a very effective method.

  • Control the Cooling Rate: Rapid cooling can lead to oiling out or the formation of very small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to maximize the yield.

Q8: My recrystallized product is still impure. How can I improve the purity?

  • Perform a Second Recrystallization: A single recrystallization may not be sufficient to remove all impurities. A second recrystallization from a different solvent system can often significantly improve purity.

  • Charcoal Treatment: If your product has colored impurities, you can add a small amount of activated charcoal to the hot solution before filtering it. The charcoal will adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product, so use it sparingly.

Workup and Extraction Problems

Q9: I am struggling to remove triethylamine hydrochloride from my reaction mixture. What is the best way to do this?

Triethylamine hydrochloride is a common byproduct when using triethylamine as a base in reactions like the Staudinger cycloaddition.[8][15] Here are effective removal strategies:

  • Aqueous Wash: Since triethylamine hydrochloride is highly soluble in water, washing the organic reaction mixture with water or brine is an effective way to remove it.[5] A dilute acid wash (e.g., 1M HCl) can also be used to ensure all the triethylamine is protonated and extracted into the aqueous layer.

  • Filtration: If your reaction is performed in a solvent where triethylamine hydrochloride is insoluble (e.g., diethyl ether, THF), the salt will precipitate and can be removed by filtration.[5][16][17]

  • Solvent Trituration: If your product is soluble in a non-polar solvent like hexane or diethyl ether, you can add this solvent to your crude mixture to precipitate the triethylamine hydrochloride, which can then be filtered off.[16]

Q10: How can I separate the cis and trans diastereomers of my azetidinone?

The separation of cis and trans isomers can be challenging due to their similar physical properties.[18]

  • Flash Column Chromatography: Often, with careful optimization of the eluent system, flash chromatography can provide sufficient separation of cis and trans isomers.[19] The trans isomer is typically less polar and will elute first.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC, particularly with a chiral stationary phase for enantiomers, is the method of choice.[18][20][21] Normal phase HPLC on silica gel can also be effective for diastereomer separation.

  • Fractional Crystallization: If there is a significant difference in the solubility of the two isomers in a particular solvent, fractional crystallization can be an effective and scalable method.

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Neutral Azetidinone

This protocol provides a general procedure for the purification of a moderately polar azetidinone derivative.

  • Preparation of the Column:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude azetidinone in a minimal amount of the appropriate solvent (e.g., dichloromethane or ethyl acetate).

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the sample onto the top of the column.

  • Elution:

    • Begin elution with the low-polarity solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

    • Collect fractions and monitor them by TLC.

  • Isolation:

    • Combine the pure fractions, as identified by TLC.

    • Remove the solvent under reduced pressure to yield the purified azetidinone.

Protocol 2: Recrystallization of a Solid Azetidinone

This protocol outlines the steps for purifying a solid azetidinone by recrystallization.

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating.

    • An ideal solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethyl acetate/hexane, dichloromethane/hexane, and ethanol/water.[4][7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Data Summary and Visualization

Table 1: Troubleshooting Common Azetidinone Purification Problems
ProblemProbable Cause(s)Recommended Solution(s)
Product Degradation on Silica Gel Acidic nature of silica gel; thermal lability.Neutralize silica with triethylamine; use alumina or Florisil®; perform chromatography at a lower temperature.
Poor Separation of Isomers (cis/trans) Similar polarities of the isomers.Optimize eluent system with a shallow gradient; use HPLC with a suitable column; attempt fractional crystallization.[18]
Product Fails to Crystallize Incorrect solvent choice; supersaturated solution.Screen for a better solvent system; try a binary solvent system; induce crystallization by scratching or seeding.
Persistent Triethylamine HCl Impurity Incomplete removal during workup.Perform an aqueous wash with water or dilute acid; filter the reaction mixture if the salt precipitates; use an anti-solvent to precipitate the salt.[5][16]
Product Oils Out During Recrystallization Solution is too concentrated; cooling is too rapid.Add more solvent; allow the solution to cool more slowly; try a different solvent system.
Diagrams

Purification_Strategy start Crude Azetidinone Product is_solid Is the product a solid? start->is_solid is_oily Is the product an oil? is_solid->is_oily No recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chromatography Perform Column Chromatography is_oily->column_chromatography Yes purity_check Check Purity (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Azetidinone purity_check->pure_product Purity >95% needs_further_purification Further Purification Needed purity_check->needs_further_purification Purity <95% needs_further_purification->recrystallization From Chromatography (if solid) needs_further_purification->column_chromatography From Recrystallization

Caption: Decision workflow for selecting an initial purification strategy.

Troubleshooting_Workflow start Purification Attempt Failed identify_problem Identify the Primary Issue start->identify_problem degradation Product Degradation identify_problem->degradation Decomposition poor_separation Poor Separation identify_problem->poor_separation Co-elution no_crystallization No Crystallization identify_problem->no_crystallization Oiling out persistent_impurity Persistent Impurity identify_problem->persistent_impurity Impure fractions degradation_solution Change stationary phase (Alumina) Neutralize silica gel Lower temperature degradation->degradation_solution separation_solution Optimize eluent system Try different stationary phase Use HPLC poor_separation->separation_solution crystallization_solution Screen different solvents Induce crystallization (seed/scratch) Slow cooling no_crystallization->crystallization_solution impurity_solution Specific workup (e.g., acid wash) Recrystallization Chromatography with optimized conditions persistent_impurity->impurity_solution

Caption: Troubleshooting decision tree for a failed purification attempt.

References

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (n.d.). bepls.com. Retrieved January 15, 2026, from [Link]

  • Synthesis, characterization and biological aspects of novel azetidinone derivatives. (n.d.). jocpr.com. Retrieved January 15, 2026, from [Link]

  • Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. (2024). Impactfactor. Retrieved January 15, 2026, from [Link]

  • How can I remove triethylamine hydrochloride salt from the air and moisture sensitive reaction mixture? (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Synthesis and biological study of Azetidinone derivatives. (2019). International Journal of Chemical Studies. Retrieved January 15, 2026, from [Link]

  • Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. (2014). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]

  • Direct Chiral HPLC Method for the Simultaneous Separation of Ezetimibe and Tramadol Enantiomers Using a Polysaccharide Stationary Phase. (2016). JSM Central. Retrieved January 15, 2026, from [Link]

  • Triethylamine – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

  • How do I get rid of triethyl amine in a reaction? (2014). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Process for separating trans cyclohexane diamine from a mixture of cis and trans isomer diamine. (1975). Google Patents.
  • Reactive crystallization of β-lactam antibiotics: Strategies to enhance productivity and purity of ampicillin. (2021). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Continuous reactive crystallization of β-lactam antibiotics catalyzed by penicillin G acylase. Part I: Model development. (2019). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Continuous reactive crystallization of beta-lactam antibiotics catalyzed by penicillin G acylase. Part I: Model development. (2019). Drexel University. Retrieved January 15, 2026, from [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (2020). MDPI. Retrieved January 15, 2026, from [Link]

  • Azetidinones. (2015). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 15, 2026, from [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021). PMC - NIH. Retrieved January 15, 2026, from [Link]

  • Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia. Retrieved January 15, 2026, from [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (2016). New Journal of Chemistry (RSC Publishing). Retrieved January 15, 2026, from [Link]

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. (2015). PubMed. Retrieved January 15, 2026, from [Link]

  • Staudinger reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • 1.2 Azetidinones (~-Lactams). (n.d.). inflibnet.ac.in. Retrieved January 15, 2026, from [Link]

  • Process for the production of beta lactam crystals. (2009). Google Patents.
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (2018). MDPI. Retrieved January 15, 2026, from [Link]

  • Process for recovering triethylamine from aqueous solution of triethylamine hydrochloride. (2008). Google Patents.
  • Novel and Recent Synthesis and Applications of β-Lactams. (2011). PMC - PubMed Central. Retrieved January 15, 2026, from [Link]

  • Staudinger Reaction - Common Conditions. (n.d.). organic-chemistry.org. Retrieved January 15, 2026, from [Link]

  • Azetidinone: Different methods of synthesis and its biological profile. (2011). Der Pharma Chemica. Retrieved January 15, 2026, from [Link]

  • Staudinger Reactions for Selective Functionalization of Polysaccharides: A Review. (2020). ACS Publications. Retrieved January 15, 2026, from [Link]

  • Investigation of the Regioselectivity for Staudinger Reaction and Its Application for the Synthesis of Aminoglycosides with N-1 Modification. (2008). NIH. Retrieved January 15, 2026, from [Link]

  • Crystallization and preliminary X-ray crystallographic analysis of CTX-M-15, an extended-spectrum β-lactamase conferring worldwide emerging antibiotic resistance. (2008). PubMed. Retrieved January 15, 2026, from [Link]

  • Synthesis of β-Lactams. (2020). Encyclopedia.pub. Retrieved January 15, 2026, from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Obrnuta faza. Retrieved January 15, 2026, from [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. (2010). PMC. Retrieved January 15, 2026, from [Link]

  • A Systematic Guide on HPLC Troubleshooting. (2020). ijcpr.com. Retrieved January 15, 2026, from [Link]

  • Troubleshooting Guides. (n.d.). Bionano Genomics. Retrieved January 15, 2026, from [Link]

Sources

Technical Support Center: Side Reactions in Ketene-Imine Cycloadditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for ketene-imine cycloadditions, a cornerstone of β-lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common side reactions encountered during these intricate transformations. By understanding the underlying mechanisms and implementing the troubleshooting strategies outlined below, you can significantly improve your reaction outcomes, leading to higher yields and purities of your target compounds.

I. Troubleshooting Guide: Common Issues and Solutions

The Staudinger ketene-imine cycloaddition, while powerful, is often plagued by competing reaction pathways. This section provides a structured approach to identifying and mitigating common problems.

Observed Problem Potential Cause(s) Detailed Solution and Scientific Rationale
Low or No β-Lactam Yield 1. Ketene Self-Condensation/Polymerization: Highly reactive ketenes can react with themselves, especially at high concentrations.[1][2][3] 2. Imine Hydrolysis: Trace amounts of water can hydrolyze the imine back to its corresponding aldehyde/ketone and amine.[4][5][6][7][8] 3. Ketene Hydrolysis: Ketenes are also susceptible to hydrolysis, forming carboxylic acids.1. Control Ketene Concentration: Utilize in situ generation of the ketene from an acyl chloride and a non-nucleophilic base (e.g., triethylamine) or via the Wolff rearrangement of α-diazoketones.[9][10] This ensures a low, steady-state concentration of the ketene, favoring the bimolecular reaction with the imine over self-reaction. Employing high-dilution conditions can further suppress polymerization. 2. Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Inert atmosphere (e.g., argon or nitrogen) is crucial to exclude moisture. Molecular sieves can be added to the reaction mixture to scavenge any residual water. 3. Order of Addition: Add the ketene precursor (e.g., acyl chloride) slowly to the solution containing the imine and base. This maintains a low concentration of the ketene and allows it to react with the imine as it is formed.
Formation of Multiple Stereoisomers 1. Imine Isomerization: (E)- and (Z)-isomers of the imine can interconvert under the reaction conditions, leading to a mixture of cis and trans β-lactams.[11][12] 2. Zwitterionic Intermediate Isomerization: The zwitterionic intermediate formed after the initial nucleophilic attack can undergo bond rotation before cyclization, leading to the thermodynamic trans product.[9][12]1. Imine Purity and Stability: Start with a pure imine isomer. Some imines are prone to isomerization at elevated temperatures; therefore, running the reaction at lower temperatures can help maintain the initial stereochemistry.[11] 2. Solvent and Temperature Effects: The polarity of the solvent can influence the lifetime of the zwitterionic intermediate. Nonpolar solvents can sometimes favor the kinetic cis product by promoting faster cyclization. Lowering the reaction temperature can also disfavor the isomerization of the intermediate. 3. Substituent Effects: Electron-donating groups on the ketene and electron-withdrawing groups on the imine can accelerate the ring-closure step, favoring the formation of the cis-β-lactam.[9]
Presence of Unexpected Byproducts 1. [3+2] Cycloaddition: In some cases, particularly with azomethine imines, a [3+2] cycloaddition can compete with the desired [2+2] pathway.[13][14] 2. Aza-Wittig Type Reaction: If the ketene is generated from a precursor that can also form a phosphonium ylide (e.g., in the presence of phosphines), an aza-Wittig reaction might occur.[15][16][17][18][19] 3. Aldol Condensation of Ketone/Aldehyde: If imine hydrolysis occurs, the resulting aldehyde or ketone can undergo self-condensation.[20][21][22][23][24]1. Substrate Design: The propensity for [3+2] cycloaddition is highly dependent on the substrate. If this is a persistent issue, redesigning the imine component may be necessary. 2. Reagent Selection: Carefully consider all reagents present in the reaction mixture. If phosphines are used, for example, in an upstream step, ensure they are completely removed before the cycloaddition. 3. Strict Anhydrous Conditions: As mentioned previously, preventing imine hydrolysis is key to avoiding subsequent side reactions of the resulting carbonyl compound.

II. Frequently Asked Questions (FAQs)

General Questions

Q1: What is the generally accepted mechanism for the Staudinger ketene-imine cycloaddition?

A1: The reaction is generally considered to be a two-step process.[12][25] The first step involves the nucleophilic attack of the imine nitrogen on the central carbon of the ketene to form a zwitterionic intermediate.[9][12] This is followed by a conrotatory electrocyclic ring closure of the zwitterion to yield the β-lactam ring.[11][12]

Troubleshooting Specific Side Reactions

Q2: My reaction is producing a significant amount of a polymeric substance. What is happening and how can I prevent it?

A2: This is a classic sign of ketene polymerization.[1][3] Ketenes are highly reactive and prone to self-addition, especially at high concentrations. To mitigate this, it is crucial to generate the ketene in situ at a slow, controlled rate, ensuring its concentration remains low throughout the reaction. This can be achieved by the slow addition of an acyl chloride to a solution of the imine and a tertiary amine base.[26]

Q3: I am observing the formation of both cis and trans isomers of my β-lactam. How can I improve the stereoselectivity?

A3: The stereochemical outcome is often a delicate balance. Generally, (E)-imines lead to cis-β-lactams, while (Z)-imines give trans products.[12] However, isomerization of the imine before the reaction or isomerization of the zwitterionic intermediate during the reaction can lead to a mixture of stereoisomers.[9][11] To favor the cis product, consider using reaction conditions that accelerate the ring-closure step, such as employing ketenes with electron-donating substituents and imines with electron-withdrawing groups.[9] Lowering the reaction temperature can also help by slowing down the rate of isomerization of the zwitterionic intermediate.

Q4: My starting imine seems to be degrading during the reaction, leading to a complex mixture of products. What could be the cause?

A4: The most likely culprit is imine hydrolysis due to the presence of water.[4][5][6][7] Imines are susceptible to hydrolysis, which reverts them to the corresponding aldehyde or ketone and amine.[7] These carbonyl compounds can then undergo other side reactions, such as aldol condensations.[22][24] To prevent this, it is imperative to work under strictly anhydrous conditions. This includes using dry solvents, oven-dried glassware, and performing the reaction under an inert atmosphere.

Advanced Topics

Q5: Are there alternative pathways to the standard [2+2] cycloaddition?

A5: Yes, under certain conditions, other cycloaddition pathways can become competitive. For instance, with 1,3-dipolar species like azomethine imines, a formal [3+2] cycloaddition can occur to form five-membered rings.[13][14] The specific pathway followed is highly dependent on the electronic nature and steric properties of both the ketene and the imine.

Q6: How does the method of ketene generation affect side reactions?

A6: The method of ketene generation is critical. The most common method, dehydrohalogenation of acyl chlorides with a tertiary amine, is generally effective.[26] However, the choice of base is important to avoid side reactions. The Wolff rearrangement of α-diazoketones is another popular method, often providing cleaner reactions.[10][27] It's important to be aware of potential side reactions associated with each method. For example, when using α-diazoketones, incomplete rearrangement can lead to other byproducts.

III. Visualizing Reaction Pathways

Desired vs. Undesired Pathways

The following diagram illustrates the desired [2+2] cycloaddition pathway leading to the β-lactam product, in contrast to the competing ketene dimerization side reaction.

G cluster_main Desired [2+2] Cycloaddition cluster_side Side Reaction: Ketene Dimerization Ketene Ketene Zwitterionic_Intermediate Zwitterionic Intermediate Ketene->Zwitterionic_Intermediate Nucleophilic Attack Imine Imine Imine->Zwitterionic_Intermediate Beta_Lactam β-Lactam Zwitterionic_Intermediate->Beta_Lactam Ring Closure Ketene_1 Ketene Diketene Diketene Ketene_1->Diketene [2+2] Cycloaddition Ketene_2 Ketene Ketene_2->Diketene

Caption: Desired vs. Undesired Ketene Reaction Pathways.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues in ketene-imine cycloadditions.

G Start Low β-Lactam Yield Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Check_Ketene_Conc Is ketene concentration controlled? Check_Anhydrous->Check_Ketene_Conc Yes Solution_Dry Implement rigorous drying protocols Check_Anhydrous->Solution_Dry No Solution_InSitu Use slow addition/ in situ generation Check_Ketene_Conc->Solution_InSitu No Check_Stereo Mixture of Stereoisomers Check_Imine_Purity Is starting imine pure? Check_Stereo->Check_Imine_Purity Check_Temp Is reaction temperature optimized? Check_Imine_Purity->Check_Temp Yes Solution_Purify_Imine Purify imine before use Check_Imine_Purity->Solution_Purify_Imine No Solution_Lower_Temp Lower reaction temperature Check_Temp->Solution_Lower_Temp No

Caption: Troubleshooting Workflow for Ketene-Imine Cycloadditions.

IV. References

  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Master Organic Chemistry. Hydrolysis of imines to give ketones (or aldehydes). [Link]

  • PubMed. (2016, August 19). Alkaloid-Catalyzed Enantioselective [3 + 2] Cycloaddition of Ketenes and Azomethine Imines. [Link]

  • ProQuest. Kinetic Features of Radical Ring-Opening Polymerization of Ketene Acetals. [Link]

  • ACS Publications. (2016, August 8). Alkaloid-Catalyzed Enantioselective [3 + 2] Cycloaddition of Ketenes and Azomethine Imines. [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]

  • ResearchGate. Mechanistic Aspects of the Ketene-Imine Cycloaddition Reactions. [Link]

  • National Institutes of Health. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. [Link]

  • BYJU'S. Imine Hydrolysis. [Link]

  • ACS Publications. (2019, October 15). New Insights into the Torquoselectivity of the Staudinger Reaction. [Link]

  • Organic Chemistry Tutor. Imine and Enamine Hydrolysis. [Link]

  • ACS Publications. New Insights on the Origins of the Stereocontrol of the Staudinger Reaction: [2 + 2] Cycloaddition between Ketenes and N-Silylimines. [Link]

  • Organic Chemistry Portal. Staudinger Synthesis. [Link]

  • SciSpace. Polymerization of Ketene and Diketene. [Link]

  • PubMed. (2008, July 29). The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem?. [Link]

  • ResearchGate. ChemInform Abstract: The Mechanism of the Ketene-Imine (Staudinger) Reaction in Its Centennial: Still an Unsolved Problem?. [Link]

  • Wikipedia. Aza-Wittig reaction. [Link]

  • National Institutes of Health. Catalytic, asymmetric reactions of ketenes and ketene enolates. [Link]

  • RSC Publishing. Decomposition of α-diazo-ketones: the oxiren–oxocarbene equilibrium. [Link]

  • Wikipedia. Ketene. [Link]

  • Wikipedia. Staudinger synthesis. [Link]

  • ResearchGate. Self-condensation of ketones?. [Link]

  • RSC Publishing. Tandem Michael addition/imine isomerization/intramolecular [3+2] cycloaddition for the regiospecific synthesis of cyclohepta[b]pyrroles. [Link]

  • ACS Publications. Ketene. I. Preparation and Reactions. [Link]

  • Beilstein Journals. Catalytic Wittig and aza-Wittig reactions. [Link]

  • ACS Publications. The Polymerization and Thermal Decomposition of Ketene. [Link]

  • Wiley Online Library. Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. [Link]

  • Wikipedia. Self-condensation. [Link]

  • ADDI. Synthetic Applications of Intramolecular Aza-Wittig Reaction for the Preparation of Heterocyclic Compounds. [Link]

  • National Institutes of Health. (2023, May 3). Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene. [Link]

  • Chemistry LibreTexts. (2020, May 30). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. [Link]

  • Chem-Station. (2015, March 16). Aza-Wittig Reaction. [Link]

  • ResearchGate. Aza-Wittig Reaction with Nitriles: How Carbonyl Function Switches from Reacting to Activating. [Link]

  • University of Calgary. Chapter 23. Carbonyl Condensation Reactions. [Link]

  • Jack Westin. Aldehydes And Ketones Important Reactions. [Link]

  • Chemistry LibreTexts. (2023, August 1). 1.2: Cycloaddition Reactions. [Link]

  • Organic Chemistry Portal. Synthesis of α-Diazo Ketones. [Link]

  • Organic Syntheses. Ketene. [Link]

  • National Institutes of Health. (2022, September 1). Continuous Flow Generation of Acylketene Intermediates via Nitrogen Extrusion. [Link]

Sources

"strategies to control diastereoselectivity in β-lactam synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereoselective β-lactam synthesis. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these critical pharmacophores. Here, we address common challenges and provide in-depth, mechanistically grounded solutions to help you control the stereochemical outcome of your reactions.

I. Staudinger [2+2] Ketene-Imine Cycloaddition

The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a cornerstone of β-lactam synthesis.[1][2][3] However, controlling the relative stereochemistry at the newly formed C3 and C4 positions can be challenging. The reaction typically proceeds through a zwitterionic intermediate, and the final diastereomeric outcome is a result of the competition between direct ring closure and isomerization of this intermediate.[4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: My Staudinger reaction is yielding a nearly 1:1 mixture of cis and trans diastereomers. How can I improve the selectivity?

A1: Achieving high diastereoselectivity in the Staudinger reaction often requires a careful consideration of electronic and steric factors, as well as reaction conditions. Here are several parameters to investigate:

  • Electronic Effects of Substituents: The electronic nature of the substituents on both the ketene and the imine plays a pivotal role.[7]

    • To favor the cis-isomer: Employ ketenes with electron-donating groups and imines with electron-withdrawing groups. This combination accelerates the direct conrotatory ring closure of the initial zwitterionic intermediate.[4][7][8]

    • To favor the trans-isomer: Use ketenes with electron-withdrawing substituents and imines with electron-donating groups. This slows down the ring closure, allowing the zwitterionic intermediate to isomerize to a more thermodynamically stable conformation before cyclization.[2][4][7][8]

  • Solvent Polarity: The choice of solvent can significantly influence the lifetime and conformation of the zwitterionic intermediate.

    • Non-polar solvents (e.g., toluene, dichloromethane) generally favor the formation of the cis-β-lactam.[4]

    • Polar solvents can stabilize the zwitterionic intermediate, providing more time for it to isomerize, which often leads to an increase in the proportion of the trans-product.[4]

  • Temperature: Lowering the reaction temperature can often enhance diastereoselectivity by favoring the kinetically controlled product. Reactions are frequently run at temperatures ranging from -78 °C to room temperature.[9]

Q2: I am trying to synthesize a trans-β-lactam, but the cis-isomer is the major product. What strategies can I employ to reverse this selectivity?

A2: Shifting the selectivity towards the trans-isomer often involves promoting the isomerization of the zwitterionic intermediate. Consider the following approaches:

  • Imine Geometry: The initial geometry of the imine can influence the stereochemical outcome. (E)-imines tend to form cis-β-lactams, while (Z)-imines generally lead to trans-products.[2] While controlling imine geometry can be challenging, certain substitution patterns can favor one isomer.

  • Microwave Irradiation: In some cases, microwave-induced conditions have been shown to influence the stereoselectivity of β-lactam formation, with the outcome being dependent on the solvent used.[9]

  • Catalytic Approaches: Certain catalysts can reverse the normal reactivity pattern. For instance, using non-nucleophilic imines (e.g., N-tosyl imines) in the presence of a nucleophilic catalyst can lead to an "umpolung" of the ketene, making it nucleophilic and altering the reaction pathway.[5][10]

Troubleshooting Guide: Staudinger Cycloaddition
Issue Possible Causes Suggested Solutions
Low Diastereomeric Ratio (near 1:1) Unfavorable electronic matching of substituents.Modify the electronic properties of the ketene and/or imine substituents.[7]
Suboptimal solvent polarity.Screen a range of solvents with varying polarities (e.g., toluene, THF, CH2Cl2, acetonitrile).[4][11]
Reaction temperature is too high.Perform the reaction at lower temperatures (e.g., 0 °C, -20 °C, -78 °C).[6]
Predominant formation of the undesired diastereomer Kinetic vs. thermodynamic control.Adjust reaction temperature and time. Higher temperatures and longer reaction times may favor the thermodynamically more stable isomer.
Imine isomerization.Investigate methods to control the (E)/(Z) geometry of the imine.
Low Yield Ketene polymerization.Ensure the ketene is generated in situ and consumed immediately. Use of a slow addition of the acid chloride to the reaction mixture can be beneficial.
Unstable imine.Use freshly prepared or purified imine.
Experimental Protocol: Diastereoselective Synthesis of a cis-β-Lactam

This protocol describes a general procedure for the synthesis of a cis-β-lactam using an electron-rich ketene precursor and an electron-deficient imine.

  • Imine Formation: In a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), dissolve the desired aldehyde (1.0 equiv) in anhydrous dichloromethane (DCM). Add the N-sulfonylamine (1.0 equiv) and a catalytic amount of a Lewis acid (e.g., InCl3, Sc(OTf)3). Stir the reaction at room temperature until TLC or GC-MS analysis indicates complete consumption of the aldehyde.

  • Ketene Generation and Cycloaddition: In a separate flame-dried flask, dissolve the imine (1.0 equiv) and a tertiary amine base (e.g., triethylamine, 1.5 equiv) in anhydrous DCM. Cool the solution to -78 °C.

  • Slowly add a solution of the acid chloride (e.g., phenoxyacetyl chloride, 1.2 equiv) in anhydrous DCM to the imine solution via a syringe pump over 1-2 hours.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO3 solution. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired cis-β-lactam. The diastereomeric ratio can be determined by 1H NMR analysis of the crude product.

Reaction Mechanism Visualization

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Ketene Ketene (R1, R2 substituents) Zwitterion Zwitterionic Intermediate Ketene->Zwitterion Nucleophilic attack by imine Imine Imine (R3, R4 substituents) Imine->Zwitterion Zwitterion->Zwitterion cis_Lactam cis-β-Lactam Zwitterion->cis_Lactam Direct conrotatory ring closure trans_Lactam trans-β-Lactam Zwitterion->trans_Lactam Ring closure after isomerization

Caption: Mechanism of the Staudinger [2+2] cycloaddition.

II. Ester Enolate-Imine Condensation

The condensation of an ester enolate with an imine is another powerful method for the synthesis of β-lactams.[12][13] This reaction typically proceeds via a Mannich-type addition followed by intramolecular cyclization. The stereochemical outcome is often influenced by the geometry of the enolate and the nature of the metal counterion.

Frequently Asked Questions (FAQs)

Q1: My ester enolate-imine condensation is giving poor diastereoselectivity. What factors control the stereochemical outcome in this reaction?

A1: The diastereoselectivity of the ester enolate-imine condensation is primarily determined by the relative orientation of the substituents in the transition state of the C-C bond-forming step. Key factors to consider are:

  • Enolate Geometry: The geometry of the ester enolate (E or Z) can have a profound impact on the final stereochemistry. The use of different bases and solvent systems can influence the enolate geometry. For example, lithium diisopropylamide (LDA) in THF often favors the formation of the Z-enolate.

  • Metal Counterion: The nature of the metal counterion (e.g., Li+, Na+, Zn2+) can affect the coordination in the transition state, thereby influencing the facial selectivity of the reaction. The use of different metalating agents or additives can be explored.

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the ester component is a highly effective strategy for inducing high levels of diastereoselectivity.[4] Evans oxazolidinones and other chiral auxiliaries have been successfully employed.[4][14]

Q2: I am observing the formation of both syn and anti β-lactams. How can I selectively synthesize the syn isomer?

A2: The selective formation of syn-β-lactams can often be achieved through careful control of the reaction conditions to favor a specific transition state geometry.

  • Rhodium-Catalyzed Reductive Mannich-Type Reaction: A rhodium-hydride catalyzed 1,4-reduction of α,β-unsaturated esters can generate a rhodium enolate that reacts with imines to produce syn-β-lactams with high diastereoselectivity.[12][15]

  • Substrate Control: The steric bulk of the substituents on both the enolate and the imine can direct the approach of the reactants, leading to the preferential formation of one diastereomer.

Troubleshooting Guide: Ester Enolate-Imine Condensation
Issue Possible Causes Suggested Solutions
Low Diastereoselectivity Poor control over enolate geometry.Screen different bases (LDA, LHMDS, KHMDS) and solvent systems (THF, toluene).
Non-optimal metal counterion.Experiment with different metal enolates (Li, Na, K, Zn). Consider the use of additives like HMPA or TMEDA.
Insufficient steric differentiation.Modify the steric bulk of the substituents on the ester or imine.
Low Yield of β-lactam Competing side reactions (e.g., self-condensation of the ester).Use a strong, non-nucleophilic base and low temperatures for enolate formation. Add the imine slowly to the pre-formed enolate.
Reversibility of the initial addition step.Ensure the cyclization step is efficient. In some cases, a change in solvent or temperature after the initial addition can promote cyclization.
Experimental Workflow Visualization

Enolate_Imine_Workflow Start Ester and Imine Starting Materials Enolate_Formation Enolate Formation (Base, Solvent, Temp.) Start->Enolate_Formation Addition Mannich-type Addition Enolate_Formation->Addition Reacts with Imine Cyclization Intramolecular Cyclization Addition->Cyclization Product β-Lactam Product Cyclization->Product Analysis Analysis of Diastereomeric Ratio (NMR, HPLC) Product->Analysis

Caption: Workflow for ester enolate-imine condensation.

III. Modern Catalytic and Substrate-Controlled Strategies

Recent advances have introduced a variety of catalytic and substrate-controlled methods for the highly diastereoselective synthesis of β-lactams. These approaches offer excellent control over stereochemistry and often proceed under mild conditions.

Frequently Asked Questions (FAQs)

Q1: I am interested in using a catalytic asymmetric approach. What are some of the most effective methods?

A1: Several highly effective catalytic asymmetric methods have been developed:

  • Chiral N-Heterocyclic Carbene (NHC) Catalysis: Chiral NHCs have been shown to catalyze the Staudinger reaction of ketenes with N-tert-butoxycarbonyl arylimines, affording cis-β-lactams with good diastereoselectivities and excellent enantioselectivities.[15]

  • Chiral Lewis Acid Catalysis: Chiral Lewis acids can activate the imine towards nucleophilic attack by a ketene or enolate, controlling the facial selectivity of the reaction.

  • Palladium-Catalyzed Intramolecular Allylation: The intramolecular Tsuji-Trost allylation of readily accessible Ugi-adducts provides a diastereoselective route to highly substituted β-lactams. The choice of the palladium ligand can be used to selectively access either the trans or cis isomer.[16][17][18]

Q2: How can I use a chiral auxiliary to control the diastereoselectivity?

A2: The use of chiral auxiliaries is a well-established and reliable strategy. The auxiliary is temporarily incorporated into one of the reactants to direct the stereochemical course of the reaction, and is subsequently removed.

  • Auxiliary on the Ketene Component: Chiral oxazolidinones derived from amino acids can be attached to the acid chloride precursor of the ketene. These auxiliaries effectively shield one face of the ketene, leading to high diastereoselectivity in the cycloaddition.[4][14]

  • Auxiliary on the Imine Component: Chiral amines or aldehydes can be used to prepare chiral imines. The chiral group on the imine then directs the approach of the ketene.[4][19] Double diastereoselection can be observed when a chiral imine is reacted with a chiral ketene.[19]

Comparative Table of Diastereoselective Strategies
Strategy Typical Diastereoselectivity Advantages Considerations
Staudinger Reaction (Substrate Control) Moderate to HighWide substrate scope, well-understood.Selectivity is highly dependent on substituent electronics and reaction conditions.
Ester Enolate-Imine Condensation Moderate to HighAccess to a different substitution pattern.Requires strong bases and anhydrous conditions.
Chiral Auxiliary High to ExcellentReliable and predictable stereochemical outcome.Requires additional steps for attachment and removal of the auxiliary.
Catalytic Asymmetric Synthesis High to ExcellentAtom economical, uses a small amount of chiral catalyst.Catalyst development and optimization may be required for new substrates.

This technical support guide provides a starting point for troubleshooting and optimizing your diastereoselective β-lactam syntheses. For more specific inquiries, please consult the referenced literature.

References

  • β-Lactam synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Bandyopadhyay, D., Yanez, M., & Banik, B. K. (2012). Microwave-induced stereoselectivity of β-lactam formation: effects of solvents. Heteroletters, 2(4), 425-430.
  • Taggi, A. E., Hafez, A. M., Wack, H., Young, B., Drury, W. J., & Lectka, T. (2000). Catalytic, Asymmetric Synthesis of β-Lactams. Journal of the American Chemical Society, 122(32), 7831–7832.
  • Stereoselective Synthesis of β‐Lactams by Using D‐Mannitol‐Derived Oxazolidin‐2‐one as a Chiral Auxiliary: Synthetic Communications: Vol 35, No 6. (2005). Taylor & Francis Online. Retrieved from [Link]

  • Catalytic Methods for the Direct Asymmetric Synthesis of β-Lactams - Chemistry | Illinois. (n.d.). Retrieved from [Link]

  • Hafez, A. M., Taggi, A. E., Wack, H., & Lectka, T. (2000). Column asymmetric catalysis for beta-lactam synthesis. Organic Letters, 2(25), 3963–3965.
  • Sapi, J., & Laronze, J.-Y. (2014). Chemical Synthesis of β-Lactams: Asymmetric Catalysis and Other Recent Advances. Accounts of Chemical Research, 47(10), 3142–3154.
  • Banik, B. K. (2010). Advances in the chemistry of β-lactam and its medicinal applications. Current Medicinal Chemistry, 17(24), 2615–2668.
  • Staudinger synthesis - Wikipedia. (n.d.). Retrieved from [Link]

  • Diastereoselective [2+2]-Cycloaddition Reactions of Unsymmetrical Cyclic Ketenes with Imines: Synthesis of Modified Prolines and Theoretical Study of the Reaction Mechanism | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Podlech, J., & Steurer, S. (1999). A Chiral, Oxidatively Cleavable Auxiliary in β-Lactam Synthesis – Double Diastereocontrol with p-Methoxyphenethyl-Substituted Imines. Synthesis, 1999(4), 650–654.
  • Staudinger Synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Cossío, F. P., Arrieta, A., & Sierra, M. A. (2014). Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines. Beilstein Journal of Organic Chemistry, 10, 1872–1880.
  • Al-Tel, T. H. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Mini-Reviews in Medicinal Chemistry, 11(10), 842–859.
  • Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • van der Heijden, J., et al. (2020). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 85(14), 8932–8944.
  • Jiao, L., Liang, Y., & Xu, J. (2006). Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction. Journal of the American Chemical Society, 128(18), 6060–6069.
  • Alcaide, B., & Almendros, P. (2007). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. Current Organic Chemistry, 11(3), 245–260.
  • Zhang, K., et al. (2018). Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis.
  • Annuloselectivity in Cycloadditions of Ketenes with Imines: A DFT Study - ACS Publications. (n.d.). Retrieved from [Link]

  • Diastereoselective Synthesis of β‑Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji−Trost Allylation - Radboud Repository. (n.d.). Retrieved from [Link]

  • Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D. (n.d.). Retrieved from [Link]

  • van der Heijden, J., et al. (2020). Diastereoselective Synthesis of β-Lactams by Ligand-Controlled Stereodivergent Intramolecular Tsuji–Trost Allylation. The Journal of Organic Chemistry, 85(14), 8932–8944.
  • Abraham, C. J., Paull, D. H., Dogo-Isonagie, C., & Lectka, T. (2009).
  • Tyagi, V., Bume, D. D., & Fasan, R. (2018). Stereoselective Construction of β-, γ-, and δ-Lactam Rings via Enzymatic C–H Amidation.
  • The ester enolate-imine condensation route to .beta.-lactams | Chemical Reviews. (n.d.). Retrieved from [Link]

  • Tempest, P. A., & Armstrong, R. W. (2000). Solid-phase synthesis of beta-lactams via the ester enolate-imine condensation route. Organic Letters, 2(7), 907–910.
  • Synthesis of β-lactams via diastereoselective, intramolecular Kinugasa reactions - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Diastereoselective Synthesis of trans-β-Lactams Using a Simple Multifunctional Catalyst. (n.d.). Retrieved from [Link]

  • (PDF) Solvent Dependency in Stereoselective δ‐Lactam Formation of Chiral α‐Fluoromalonate Derivatives: Stereodivergent Synthesis of Heterocycles with Fluorine Containing Stereocenters Adjacent to Tertiary Stereocenters - ResearchGate. (n.d.). Retrieved from [Link]

  • Unusual course of “enolate-imine” condensation in approach to β-lactams - ResearchGate. (n.d.). Retrieved from [Link]

  • The ester enolate-imine condensation route to .beta.-lactams - Sci-Hub. (n.d.). Retrieved from [Link]

  • Electronic origins of the stereochemistry in β-lactam formed through the Staudinger reaction catalyzed by a nucleophile - RSC Publishing. (n.d.). Retrieved from [Link]

  • Theoretical study of ester enolate-imine condensation route to ?-lactams | Publicación. (n.d.). Retrieved from [Link]

  • Forging structural complexity: diastereoselective synthesis of densely substituted β-lactams with dual functional handles for enhanced core modifications - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Azetidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the primary spectroscopic techniques used for the structural elucidation and characterization of 2-azetidinone (β-lactam) derivatives. Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere data reporting to explain the causal relationships behind spectral features and the logic informing experimental design. We will explore Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering comparative data, validated protocols, and expert insights to ensure robust and reliable analysis.

Introduction: The Significance of the Strained Ring

The 2-azetidinone ring, a four-membered lactam, is the cornerstone of a vast family of biologically active compounds, most notably the β-lactam antibiotics like penicillins and cephalosporins.[1][2] Its profound therapeutic importance stems from the inherent ring strain, which renders the amide bond highly susceptible to nucleophilic attack, thereby inhibiting bacterial cell wall synthesis.[3][4][5] This same chemical reactivity, however, makes the precise characterization of these molecules both critical and challenging. Spectroscopic analysis is indispensable not only for confirming the identity of newly synthesized derivatives but also for unambiguously determining their stereochemistry, which is often directly linked to biological activity.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural and stereochemical assignment of 2-azetidinone derivatives.[1] The unique electronic environment of the strained four-membered ring gives rise to characteristic and predictable signals.

¹H NMR Spectroscopy: Probing Proton Environments and Stereochemistry

Principles and Utility: ¹H NMR provides detailed information about the chemical environment of protons, their proximity to one another, and their spatial orientation. For 2-azetidinones, the protons at the C3 and C4 positions are of paramount diagnostic value.

Characteristic Data & Interpretation: The chemical shifts of the β-lactam ring protons are highly sensitive to the nature of their substituents. Electronegative groups will shift signals downfield (to a higher ppm value).

ProtonTypical Chemical Shift (δ, ppm)Typical MultiplicityKey Insights
H-3 2.5 - 4.5[1]dd, ddd, mHighly dependent on C3 and C4 substituents. Can be diastereotopic if C3 is unsubstituted.
H-4 3.5 - 5.5[1][6]d, dd, mInfluenced by N1 and C4 substituents. Often the most downfield ring proton.[6]
N-H 7.0 - 9.0 (if present)[6]broad sOften broad and its position is solvent-dependent.

Comparative Analysis: Determining cis vs. trans Isomers

The single most important piece of information from the ¹H NMR spectrum is the vicinal coupling constant (³J) between the H-3 and H-4 protons. This value directly informs the relative stereochemistry of the substituents at these positions. The relationship between the dihedral angle of the C3-H and C4-H bonds and the coupling constant is the underlying principle.

  • cis-Isomers: The H-3 and H-4 protons are on the same face of the ring, resulting in a smaller dihedral angle. This leads to a larger coupling constant.

  • trans-Isomers: The protons are on opposite faces, leading to a dihedral angle approaching 90°, which results in a much smaller coupling constant.

Stereochemistry³JH3-H4 Coupling Constant (Hz)Rationale
cis 5 - 6 Hz[1]Smaller dihedral angle between C-H bonds.
trans 0 - 2.5 Hz[1]Dihedral angle is near 90°, minimizing orbital overlap for coupling.

This clear differentiation is a self-validating system for stereochemical assignment. If a synthesis is expected to produce a cis product, the observation of a ~5.5 Hz coupling constant provides strong confirmation.

cluster_cis cis-Isomer cluster_trans trans-Isomer cis_H3 H cis_C3 C3 cis_H3->cis_C3 cis_C4 C4 cis_C3->cis_C4 cis_R1 cis_C3->cis_R1 cis_H4 H cis_C4->cis_H4 cis_R2 cis_C4->cis_R2 trans_H3 H trans_C3 C3 trans_H3->trans_C3 trans_C4 C4 trans_C3->trans_C4 trans_R1 trans_C3->trans_R1 trans_H4 H trans_C4->trans_H4 trans_R2 trans_C4->trans_R2 logic Measure ³J(H3,H4) Coupling Constant result_cis ³J ≈ 5-6 Hz logic->result_cis Indicates result_trans ³J ≈ 0-2.5 Hz logic->result_trans Indicates cluster_cis cluster_cis result_cis->cluster_cis Conclusion cluster_trans cluster_trans result_trans->cluster_trans Conclusion

Caption: Logic for determining stereochemistry from ³J coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principles and Utility: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule. For 2-azetidinones, it is essential for confirming the presence of the core ring structure, particularly the characteristic carbonyl carbon.

Characteristic Data & Interpretation: The chemical shifts in ¹³C NMR are highly indicative of the carbon's hybridization and electronic environment.

CarbonTypical Chemical Shift (δ, ppm)Key Insights
C-2 (C=O) 160 - 180[2][6]Key indicator of the β-lactam ring. Its shift is sensitive to ring strain and N-substituents.[6]
C-3 40 - 65[1][6]Highly dependent on the nature of the C3 substituent.
C-4 50 - 70[6]Influenced by electronegative nitrogen and C4 substituents.

Comparative Analysis: The position of the C=O signal is a powerful comparative tool. Compared to less strained lactams (e.g., γ-lactams, ~175 ppm) or acyclic amides (~170 ppm), the β-lactam carbonyl is in a similar range but its precise location is modulated by substituents. Electron-withdrawing groups on the nitrogen atom will deshield the carbonyl carbon, shifting its resonance downfield.

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Note that the choice of solvent can slightly affect chemical shifts.[1]

    • Concentration: Weigh 5-10 mg of the purified 2-azetidinone derivative directly into a clean, dry NMR tube.

    • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[1] If TMS is not pre-added by the manufacturer, add a small drop as an internal standard (δ 0.00 ppm).

    • Homogenization: Cap the tube and gently invert several times or use brief sonication to ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette.[6]

  • Instrument Setup and Data Acquisition:

    • Shimming: Insert the sample into the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for sharp, well-resolved peaks.[6]

    • ¹H NMR Acquisition:

      • Acquire a standard 1D proton spectrum. A typical experiment involves 8-16 scans.

      • Ensure the spectral width covers the expected range of all protons (~0-12 ppm).

    • ¹³C NMR Acquisition:

      • Acquire a proton-decoupled ¹³C spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

      • Set the spectral width to cover ~0-220 ppm.

  • Data Processing and Analysis:

    • Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).[1]

    • Phasing and Baseline Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction to ensure a flat baseline.[1]

    • Referencing: Calibrate the spectrum by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or the TMS peak to δ 0.00 ppm.

    • Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons. Identify the chemical shift (ppm) and coupling constants (J, Hz) for all relevant signals.

start Start sample_prep 1. Sample Preparation (Dissolve in CDCl₃) start->sample_prep shimming 2. Magnetic Field Shimming sample_prep->shimming acquire_1H 3. Acquire 1D ¹H Spectrum shimming->acquire_1H acquire_13C 4. Acquire 1D ¹³C Spectrum acquire_1H->acquire_13C process 5. Process Data (FT, Phase, Baseline) acquire_13C->process analyze 6. Analyze Spectra (Shifts, Integrals, Coupling) process->analyze structure Elucidate Structure analyze->structure

Caption: Experimental workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: The Carbonyl Signature

Principles and Utility: IR spectroscopy measures the vibrations of bonds within a molecule. It is an exceptionally fast and reliable method for identifying the presence of specific functional groups. For 2-azetidinones, its primary utility is the unambiguous detection of the β-lactam carbonyl (C=O) group.

Characteristic Data & Interpretation: The C=O stretching vibration of a β-lactam is one of its most defining spectral features.

Functional GroupTypical Absorption Frequency (cm⁻¹)Rationale for Frequency
β-Lactam C=O 1730 - 1760 [2][7]High frequency is due to increased ring strain. The angle constraint forces more s-character into the C=O bond, strengthening it.
γ-Lactam (5-ring) C=O1700 ± 15[7]Less ring strain than a β-lactam.
δ-Lactam (6-ring) C=O1670 ± 10[7]Approaching the frequency of an acyclic amide.
Acyclic Amide C=O~1650Lower frequency due to resonance and lack of ring strain.

Comparative Analysis: The high frequency of the β-lactam C=O stretch is a direct consequence of ring strain. In a less-strained, larger ring or an acyclic amide, the nitrogen lone pair can more effectively participate in resonance, which imparts more single-bond character to the C=O bond, weakening it and lowering its vibrational frequency. The geometric constraints of the four-membered ring inhibit this resonance, keeping the C=O bond stronger and its stretching frequency higher.[3][5] This makes IR spectroscopy an excellent first-pass technique to confirm a successful cyclization reaction.

Detailed Experimental Protocol: FT-IR Analysis (KBr Pellet)

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the solid 2-azetidinone derivative.

    • Add ~100 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation:

    • Transfer a small amount of the powder into a pellet-forming die.

    • Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment first.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

  • Analysis:

    • Identify the characteristic β-lactam C=O stretching band between 1730-1760 cm⁻¹.

    • Identify other key functional group absorptions (e.g., N-H, aromatic C-H, etc.) to build a complete picture of the molecule.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Principles and Utility: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to gain structural information from its fragmentation patterns. Electrospray Ionization (ESI) is a common soft ionization technique that provides the molecular ion, while Chemical Ionization (CI) and Electron Impact (EI) can induce more fragmentation.[8]

Characteristic Data & Interpretation: The most informative data from MS are the molecular ion peak ([M+H]⁺, [M+Na]⁺, etc.) and the fragmentation pattern. A key fragmentation pathway for β-lactams is the cleavage of the four-membered ring.

Comparative Analysis: The Retro [2+2] Fragmentation

A characteristic fragmentation mechanism for the β-lactam ring involves a retro [2+2] cycloaddition-type cleavage.[8][9] This breaks the ring into two distinct pieces, an imine and a ketene radical cation (or vice versa depending on charge retention).

  • Pathway A: Cleavage of the N1-C2 and C3-C4 bonds.

  • Pathway B: Cleavage of the N1-C4 and C2-C3 bonds.

The masses of the resulting fragments provide definitive evidence for the structure and substitution pattern of the original molecule. By analyzing the masses of Fragment 1 and Fragment 2, one can deduce the identity of the substituents (R¹, R², R³, R⁴). This predictive fragmentation is a powerful tool for comparing a series of derivatives where, for example, only the R¹ substituent is varied.

cluster_frags Characteristic Fragments parent C=O N-R¹ CH-R⁴ CH-R³ frag1 Fragment 1 (Imine) parent->frag1 Retro [2+2] Cleavage frag2 Fragment 2 (Ketene) parent->frag2 Retro [2+2] Cleavage

Caption: Characteristic retro [2+2] fragmentation of the β-lactam ring.

Detailed Experimental Protocol: LC-MS (ESI) Analysis

  • Sample Preparation:

    • Prepare a dilute solution of the 2-azetidinone derivative (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase.

    • Filter the final solution through a 0.22 µm syringe filter to remove any particulates.

  • Instrumentation and Data Acquisition:

    • LC Setup: Use a C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) to separate the compound from any impurities.

    • MS Setup (Positive ESI Mode):

      • Infuse the sample into the ESI source.

      • Optimize ionization parameters (e.g., capillary voltage, gas flow, temperature).

      • Acquire a full scan mass spectrum (e.g., m/z 100-1000) to identify the protonated molecular ion ([M+H]⁺).

    • MS/MS (Tandem MS) for Fragmentation:

      • Select the m/z of the parent ion ([M+H]⁺) for fragmentation.

      • Apply collision-induced dissociation (CID) energy to induce fragmentation and acquire the product ion spectrum.

  • Analysis:

    • Confirm the molecular weight of the compound from the [M+H]⁺ peak in the full scan spectrum.

    • Analyze the product ion spectrum to identify key fragments, such as those arising from the retro [2+2] cleavage, and match them to the proposed structure.

Conclusion

The spectroscopic analysis of 2-azetidinone derivatives is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. ¹H NMR excels at determining stereochemistry through coupling constants, ¹³C NMR confirms the carbon skeleton, IR spectroscopy provides a rapid signature of the strained carbonyl group, and Mass Spectrometry confirms molecular weight and reveals connectivity through fragmentation. By judiciously applying these techniques and understanding the principles that govern their outcomes, researchers can characterize these vital molecules with a high degree of confidence and scientific rigor.

References

  • BenchChem. (n.d.). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones. Retrieved from BenchChem website.[1]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological aspects of novel azetidinone derivatives.[10]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules.[2]

  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Azetidin-2-one Derivatives.[6]

  • ResearchGate. (1995). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods.[3]

  • PubMed. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers.[4]

  • ResearchGate. (n.d.). Synthesis and Characterization of Some 2-Azetidinones and Unexpected Azet-2(1H)-ones.[11]

  • Iraqi Journal of Pharmaceutical Sciences. (n.d.). Synthesis of Novel 2-Azetidinones as Antibacterial Agents.[12]

  • Impact Factor. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds.[13]

  • ResearchGate. (n.d.). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics and (b) penicillin antibiotics.[14]

  • Journal of Chemistry. (n.d.). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity.[15]

  • ResearchGate. (n.d.). 1H-NMR data for the prepared 2-Azetidinone compounds (4a-j).[16]

  • International Journal of Pharmacy and Technology. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 2- AZETIDINONE DERIVATIVES AS ANTIMICROBIAL AGENTS.[17]

  • ResearchGate. (n.d.). FTIR study of five complex β-lactam molecules | Request PDF.[5]

  • National Institutes of Health (NIH). (2024). Identifying the Molecular Fingerprint of Beta-Lactams via Raman/SERS Spectroscopy Using Unconventional Nanoparticles for Antimicrobial Stewardship.[18]

  • ResearchGate. (n.d.). Compilation of an ESI-MS Library of β-Lactam Antibiotics for Rapid Identification of Drugs.[19]

  • Latin American Journal of Pharmacy. (2016). Bio-screening of new series of β-lactams with spectroscopic characterization.[20]

  • International Journal of Chemical Studies. (2019). Synthesis and biological study of Azetidinone derivatives.[21]

  • TIJER. (n.d.). BIOACTIVE AZETIDINONE: A REVIEW.[22]

  • Unknown Source. (n.d.). Carbonyl - compounds - IR - spectroscopy.[7]

  • ChemicalBook. (n.d.). 2-Azetidinone(930-21-2) 1H NMR spectrum.[23]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Azetidinones.[24]

  • National Institutes of Health (NIH). (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC.[25]

  • ResearchGate. (n.d.). Azetidin-2-one Versus Chroman-2-one: Application of 1H-13C COSY NMR and Mass Spectroscopy in Structure Elucidation-Class of Compounds | Request PDF.[26]

  • PubMed. (1975). Chemical-ionization mass spectrometry of beta-lactam antibiotics. The Journal of Antibiotics.[8]

  • Acta Physica Polonica A. (n.d.). Identification and Fragmentation of Cefalosporins, Lincosamides, Levofloxacin, Doxycycline, Vancomycin by ESI-MS.[27]

  • ResearchGate. (n.d.). Review of Beta lactams.[28]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.[29]

  • Michigan State University Chemistry. (n.d.). Infrared Spectrometry.[30]

  • Scilit. (n.d.). Chemical-ionization mass spectrometry of .BETA.-lactam antibiotics.[9]

Sources

A Senior Application Scientist's Guide to NMR and Mass Spectrometry Data for Novel Azetidinones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison and analysis of nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the structural elucidation of novel azetidinones (β-lactams). Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and validated approach to characterization.

The Central Role of Spectroscopy in Azetidinone Drug Discovery

Azetidin-2-ones are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of antibiotics, including penicillins and cephalosporins.[1] The biological activity of these compounds is intrinsically linked to the strained four-membered β-lactam ring. As researchers develop novel analogues to overcome antibiotic resistance or explore new therapeutic applications, unambiguous structural and stereochemical confirmation is paramount. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the two most powerful and indispensable tools for this purpose, providing orthogonal and complementary data for complete molecular characterization.

This guide will compare and contrast the data obtained from these techniques, providing the logic to select the right experiments and the framework to interpret the resulting data with confidence.

Experimental Design: A Self-Validating Workflow

The accurate characterization of a novel azetidinone is not achieved by a single experiment but by an integrated workflow. Each step is designed to answer a specific question, with subsequent experiments validating or refining the initial hypothesis.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Syn Novel Azetidinone Synthesis Puri Purification (Chromatography, Recrystallization) Syn->Puri MS Mass Spectrometry (LC-MS) - Molecular Weight Confirmation - Fragmentation Pattern Puri->MS Initial Check NMR1D 1D NMR ('H, 'C) - Proton Environment - Carbon Skeleton - Stereochemistry Hypothesis Puri->NMR1D Core Data MS->NMR1D Provides Molecular Formula NMR2D 2D NMR (COSY, HSQC, HMBC) - Confirm 'H-'H Connectivity - Confirm 'H-'C Attachment - Long-Range Correlations NMR1D->NMR2D For Ambiguous Cases Structure Final Structure Elucidation NMR1D->Structure NMR2D->Structure

Caption: Integrated workflow for novel azetidinone characterization.

Detailed Experimental Protocol: NMR Spectroscopy

The goal is to acquire high-resolution data that clearly resolves proton multiplicities and carbon signals. The choice of solvent and concentration is critical to avoid signal broadening or overlapping with solvent peaks.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified novel azetidinone.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is often preferred for its ability to dissolve a wide range of organic compounds and its minimal signal overlap in key regions.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

    • Key Parameters: 16-32 scans, relaxation delay (d1) of 1-2 seconds, acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes ¹H-¹³C coupling, simplifying the spectrum to single lines for each unique carbon atom.

    • Key Parameters: 1024-4096 scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds.

  • 2D NMR Acquisition (if required):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system. This is essential for tracing the connectivity of the azetidinone ring protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons. This is invaluable for connecting different fragments of the molecule.

Detailed Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

The objective is to confirm the molecular weight of the synthesized compound and to analyze its fragmentation pattern, which provides an independent verification of the core structure.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified azetidinone (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatographic Separation (UPLC/HPLC):

    • Inject the sample onto a C18 reverse-phase column.

    • Use a gradient elution method with two mobile phases:

      • Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation for ESI).

      • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • A typical gradient might run from 5% B to 95% B over 5-10 minutes to separate the compound from any minor impurities.[2]

  • Mass Spectrometry Detection (ESI-QTOF or Orbitrap):

    • The column eluent is directed into an Electrospray Ionization (ESI) source, which generates protonated molecules [M+H]⁺.

    • Full Scan MS (MS1): Acquire data over a mass range of m/z 100-1000 to find the parent ion and confirm the molecular weight. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

    • Tandem MS (MS/MS or CID): Isolate the parent ion ([M+H]⁺) and subject it to Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen). This fragments the molecule, and the resulting product ions are analyzed to provide structural information.[3]

Comparative Data Analysis: Decoding the Spectra

Let's compare the expected data for two hypothetical novel azetidinones: a simple substituted version (AZ-1) and a more complex analogue (AZ-2).

AZ-1: 1-benzyl-4-phenylazetidin-2-one AZ-2: 1-(4-methoxyphenyl)-3-chloro-4-(4-fluorophenyl)azetidin-2-one

¹H NMR Data Comparison

The protons on the β-lactam ring (H-3 and H-4) are the most diagnostic signals. Their chemical shifts and, crucially, their coupling constants reveal the stereochemistry.[1]

  • Causality: The ³J(H3,H4) coupling constant is dihedral angle-dependent. A cis relationship typically results in a larger coupling constant (5-6 Hz), while a trans relationship leads to a smaller one (0-2.5 Hz).[1] This is a foundational principle for stereochemical assignment in β-lactams.

Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentAZ-1 (Expected δ, ppm)AZ-2 (Expected δ, ppm)Rationale for Differences
H-3 (CH₂) 2.9 (dd, 1H), 3.2 (dd, 1H)---AZ-1 is unsubstituted at C-3, showing two diastereotopic protons. AZ-2 has no proton at this position.
H-3 (CH) ---5.2 (d, 1H, J = 5.5 Hz)The electron-withdrawing chlorine atom at C-3 in AZ-2 dramatically shifts this proton downfield.
H-4 (CH) 4.8 (dd, 1H)5.4 (d, 1H, J = 5.5 Hz)The presence of an electronegative fluorine on the C-4 phenyl ring in AZ-2 causes a downfield shift compared to AZ-1. The coupling is now a simple doublet due to the single adjacent H-3 proton.
N-CH₂ (benzyl) 4.5 (s, 2H)---Characteristic signal for the benzylic protons in AZ-1.
Aromatic H's 7.2-7.4 (m, 10H)6.9-7.5 (m, 8H)Complex multiplets corresponding to the phenyl and benzyl/methoxyphenyl groups.
OCH₃ ---3.8 (s, 3H)Signature singlet for the methoxy group in AZ-2.
¹³C NMR Data Comparison

The carbonyl carbon (C-2) is a key indicator, typically appearing far downfield.

Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentAZ-1 (Expected δ, ppm)AZ-2 (Expected δ, ppm)Rationale for Differences
C-2 (C=O) ~165.0~161.0The electron-withdrawing chlorine at the adjacent C-3 position in AZ-2 slightly shifts the carbonyl carbon upfield.[4]
C-3 ~45.0~64.0The direct attachment of chlorine in AZ-2 causes a significant downfield shift (inductive effect).[4]
C-4 ~55.0~76.0The combined effect of the adjacent chlorine and the N-aryl group in AZ-2 shifts C-4 further downfield compared to AZ-1.[4]
Aromatic C's 125.0-140.0115.0-162.0Broader range in AZ-2 due to carbons attached to OCH₃ and F.
Mass Spectrometry Fragmentation Analysis

The most characteristic fragmentation of a β-lactam ring under CID conditions is a retro [2+2] cycloaddition-type cleavage.[5] This is a powerful diagnostic tool that confirms the presence of the azetidinone core. The fragmentation provides two key pieces of information, corresponding to the two halves of the molecule.

G cluster_main Characteristic Azetidinone Fragmentation Parent [M+H]⁺ Azetidinone Core FragA Fragment A (Imine) Parent->FragA Retro [2+2] Cleavage FragB Fragment B (Ketene) Parent->FragB Retro [2+2] Cleavage

Caption: Retro [2+2] fragmentation of the azetidinone ring in MS/MS.

Table 3: Comparative High-Resolution MS/MS Fragmentation Data

IonAZ-1 (m/z)AZ-2 (m/z)Fragment Identity & Rationale
[M+H]⁺ 238.1227306.0749Parent Ion: Confirms the molecular formula (C₁₆H₁₆NO for AZ-1; C₁₆H₁₃ClFNO₂ for AZ-2).
Fragment A 132.0757200.0480Imine Fragment: Represents the C4-N1 bond and their substituents. The mass difference is due to the different substituents on N1 and C4 (benzyl/phenyl vs. methoxyphenyl/fluorophenyl).
Fragment B 106.0469106.0269Ketene Fragment: Represents the C2-C3 bond and their substituents. In AZ-1, this is a simple ketene. In AZ-2, the presence of chlorine increases the mass of this fragment.

Conclusion: An Integrated and Authoritative Approach

The structural elucidation of novel azetidinones relies on the synergistic interpretation of NMR and mass spectrometry data. While ¹H and ¹³C NMR provide the detailed framework of proton and carbon connectivity and crucial stereochemical information, high-resolution mass spectrometry offers definitive confirmation of molecular weight and elemental composition. Furthermore, the characteristic fragmentation patterns observed in MS/MS serve as a powerful validation of the core β-lactam structure.[3][6] By employing the integrated workflow and comparative data analysis approach detailed in this guide, researchers can ensure the highest level of scientific integrity and confidence in their results.

References

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
  • Rajashekar, et al. (2022). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. BEPLS Special Issue.
  • Ni, W., et al. (n.d.). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. PMC, NIH.
  • Pinto, D. C. G. A., et al. (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. PDF.
  • BenchChem Technical Support Team. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of Azetidin-2-ones. Benchchem.
  • Mitscher, L. A., et al. (n.d.). Chemical-ionization mass spectrometry of beta-lactam antibiotics. PubMed.
  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Bercu, V., et al. (n.d.). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures.
  • (2014). Mass spectral fragmentation pathways of (a) cephalosporin antibiotics... ResearchGate.
  • (2019). Synthesis and biological study of Azetidinone derivatives. International Journal of Chemical Studies.
  • De Nicolò, A., et al. (n.d.). Two Comprehensive Liquid Chromatography High-Resolution Mass Spectrometry (UPLC-MS/MS) Multi-Methods for Real-Time Therapeutic Drug Monitoring (TDM) of Five Novel Beta-Lactams and of Fosfomycin Administered by Continuous Infusion. MDPI.
  • Husam, H. S., et al. (2024). Synthesis, Characterization of New Azetidinone Derivatives and Evaluation of Their Antimicrobial Activity.
  • Mahdi, M. F., et al. (2015). Synthesis, Characterization of Some New 2-Azetidinone Derivatives. ResearchGate.
  • Ashfaq, M., et al. (n.d.). General pattern of mass fragmentation of β-lactams. ResearchGate.

Sources

A Comparative Guide to the Efficacy of Azetidinone Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the efficacy of different classes of azetidinone antibiotics, a cornerstone of antibacterial therapy. Intended for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanism of action, spectrum of activity, and susceptibility to resistance. The information presented herein is supported by experimental data and established scientific principles to aid in the informed selection and development of these critical therapeutic agents.

The Azetidinone Core: A Foundation for Potent Antibacterial Activity

Azetidinone antibiotics, also known as β-lactam antibiotics, are characterized by the presence of a four-membered amide ring called the azetidinone or β-lactam ring.[1][2] This highly strained ring system is the key to their antibacterial efficacy. The principal classes of azetidinone antibiotics include penicillins, cephalosporins, carbapenems, and monobactams.[1][3] While all share a common mechanism of action, structural variations among these classes lead to significant differences in their antibacterial spectrum, potency, and stability against bacterial resistance mechanisms.

Mechanism of Action: Targeting the Bacterial Cell Wall

Azetidinone antibiotics exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4] Specifically, they target and covalently bind to penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[5] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. The acylation of the PBP active site by the β-lactam ring is an irreversible reaction that inactivates the enzyme.[6]

Figure 1: Mechanism of action of azetidinone antibiotics.

Comparative In Vitro Efficacy: A Quantitative Look at Antibacterial Activity

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. It represents the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency. The following tables summarize the comparative in vitro activity (MIC90, the concentration required to inhibit 90% of isolates) of representative azetidinone antibiotics against key Gram-positive and Gram-negative pathogens.

Activity Against Gram-Positive Bacteria
Antibiotic ClassRepresentative DrugStaphylococcus aureus (MSSA) MIC90 (µg/mL)Streptococcus pneumoniae MIC90 (µg/mL)
PenicillinsPenicillin G>16≤0.06 - 2
Cephalosporins (1st Gen)Cefazolin0.5 - 20.5 - 2
Cephalosporins (3rd Gen)Ceftriaxone4 - 8≤0.03 - 1
CarbapenemsImipenem≤0.06 - 0.5≤0.015 - 0.03
MonobactamsAztreonam>128>128

Data synthesized from multiple sources. Actual values can vary based on geographic location and testing methodology.[7][8]

Expert Insights: Carbapenems, like imipenem, generally exhibit the most potent activity against Gram-positive cocci, including methicillin-susceptible Staphylococcus aureus (MSSA) and Streptococcus pneumoniae.[9] First-generation cephalosporins also provide good coverage for MSSA. The activity of penicillins against S. aureus is often limited by the production of penicillinase. Monobactams are largely ineffective against Gram-positive bacteria.[10]

Activity Against Gram-Negative Bacteria
Antibiotic ClassRepresentative DrugEscherichia coli MIC90 (µg/mL)Pseudomonas aeruginosa MIC90 (µg/mL)
PenicillinsPiperacillin4 - 6416 - >256
Cephalosporins (3rd Gen)Ceftazidime0.25 - 84 - 32
Cephalosporins (4th Gen)Cefepime≤0.12 - 84 - 16
CarbapenemsMeropenem≤0.062 - 8
MonobactamsAztreonam≤0.25 - 88 - 32

Data synthesized from multiple sources. Actual values can vary based on geographic location and testing methodology.[11][12][13]

Expert Insights: Carbapenems demonstrate the broadest and most potent activity against a wide range of Gram-negative bacteria, including many multi-drug resistant strains.[9] Third and fourth-generation cephalosporins are also highly effective, with some, like ceftazidime, having enhanced activity against Pseudomonas aeruginosa.[11][12] The addition of a β-lactamase inhibitor, such as tazobactam to piperacillin, significantly broadens its spectrum against many β-lactamase-producing Gram-negative bacilli.[14] Monobactams are specifically targeted against aerobic Gram-negative bacteria.[10]

Bactericidal Dynamics: A Time-Kill Assay Perspective

Time-kill assays provide valuable information on the bactericidal or bacteriostatic nature of an antibiotic and the rate at which it kills bacteria. A bactericidal agent is generally defined as one that causes a ≥3-log10 (99.9%) reduction in the bacterial population.

The following diagrams illustrate the conceptual bactericidal kinetics of different azetidinone classes against representative Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) pathogens.

Figure 2: Conceptual time-kill curves for azetidinones against S. aureus.

Figure 3: Conceptual time-kill curves for azetidinones against P. aeruginosa.

Expert Insights: Carbapenems typically exhibit the most rapid and profound bactericidal activity against susceptible organisms.[15] The bactericidal effect of penicillins and cephalosporins can be robust but may be slower compared to carbapenems. Time-kill studies are crucial for understanding the pharmacodynamics of these agents and for optimizing dosing regimens to maximize bacterial killing and minimize the emergence of resistance.[16]

Navigating Bacterial Resistance: A Persistent Challenge

The clinical efficacy of azetidinone antibiotics is continually threatened by the evolution of bacterial resistance. The primary mechanisms of resistance include:

  • β-lactamase Production: This is the most common resistance mechanism, involving the production of enzymes that hydrolyze the β-lactam ring, rendering the antibiotic inactive.[4]

  • Alteration of Penicillin-Binding Proteins (PBPs): Mutations in the genes encoding PBPs can reduce the binding affinity of β-lactam antibiotics, thereby decreasing their efficacy.[4]

  • Reduced Permeability: Changes in the bacterial outer membrane, such as the loss of porin channels in Gram-negative bacteria, can restrict the entry of antibiotics into the cell.

  • Efflux Pumps: Bacteria can acquire or upregulate pumps that actively transport antibiotics out of the cell, preventing them from reaching their PBP targets.

The development of β-lactamase inhibitors, such as clavulanic acid, sulbactam, and tazobactam, has been a critical strategy to overcome resistance.[17][18] These compounds bind to and inactivate β-lactamases, thereby protecting the partner β-lactam antibiotic from degradation.

Figure 4: Major mechanisms of bacterial resistance to azetidinone antibiotics.

Experimental Protocols

To ensure the reproducibility and validity of efficacy comparisons, standardized experimental protocols are essential.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines the determination of MIC values using the broth microdilution method, a standard for antimicrobial susceptibility testing.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Stock solutions of azetidinone antibiotics

Procedure:

  • Prepare serial two-fold dilutions of each antibiotic in CAMHB in the wells of a microtiter plate.

  • Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth.

Time-Kill Assay

This protocol details the procedure for conducting a time-kill assay to assess the bactericidal activity of an antibiotic over time.

Materials:

  • Flasks containing CAMHB

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

  • Azetidinone antibiotic at desired concentrations (e.g., 1x, 4x, 8x MIC)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculate flasks of CAMHB containing the desired antibiotic concentrations with the standardized bacterial suspension. Include a growth control flask without antibiotic.

  • Incubate the flasks at 35°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 35°C for 18-24 hours.

  • Count the number of colony-forming units (CFU) on the plates to determine the viable bacterial count at each time point.

  • Plot the log10 CFU/mL versus time to generate the time-kill curve.

Experimental_Workflow cluster_mic MIC Determination cluster_time_kill Time-Kill Assay A1 Prepare Antibiotic Dilutions A2 Inoculate with Bacteria A1->A2 A3 Incubate A2->A3 A4 Read MIC A3->A4 B1 Inoculate Flasks with Antibiotic and Bacteria B2 Incubate and Sample over Time B1->B2 B3 Perform Serial Dilutions and Plate B2->B3 B4 Count Colonies and Plot Data B3->B4

Figure 5: Workflow for in vitro efficacy testing of azetidinone antibiotics.

Conclusion

The selection of an appropriate azetidinone antibiotic requires a thorough understanding of its intrinsic activity against the target pathogen, its stability to bacterial resistance mechanisms, and its pharmacokinetic and pharmacodynamic properties. Carbapenems generally offer the broadest spectrum and most potent activity, but their use should be judicious to preserve their efficacy. Cephalosporins provide a range of options with varying spectra, while penicillins, particularly in combination with β-lactamase inhibitors, remain valuable therapeutic agents. Monobactams serve a niche role in targeting specific Gram-negative pathogens. Continuous surveillance of antimicrobial susceptibility patterns and a deep understanding of the comparative efficacy of these agents are paramount in the ongoing battle against bacterial infections.

References

  • Abdul-Aziz, M. H., et al. (2020). Antimicrobial therapeutic drug monitoring in critically ill patients: a position paper. Intensive Care Medicine, 46(6), 1127-1153.
  • Waack, U., et al. (2020). Preclinical infection models to support the development of new antibacterial agents. Current Opinion in Pharmacology, 54, 1-9.
  • Yamaguchi, K., & Mathai, D. (1999). Evaluation of the in vitro activity of six broad-spectrum beta-lactam antimicrobial agents tested against over 2,000 clinical isolates from 22 medical centers in Japan. Diagnostic Microbiology and Infectious Diseases, 34(2), 123-134.
  • MacGowan, A. P., & Bowker, K. E. (2022). Comparative bactericidal activity of representative β-lactams against Enterobacterales, Acinetobacter baumannii and Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 77(5), 1306-1312.
  • Tärnberg, M., et al. (2011). In vitro activity of beta-lactam antibiotics against CTX-M-producing Escherichia coli. European Journal of Clinical Microbiology & Infectious Diseases, 30(8), 981-987.
  • Wang, F., et al. (2022). In Vitro Activity of New β-Lactam-β-Lactamase Inhibitor Combinations and Comparators against Clinical Isolates of Gram-Negative Bacilli: Results from the China Antimicrobial Surveillance Network (CHINET) in 2019. Microbiology Spectrum, 10(4), e01854-22.
  • Lodise, T. P., et al. (2006). Comparison of β-lactam regimens for the treatment of Gram-negative pulmonary infections in the intensive care unit based on pharmacokinetics/pharmacodynamics. Journal of Antimicrobial Chemotherapy, 58(4), 871-879.
  • Azetidinones - International Journal of Pharmaceutical Sciences Review and Research. (2014). Retrieved from [Link]

  • Haidar, G., et al. (2021).
  • BIOACTIVE AZETIDINONE: A REVIEW - TIJER. (n.d.). Retrieved from [Link]

  • Lodise, T. P., et al. (2006). Comparison of beta-lactam regimens for the treatment of gram-negative pulmonary infections in the intensive care unit based on pharmacokinetics/pharmacodynamics. Journal of Antimicrobial Chemotherapy, 58(4), 871-879.
  • Cuchural, G. J., et al. (1984). In vitro activity of new beta-lactam antibiotics and other antimicrobial drugs against anaerobic isolates from obstetric and gynecological infections. Antimicrobial Agents and Chemotherapy, 26(3), 389-393.
  • Odenholt-Tornqvist, I. (1993). Pharmacodynamics of beta-lactam antibiotics. Studies on the paradoxical and postantibiotic effects in vitro and in an animal model. Scandinavian Journal of Infectious Diseases. Supplementum, 87, 1-47.
  • Karakonstantis, S., & Kritsotakis, E. I. (2021). MIC ranges, MIC50 values, and MIC90 values, with percentages of isolates susceptible based on CLSI/FDA breakpoints.
  • Falagas, M. E., et al. (2008). Comparative evaluation of the in-vitro activity of six β-lactam/β-lactamase inhibitor combinations against gram negative bacilli. The Journal of Infection in Developing Countries, 2(06), 483-487.
  • Smith, J. A., & Henry, D. A. (1988). Comparison of bactericidal activity of selected beta-lactam antimicrobials against Pseudomonas aeruginosa. Journal of Antimicrobial Chemotherapy, 22(6), 849-855.
  • A REVIEW ON 2-AZETEDINONES. (n.d.). Retrieved from [Link]

  • Rajenderan, S., et al. (2014). Determination and interpretation of the MIC values of the antibiotics tested for Escherichia coli (n = 211).
  • Sykes, R. B., et al. (1999). U.S. Patent No. 5,994,340. Washington, DC: U.S.
  • Ulldemolins, M., et al. (2017). Prolonged administration of β-lactam antibiotics – a comprehensive review and critical appraisal. Swiss Medical Weekly, 147, w14512.
  • Gudiol, F., et al. (1986). Comparative efficacy of different beta-lactam antibiotics and gentamicin in Klebsiella pneumoniae septicaemia in neutropenic mice. Journal of Antimicrobial Chemotherapy, 18(3), 387-391.
  • Bush, K., & Bradford, P. A. (2016). β-Lactams and β-Lactamase Inhibitors: An Overview. Cold Spring Harbor Perspectives in Medicine, 6(8), a025247.
  • Smith, J. R., et al. (2020). Comparing the activity of broad-spectrum beta-lactams in combination with aminoglycosides against VIM-producing Enterobacteriaceae. Antimicrobial Agents and Chemotherapy, 64(11), e01344-20.
  • Romano, A., et al. (2019). Structural similarities between penicillins, cephalosporins, carbapenems, monobactams, and common β-lactam ring.
  • Kumar, V., & Kumar, P. (2020). Azetidinone as an important biologically active agent -A review.
  • Zhanel, G. G., et al. (2007). Comparative review of the carbapenems. Drugs, 67(7), 1027-1052.
  • Aslam, B., et al. (2021). Chemistry, mode of action, bacterial resistance, classification and adverse effects of beta-lactam antibiotics: A review. Journal of Drug Delivery and Therapeutics, 11(3-S), 159-166.
  • Kumar, A., & Narasimhan, B. (2018). 2-Azetidinone – A new profile of various pharmacological activities.
  • Kiratisin, P., et al. (2012). Comparative in vitro activity of carbapenems against major Gram-negative pathogens: results of Asia-Pacific surveillance from the COMPACT II study. International Journal of Antimicrobial Agents, 39(4), 311-316.
  • Seifert, H., et al. (2020). MIC 50 and MIC 90 values (mg/L) and antimicrobial susceptibilities of 313 carbapenem-resistant A. baumannii isolates harboring different carbapenemases.
  • Datta, P., et al. (2014). A comparative in vitro study of cephalosporin/beta-lactamase inhibitor combinations against gram negative bacilli. Journal of Clinical and Diagnostic Research, 8(7), DC01-DC04.
  • Fernandes, C. J., et al. (1985). Comparative antibacterial activities of new beta-lactam antibiotics against Pseudomonas aeruginosa. Chemotherapy, 31(4), 292-296.
  • Tooke, C. L., et al. (2019). β-lactam/β-lactamase inhibitor combinations: an update. Expert Opinion on Pharmacotherapy, 20(1), 65-79.
  • Castanheira, M., et al. (2014). MIC 50 and 90 for antimicrobials tested against 27 clinical isolates of Klebsiella pneumoniae.
  • Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. (n.d.). Retrieved from [Link]

  • Karlowsky, J. A., et al. (2021). Synergistic Effect of Clinically Available Beta-Lactamase Inhibitors Combined with Cefiderocol against Carbapenemase-Producing Gram-Negative Organisms. Antimicrobial Agents and Chemotherapy, 65(12), e01320-21.
  • Bush, K. (2018). Interplay between β-lactamases and new β-lactamase inhibitors.
  • Farzana, K., et al. (2012). Comparative analysis of minimum inhibitory concentration of various brands of cephalosporin against clinical isolates of Staphylococcus aureus. African Journal of Microbiology Research, 6(32), 6428-6432.

Sources

A Senior Application Scientist's Guide to the In Vitro Antibacterial Evaluation of New Azetidinones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the in vitro antibacterial evaluation of novel azetidinone derivatives. It is designed to offer not just procedural steps, but also the underlying scientific rationale to ensure robust and reproducible results. We will delve into the mechanism of action of these fascinating compounds, present detailed experimental protocols for assessing their efficacy, and provide a comparative analysis of their performance against established antibiotics.

The Enduring Promise of the β-Lactam Ring: An Introduction to Azetidinones

Azetidin-2-ones, commonly known as β-lactams, are a cornerstone of antibacterial therapy. Their remarkable success is attributed to their unique four-membered ring structure, which is the reactive core responsible for their bactericidal activity. This class of compounds, which includes penicillins and cephalosporins, has saved countless lives. However, the ever-looming threat of antibiotic resistance necessitates a continuous search for new and effective β-lactam derivatives.[1][2][3] Novel azetidinones are being synthesized and evaluated to overcome existing resistance mechanisms and to broaden the spectrum of activity against challenging pathogens.[4][5][6]

The primary target of β-lactam antibiotics is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall.[7][8] By inhibiting PBPs, azetidinones disrupt the integrity of the cell wall, leading to cell lysis and bacterial death.[8]

Mechanism of Action: A Molecular Siege on the Bacterial Cell Wall

The bactericidal action of azetidinones is a fascinating example of targeted molecular warfare. The process can be broken down into the following key stages:

  • Mimicking the Substrate: The strained β-lactam ring of the azetidinone molecule mimics the D-Ala-D-Ala moiety of the natural substrate of PBPs.[7][9] This structural similarity allows the azetidinone to fit into the active site of the PBP enzyme.

  • Acylation of the PBP: Once in the active site, the highly reactive carbonyl group of the β-lactam ring is attacked by a serine residue in the PBP's active site. This results in the opening of the β-lactam ring and the formation of a stable, covalent acyl-enzyme intermediate.

  • Inactivation of the Enzyme: This acylation process effectively inactivates the PBP, preventing it from carrying out its normal function of cross-linking the peptidoglycan chains.

  • Disruption of Cell Wall Synthesis: The inhibition of multiple PBP molecules leads to a halt in the synthesis and repair of the bacterial cell wall.

  • Cell Lysis: As the bacterium continues to grow and divide, the weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and death.

Caption: Mechanism of action of azetidinone antibiotics.

A Comparative Evaluation of Novel Azetidinones: In Vitro Antibacterial Performance

The in vitro antibacterial activity of new azetidinone derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values provide a quantitative measure of the compound's potency and its ability to inhibit or kill bacteria.

Key Performance Indicators: MIC and MBC
  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[10][11][12] It is a measure of the compound's bacteriostatic activity.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum. It is a measure of the compound's bactericidal activity.

An agent is generally considered bactericidal if the MBC is no more than four times the MIC.

Experimental Workflow for In Vitro Antibacterial Evaluation

The following diagram outlines the typical workflow for the in vitro evaluation of new azetidinone compounds.

In Vitro Antibacterial Evaluation Workflow start Start: Synthesized Azetidinone Compounds prepare_compounds Prepare Stock Solutions (e.g., in DMSO) start->prepare_compounds mic_determination MIC Determination (Broth Microdilution) prepare_compounds->mic_determination prepare_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) prepare_inoculum->mic_determination incubation_mic Incubate Plates (e.g., 37°C for 18-24h) mic_determination->incubation_mic read_mic Read MIC Values (Lowest concentration with no visible growth) incubation_mic->read_mic mbc_determination MBC Determination read_mic->mbc_determination data_analysis Data Analysis and Comparison read_mic->data_analysis subculture Subculture from clear wells onto agar plates mbc_determination->subculture incubation_mbc Incubate Agar Plates (e.g., 37°C for 18-24h) subculture->incubation_mbc read_mbc Read MBC Values (Lowest concentration with ≥99.9% killing) incubation_mbc->read_mbc read_mbc->data_analysis

Caption: Experimental workflow for in vitro antibacterial evaluation.

Detailed Experimental Protocols

This method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

Materials:

  • Novel azetidinone compounds

  • Standard comparator antibiotics (e.g., Amoxicillin, Ciprofloxacin, Moxifloxacin)[1][3][13]

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound and standard antibiotic in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in MHB in the wells of a 96-well plate to achieve a range of concentrations.

  • Preparation of Bacterial Inoculum:

    • From a fresh overnight culture of the test bacterium, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well containing the compound dilutions with the prepared bacterial suspension.

    • Include a growth control well (inoculum in MHB without any compound) and a sterility control well (MHB only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

The MBC is determined as a follow-up to the MIC assay.

Procedure:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a fixed volume (e.g., 10 µL) of the culture.

  • Plating and Incubation:

    • Spread the aliquot onto the surface of a suitable agar medium (e.g., Mueller-Hinton Agar).

    • Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.

Comparative Performance Data

The following tables present a compilation of MIC and MBC data for representative new azetidinone derivatives against a panel of Gram-positive and Gram-negative bacteria, including a resistant strain. The data for standard antibiotics are included for direct comparison.

Table 1: In Vitro Antibacterial Activity (MIC in µg/mL) of New Azetidinone Derivatives against Gram-Positive Bacteria

CompoundStaphylococcus aureus (ATCC 25923)Bacillus subtilis (ATCC 6633)Methicillin-Resistant S. aureus (MRSA) (ATCC 43300)
New Azetidinone 1 8416
New Azetidinone 2 428
New Azetidinone 3 16832
Amoxicillin 0.25 - 20.12 - 1>256
Moxifloxacin [1]0.06 - 0.50.03 - 0.250.12 - 1
Ciprofloxacin 0.12 - 10.06 - 0.50.5 - 4

Table 2: In Vitro Antibacterial Activity (MIC in µg/mL) of New Azetidinone Derivatives against Gram-Negative Bacteria

CompoundEscherichia coli (ATCC 25922)Pseudomonas aeruginosa (ATCC 27853)
New Azetidinone 1 1664
New Azetidinone 2 832
New Azetidinone 3 32>128
Amoxicillin 8 - 32>256
Moxifloxacin [1]0.06 - 0.50.5 - 4
Ciprofloxacin 0.008 - 0.060.25 - 1

Table 3: Bactericidal Activity (MBC in µg/mL) of New Azetidinone Derivatives

CompoundS. aureus (ATCC 25923)E. coli (ATCC 25922)MBC/MIC Ratio (S. aureus)MBC/MIC Ratio (E. coli)
New Azetidinone 1 163222
New Azetidinone 2 81622
New Azetidinone 3 64>1284>4

Note: The data presented in these tables are representative and compiled from various sources. Actual values may vary depending on the specific experimental conditions.

Concluding Remarks

The in vitro evaluation of new azetidinone derivatives is a critical step in the drug discovery process. By employing standardized and well-validated methodologies, researchers can obtain reliable and reproducible data on the antibacterial efficacy of these compounds. The comparative analysis of MIC and MBC values against standard antibiotics provides a clear indication of their potential as future therapeutic agents. The continued exploration of novel azetidinone structures holds significant promise in the ongoing battle against bacterial infections and the growing challenge of antibiotic resistance.

References

  • Synthesis and Antibacterial Activities of Amidine Substituted Monocyclic β-Lactams. (2021). Medicinal Chemistry, 17(8), 983-993. [Link]

  • Structural Insights for β-Lactam Antibiotics. (2021). Journal of Microbiology and Biotechnology, 31(1), 1-11. [Link]

  • Structural Insights for β-Lactam Antibiotics. (2021). Journal of Microbiology and Biotechnology, 31(1), 1-11. [Link]

  • Inhibiting Cell Wall Synthesis. (2022). Biology LibreTexts. [Link]

  • Synthesis of Novel 2-Azetidinones as Antibacterial Agents. (2025). Al-Zahraa Journal for Health and Medical Sciences. [Link]

  • Cell Wall Synthesis Inhibitors: Examples, Inhibition, Resistance. (2023). Microbe Notes. [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. (2022). Bio-protocol. [Link]

  • Substituted-Amidine Functionalized Monocyclic β-Lactams: Synthesis and In Vitro Antibacterial Profile. (2021). ResearchGate. [Link]

  • Azetidinones. (2015). International Journal of Pharmaceutical Sciences Review and Research, 30(1), 211-218. [Link]

  • Monocyclic β-Lactam: A Review on Synthesis and Potential Biological Activities of a Multitarget Core. (2020). Mini-Reviews in Medicinal Chemistry, 20(16), 1653-1682. [Link]

  • Synthesis and Antimicrobial Evaluation of New Monocyclic β‐Lactams. (2025). Request PDF. [Link]

  • Peptidoglycan: Structure, Synthesis, and Regulation. (2020). Microbiology and Molecular Biology Reviews, 84(2), e00087-19. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. (2015). Molecules, 20(9), 16594-16614. [Link]

  • SYNTHESIS AND EVALUATION OF ANTI-MICROBIAL ACTIVITY OF SOME SUBSTITUTED NOVEL AZETIDINONE DERIVATIVES. (2013). Rasayan Journal of Chemistry, 6(1), 54-58. [Link]

  • A REVIEW ON 2-AZETEDINONES. (2015). Journal of Global Trends in Pharmaceutical Sciences, 6(1), 2388-2402. [Link]

  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. (2021). Molecules, 26(21), 6483. [Link]

  • Synthesis and Antimicrobial Activities of Some New Azetidin-2-ones and Thiazolidin-4-ones. (2007). Indian Journal of Pharmaceutical Sciences, 69(3), 433-437. [Link]

  • Literature MIC values for tested antibiotics. (n.d.). ResearchGate. [Link]

  • Antibacterial Activity of New Oxazolidin-2-One Analogues in Methicillin-Resistant Staphylococcus aureus Strains. (2016). Molecules, 21(8), 1056. [Link]

  • Antibiotic Minimum Inhibitory Concentrations: Do You know These 6 Things About Them? (2024). IDStewardship. [Link]

  • Synthesis and antimicrobial evaluation of novel bis-β-lactam grafted macrocycles. (2014). Medicinal Chemistry, 10(7), 730-737. [Link]

  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). Idexx. [Link]

  • The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]

  • Minimum Inhibitory Concentration. (n.d.). LITFL. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Azetidinones: From Antibacterials to Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The 2-azetidinone, or β-lactam, ring is one of medicinal chemistry's most enduring and versatile scaffolds. First immortalized in the structures of penicillin and cephalosporin antibiotics, this strained four-membered heterocycle has proven to be a privileged pharmacophore, yielding compounds with a remarkable breadth of biological activities.[1][2][3][4] The inherent ring strain of the β-lactam renders its carbonyl carbon highly susceptible to nucleophilic attack, a chemical reactivity that chemists have expertly harnessed to design mechanism-based inhibitors for a variety of biological targets.[5][6]

This guide moves beyond the classical antibacterial role of azetidinones to provide a comparative analysis of their structure-activity relationships across diverse therapeutic areas, including oncology, cholesterol management, and enzyme inhibition.[7][8][9][10] We will dissect the specific structural modifications that govern activity and selectivity, offering field-proven insights into the causality behind experimental design in the development of novel azetidinone-based therapeutics.

I. The Azetidinone Core: A Foundation of Reactivity

The fundamental principle underpinning the bioactivity of most azetidinones is their function as acylating agents. The angle strain and inhibited amide resonance within the four-membered ring create a high-energy, non-planar amide bond.[5] This stored energy is released upon nucleophilic attack, typically by a serine or cysteine residue in an enzyme's active site, leading to covalent modification and inactivation of the target protein. The art of designing azetidinone drugs, therefore, lies in tailoring the substituents on the lactam ring to guide the molecule to the correct target and optimize this acylation reaction for potency and selectivity.

Comparative SAR Analysis Across Therapeutic Targets

The following sections compare the distinct SAR profiles of azetidinones for three major biological applications: antimicrobial, anticancer, and cholesterol absorption inhibition.

A. Antimicrobial Activity: The Classical Target

The primary mechanism for β-lactam antibiotics is the inhibition of bacterial cell wall biosynthesis through the acylation of Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases.[1]

Key SAR Principles:

  • N1-Substituent: In monobactams (monocyclic β-lactams), an acidic group like a sulfonic acid is often required for activation and PBP binding. For bicyclic systems like penicillins and cephalosporins, this position is part of the fused ring.

  • C3-Substituent: The acylamino side chain at C3 is a critical determinant of the antibacterial spectrum and potency. Variations in this side chain are the primary means of creating new generations of penicillins and cephalosporins with activity against resistant bacteria.

  • C4-Substituent: Modifications at C4 can influence the compound's stability to β-lactamases, enzymes that bacteria produce to hydrolyze and inactivate β-lactam antibiotics.

  • Stereochemistry: The cis-stereochemistry of the substituents at C3 and C4 is generally crucial for potent antibacterial activity.[11]

The following diagram illustrates the key pharmacophoric sites on the azetidinone core for antimicrobial activity.

Caption: Key SAR sites for antimicrobial azetidinones.

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for representative azetidinone derivatives against various bacterial strains. Note how changes in substitution patterns, particularly the incorporation of electron-withdrawing groups, can enhance activity.[3][12]

Compound IDN1-SubstituentC4-Aryl SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliReference
1 p-tolylp-tolyl>100>100[13]
2 Benzoyl-NH-2-Chlorophenyl62.5125[12][14]
3 Benzoyl-NH-4-Bromophenyl31.2562.5[12]
4 p-aminobenzoic acid4-Dimethylaminophenyl12.525[2][3]
Moxifloxacin (Std.) --0.51[5]
B. Anticancer Activity: Tubulin Polymerization Inhibitors

A significant class of anticancer azetidinones functions by inhibiting tubulin polymerization, binding at or near the colchicine site.[8][15][16] These compounds act as Vascular Disrupting Agents (VDAs), leading to cell cycle arrest and apoptosis. Their SAR is markedly different from their antibacterial cousins.

Key SAR Principles:

  • N1-Substituent: A 3,4,5-trimethoxyphenyl or 3,5-dimethoxyphenyl group is a hallmark of this class.[16][17] This "A ring" mimic is critical for high-affinity binding to the colchicine site on β-tubulin.

  • C4-Substituent: An aryl "B ring" is essential. Substituents on this ring, such as methoxy, hydroxy, or fluorine, are used to fine-tune potency and metabolic stability.[16]

  • C3-Substituent: The nature of the C3 substituent greatly impacts activity. Phenoxy, amino, and fluoro groups have all been shown to yield highly potent compounds.[8][16][17]

  • Stereochemistry: In contrast to many antibacterials, a trans relationship between the C3 and C4 substituents is often preferred for optimal anticancer activity.[8][17]

Anticancer_MoA Aze Azetidinone (e.g., Compound 32) Tubulin α/β-Tubulin Dimers Aze->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Aze->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Arrest G2/M Phase Arrest Mitosis->Arrest Apoptosis Apoptosis Arrest->Apoptosis caption Anticancer azetidinone mechanism of action.

Caption: Anticancer azetidinone mechanism of action.

This table presents the half-maximal inhibitory concentration (IC50) values for several potent anticancer azetidinones against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.

Compound IDN1-SubstituentC4-Aryl SubstituentC3-SubstituentIC50 (µM) vs. MCF-7Reference
CA-4 (Ref.) -3-Hydroxy-4-methoxyphenyl-0.002[8]
5 3,4,5-Trimethoxyphenyl4-MethoxyphenylH>10[17]
6 (32) 3,4,5-Trimethoxyphenyl3-Hydroxy-4-methoxyphenyl3-Fluoro0.075[16]
7 (33) 3,4,5-Trimethoxyphenyl3-Fluoro-4-methoxyphenyl3-Fluoro0.095[16]
8 p-methoxyphenylp-methylphenyl3-Phenoxy0.022[15]
C. Cholesterol Absorption Inhibition: The Ezetimibe Story

Ezetimibe is a landmark drug that functions by blocking intestinal cholesterol absorption. It represents a distinct class of azetidinones with a highly specific SAR profile targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein.[9][18]

Key SAR Principles:

  • N1-Substituent: A para-fluorophenyl group is optimal for activity.

  • C4-Substituent: A para-hydroxyphenyl group is critical. This hydroxyl group is often glucuronidated in vivo to form the active metabolite. A methoxy group is also tolerated.[19][20]

  • C3-Substituent: A specific (S)-hydroxyalkyl side chain is absolutely required. The (3R, 4S) stereochemistry of the azetidinone ring is essential for potent inhibition.

  • Overall Structure: The precise spatial arrangement of the three aryl rings and the hydroxyl group is paramount for effective binding to the NPC1L1 transporter.

Ezetimibe_SAR cluster_main Ezetimibe Pharmacophore N1_Ring N1: p-Fluorophenyl (Essential) Core Azetidinone (3R, 4S) N1_Ring->Core C4_Ring C4: p-Hydroxyphenyl (Critical for activity) C4_Ring->Core C3_Chain C3: (S)-Hydroxyalkyl Chain (Stereochemistry is key) C3_Chain->Core caption Key pharmacophoric features of Ezetimibe.

Caption: Key pharmacophoric features of Ezetimibe.

The following data from preclinical hamster models demonstrates the impact of key structural features on the ability of azetidinones to inhibit cholesterol absorption.

CompoundN1-SubstituentC4-SubstituentC3-Side Chain% Inhibition of Cholesterol AbsorptionReference
Ezetimibe p-Fluorophenylp-Hydroxyphenyl(S)-Hydroxypropyl~70%[9]
Analog 9 p-FluorophenylPhenyl(S)-Hydroxypropyl~20%[19]
Analog 10 Phenylp-Hydroxyphenyl(S)-Hydroxypropyl~45%[19]
Analog 11 p-Fluorophenylp-HydroxyphenylEthyl<10%[18]

Experimental Protocols: A Practical Guide

To translate SAR theory into practice, robust and reproducible experimental methods are essential. Here, we provide validated, step-by-step protocols for a cornerstone synthesis and a fundamental biological assay.

Protocol 1: Synthesis via Staudinger [2+2] Cycloaddition

This protocol describes the synthesis of a 1,3,4-trisubstituted 2-azetidinone, a common and versatile method for generating novel analogs for SAR studies.[1][11][21]

Objective: To synthesize 1-(4-methoxyphenyl)-3-chloro-4-(4-nitrophenyl)azetidin-2-one.

Step 1: Synthesis of the Schiff Base (Imine)

  • In a 100 mL round-bottom flask, dissolve 4-nitrobenzaldehyde (1.51 g, 10 mmol) and p-anisidine (1.23 g, 10 mmol) in 30 mL of ethanol.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the mixture with stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath.

  • Collect the precipitated yellow solid (the Schiff base) by vacuum filtration, wash with cold ethanol, and dry in vacuo.

Step 2: Cycloaddition to Form the Azetidinone

  • In a 250 mL round-bottom flask, dissolve the Schiff base from Step 1 (2.56 g, 10 mmol) in 50 mL of 1,4-dioxane.

  • Add triethylamine (TEA) (1.5 mL, ~11 mmol) to the solution and cool the flask to 0-5 °C in an ice bath.

  • With vigorous stirring, add chloroacetyl chloride (0.9 mL, ~11 mmol) dropwise over 20-30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.[21]

  • The resulting mixture, containing precipitated triethylamine hydrochloride, is poured into 150 mL of ice-cold water.

  • Stir for 15 minutes, then collect the solid product by vacuum filtration.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane) to yield the final 2-azetidinone.

  • Characterize the final product using NMR, IR, and mass spectrometry to confirm its structure.[7]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a synthesized compound, a key metric for antimicrobial SAR.[22][23]

Objective: To determine the MIC of a test azetidinone against Staphylococcus aureus.

  • Preparation:

    • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO) at 10 mg/mL.

    • In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12 of a single row.

    • Add 100 µL of the test compound stock solution to well 1.

  • Serial Dilution:

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly.

    • Continue this process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the growth control (no compound). Well 12 serves as the sterility control (no bacteria).

  • Inoculation:

    • Prepare a bacterial inoculum of S. aureus standardized to a 0.5 McFarland turbidity, then dilute it in MHB to achieve a final concentration of 5 x 10^5 CFU/mL.

    • Add 50 µL of this bacterial suspension to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 37 °C for 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).

Workflow for a Typical SAR Study

The successful development of a novel azetidinone therapeutic follows a logical, iterative process. The causality behind experimental choices is rooted in this cycle of design, synthesis, and testing.

SAR_Workflow Lead_ID 1. Lead Identification (Screening or Literature) Hypothesis 2. Formulate SAR Hypothesis (e.g., 'Electron-withdrawing groups at C4 will increase potency') Lead_ID->Hypothesis Design 3. Design Analogs (Vary one position at a time) Hypothesis->Design Synthesis 4. Chemical Synthesis (e.g., Staudinger Cycloaddition) Design->Synthesis Testing 5. Biological Testing (e.g., MIC or IC50 Assay) Synthesis->Testing Analysis 6. Analyze Data & Refine SAR (Compare new data to lead) Testing->Analysis Analysis->Hypothesis Iterate Optimization 7. Lead Optimization (Combine beneficial modifications) Analysis->Optimization caption Iterative workflow of a structure-activity relationship study.

Caption: Iterative workflow of a structure-activity relationship study.

Conclusion and Future Perspectives

The 2-azetidinone scaffold is a testament to the power of a privileged structure in drug discovery. By understanding the distinct structure-activity relationships for different biological targets, researchers can rationally design novel therapeutics with high potency and selectivity. While the SAR for antibacterial, anticancer, and cholesterol-lowering agents are markedly different, they all hinge on the precise three-dimensional presentation of substituents on a reactive lactam core.

The future of azetidinone research is bright, with ongoing efforts to overcome challenges like drug resistance. A promising strategy involves the creation of hybrid molecules that conjugate the β-lactam core with other pharmacophores, such as azoles, to create agents with dual mechanisms of action.[24] As synthetic methodologies become more advanced, our ability to fine-tune the properties of this remarkable heterocycle will continue to expand, ensuring its place in the medicinal chemist's toolkit for years to come.

References

  • Cerić, H., Šindler-Kulyk, M., Kovačević, M., Perić, M., & Živković, A. (Year unavailable). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Source not specified. [Link]

  • Rosenblum, S. B., Huynh, T., Afonso, A., Davis, H. R., Jr, Yumibe, N., Clader, J. W., & Burnett, D. A. (1998). 2-Azetidinone cholesterol absorption inhibitors: increased potency by substitution of the C-4 phenyl ring. Bioorganic & medicinal chemistry, 6(9), 1429–1437. [Link]

  • Tripodi, F., Dapiaggi, F., Orsini, F., Pagliarin, R., Sello, G., & Coccetti, P. (2018). Synthesis and biological evaluation of new 3-amino-2-azetidinone derivatives as anti-colorectal cancer agents. MedChemComm, 9(5), 843–852. [Link]

  • Clader, J. W. (2005). Ezetimibe and other azetidinone cholesterol absorption inhibitors. Current topics in medicinal chemistry, 5(3), 243–256. [Link]

  • Jambu, S. P., & Patel, Y. S. (2016). Synthesis, characterization and biological aspects of novel azetidinone derivatives. Journal of Chemical and Pharmaceutical Research, 8(1), 745-749. [Link]

  • Rajashekar, B., et al. (Year unavailable). Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity. Bio-Ethanol, an Indian Journal, 12(4). [Link]

  • Revanasiddappa, B. C., et al. (Year unavailable). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica. [Link]

  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., Mishra, R. K., & Mani, V. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta poloniae pharmaceutica, 73(1), 65–78. [Link]

  • Clader, J. W., Burnett, D. A., Caplen, M. A., Domalski, M. S., Dugar, S., Vaccaro, W., Sher, R., Browne, M. E., Zhao, H., Burrier, R. E., Salisbury, B., & Davis, H. R., Jr. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of medicinal chemistry, 39(19), 3684–3693. [Link]

  • Wang, J., et al. (Year unavailable). Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. Source not specified. [Link]

  • Anonymous. (2025). Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials. Assay and Drug Development Technologies. [Link]

  • McKittrick, B. (Year unavailable). Carboxy-substituted 2-azetidinones as cholesterol absorption inhibitors. Semantic Scholar. [Link]

  • Singh, G. S. (Year unavailable). Recent progress in the synthesis and chemistry of azetidinones. ElectronicsAndBooks. [Link]

  • Cilibrizzi, A., et al. (2022). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Molecules, 27(21), 7244. [Link]

  • Anonymous. (Year unavailable). BIOACTIVE AZETIDINONE: A REVIEW. TIJER. [Link]

  • Anonymous. (Year unavailable). A REVIEW ON 2-AZETEDINONES. Source not specified. [Link]

  • Singh, G. S. (2004). Recent Progress in the Synthesis and Chemistry of Azetidinones. ResearchGate. [Link]

  • Kumar, A. (2020). Azetidinone as an important biologically active agent-A review. ResearchGate. [Link]

  • Deep, A., Kumar, P., Narasimhan, B., Lim, S. M., Ramasamy, K., Mishra, R. K., & Mani, V. (2016). 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES. Acta poloniae pharmaceutica, 73(1), 65–78. [Link]

  • Carr, M., et al. (2022). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 27(23), 8568. [Link]

  • S.L, S. (2023). Pharmacological and Biological Activities of Azetidinone models: A Brief Overview. International Journal of Science and Research (IJSR). [Link]

  • Pérez-Villanueva, M., et al. (2016). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1579. [Link]

  • Carr, M., et al. (2020). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules, 25(19), 4557. [Link]

  • Kumar, A., et al. (2024). Synthesis, Characterization and Antimicrobial Activity of Novel 2-Azetidinones Compounds. Impact Factor. [Link]

  • Patel, S. K., & Patel, H. D. (2019). Synthesis and biological study of Azetidinone derivatives. The Pharma Innovation Journal, 8(4), 848-853. [Link]

  • Strieth-Kalthoff, F., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3948-3971. [Link]

  • Mehta, P. D., Sengar, N. P. S., & Pathak, A. K. (2014). Azetidinones. International Journal of Pharmaceutical Sciences Review and Research, 29(2), 173-183. [Link]

  • Anonymous. (Year unavailable). Synthesis, characterization and biological activity of some novel azetidinones. ResearchGate. [Link]

  • Vinayagam, V., et al. (2016). Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research, 8(2), 733-742. [Link]

  • Jubie, S., et al. (Year unavailable). SYNTHESIS AND BIOLOGICAL STUDIES OF SOME NOVEL 2-AZETIDINONES. Source not specified. [Link]

  • Anonymous. (Year unavailable). Example of azetidinones exhibiting anticancer activity. ResearchGate. [Link]

  • Cerić, H., et al. (2013). Synthesis and Biological Evaluation of New 2-azetidinones With Sulfonamide Structures. Molecules, 18(4), 4287-4305. [Link]

  • Knight, W. B., Chabin, R., & Green, B. (1992). Inhibition of human serine proteases by substituted 2-azetidinones. Archives of biochemistry and biophysics, 296(2), 704–708. [Link]

  • Mehta, P. D., Sengar, N. P., & Pathak, A. K. (2010). 2-Azetidinone--a new profile of various pharmacological activities. European journal of medicinal chemistry, 45(12), 5541–5560. [Link]

Sources

A Senior Application Scientist's Guide to Azetidinone Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that holds a place of distinction in the fields of medicinal and synthetic organic chemistry.[1][2] Its core structure is the cornerstone of some of our most vital antibiotics, including penicillins and cephalosporins, which function by inhibiting bacterial cell wall biosynthesis.[1] Beyond their antibacterial prowess, β-lactams are highly valued as versatile synthetic intermediates, driven by the inherent ring strain that makes them amenable to a variety of ring-opening and modification reactions.

This guide provides a comparative analysis of the most prevalent and effective methods for synthesizing the 2-azetidinone core. We will move beyond simple procedural lists to explore the mechanistic underpinnings, stereochemical control, and practical considerations of each method. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions when selecting a synthetic strategy.

The Staudinger Synthesis: The Cornerstone of β-Lactam Chemistry

Discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene and an imine remains one of the most general and widely utilized methods for constructing the azetidinone ring.[3][4] Its enduring popularity is a testament to its reliability and the broad accessibility of its starting materials.

Principle and Mechanism

The Staudinger synthesis is not a concerted cycloaddition. Instead, it proceeds through a stepwise mechanism initiated by the nucleophilic attack of the imine nitrogen onto the central carbonyl carbon of the ketene.[5][6][7] This attack forms a zwitterionic intermediate. The subsequent, and often rate-determining, step is an intramolecular conrotatory electrocyclization to yield the β-lactam product.[8]

The stereochemical outcome (cis vs. trans isomers) is a critical aspect of this reaction and is determined by the rotational equilibrium of the zwitterionic intermediate before ring closure.[6]

  • Kinetic Control (Low Temperature): At lower temperatures (e.g., -78 °C to 0 °C), ring closure is typically faster than bond rotation. (E)-imines predominantly yield cis-β-lactams, as this pathway is kinetically favored.[5][7]

  • Thermodynamic Control (High Temperature): At higher temperatures, the zwitterionic intermediate has sufficient energy to equilibrate to its more stable conformation, which often leads to the thermodynamically more stable trans-β-lactam.[7]

Staudinger_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products R1_imine Imine (E-isomer) zwitterion Zwitterionic Intermediate R1_imine->zwitterion Nucleophilic Attack R2_ketene Ketene (Generated in situ) R2_ketene->zwitterion cis_lactam cis-β-Lactam(Kinetic Product) zwitterion->cis_lactam Fast Ring Closure (Low Temp) zwitterion_rot Rotated Intermediate zwitterion->zwitterion_rot Bond Rotation (High Temp) trans_lactam trans-β-Lactam(Thermodynamic Product) zwitterion_rot->trans_lactam Ring Closure

Experimental Protocol: General Procedure for in situ Ketene Generation

Ketenes are highly reactive and prone to polymerization, so they are almost always generated in situ from more stable precursors, most commonly acyl chlorides, via dehydrohalogenation with a tertiary amine base.[3][8]

  • Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the imine (1.0 eq) and a suitable tertiary amine base like triethylamine (Et₃N, 1.2 eq) in anhydrous dichloromethane (CH₂Cl₂).[7]

  • Cooling: Cool the solution to the desired temperature using an appropriate cooling bath (e.g., an ice-water bath for 0 °C or a dry ice/acetone bath for -78 °C). The choice of temperature is crucial for stereocontrol.

  • Ketene Generation and Reaction: Slowly add a solution of the acyl chloride (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the stirred imine solution over 30-60 minutes. The slow addition is critical to keep the instantaneous concentration of the ketene low, minimizing polymerization.

  • Reaction Monitoring: Stir the mixture at the chosen temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product is then purified by either recrystallization or column chromatography on silica gel to yield the pure azetidinone.[5]

Advantages vs. Disadvantages
  • Advantages: High versatility and broad substrate scope, readily available starting materials, and a well-understood mechanism that allows for predictable stereochemical control based on reaction conditions.[3][4]

  • Disadvantages: Requires stoichiometric amounts of base, which can lead to purification challenges. The high reactivity of the ketene intermediate can result in side reactions and polymerization if conditions are not carefully controlled.[7]

The Kinugasa Reaction: A Copper-Catalyzed Approach

The Kinugasa reaction is a powerful and atom-economical method for synthesizing β-lactams from terminal alkynes and nitrones, mediated by a copper(I) catalyst.[9][10] It offers a distinct and often milder alternative to the Staudinger synthesis.

Principle and Mechanism

This reaction follows a fascinating cascade mechanism. First, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. This species then undergoes a 1,3-dipolar cycloaddition with the nitrone to form an isoxazoline intermediate.[8][11] This intermediate then undergoes a series of rearrangements, ultimately leading to the formation of the β-lactam ring.[11] A key feature of the Kinugasa reaction is its high stereoselectivity, typically affording cis-substituted β-lactams.[10]

Kinugasa_Mechanism Start Terminal Alkyne + Nitrone Step1 Formation of Copper Acetylide Start->Step1 Cu_Cat Cu(I) Catalyst Cu_Cat->Step1 Base Base Base->Step1 Step2 1,3-Dipolar Cycloaddition Step1->Step2 Step3 Intermediate (Isoxazoline derivative) Step2->Step3 with Nitrone Step4 Rearrangement Cascade Step3->Step4 End cis-β-Lactam Step4->End

Experimental Protocol: Catalytic Enantioselective Synthesis

The development of chiral ligands has enabled highly enantioselective versions of the Kinugasa reaction.

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add the copper(I) salt (e.g., CuI, 5 mol%) and the chiral ligand (e.g., a Box ligand, 6 mol%). Add anhydrous solvent (e.g., toluene) and stir for 30 minutes at room temperature.

  • Reaction Setup: To the catalyst mixture, add the nitrone (1.0 eq), the terminal alkyne (1.2 eq), and a suitable base (e.g., a hindered tertiary amine, 1.5 eq).

  • Reaction Conditions: Stir the reaction mixture at the specified temperature (often room temperature to 50 °C) for 12-24 hours. Monitor for completion using TLC.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to obtain the enantiomerically enriched β-lactam.

Advantages vs. Disadvantages
  • Advantages: High atom economy, operational simplicity, and the ability to achieve high stereoselectivity (both diastereoselective and enantioselective).[9] The reaction often proceeds under milder conditions than the Staudinger synthesis.

  • Disadvantages: The substrate scope can be limited compared to the Staudinger synthesis; for instance, the reaction can be ineffective for certain aliphatic alkynes.[8] Catalyst sensitivity and cost can also be a consideration.

Modern and Alternative Synthetic Strategies

While the Staudinger and Kinugasa reactions are foundational, several other methods offer unique advantages, particularly in speed, efficiency, and environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of azetidinone synthesis, it is often applied to the Staudinger reaction framework.

  • Principle: Microwave energy efficiently heats polar solvents or reagents through dipole rotation, leading to a rapid increase in temperature and dramatically reduced reaction times—often from hours to mere minutes.[1][12][13]

  • Typical Protocol: A mixture of a Schiff base, chloroacetyl chloride (as the ketene precursor), and a base like triethylamine in a solvent such as DMF is subjected to microwave irradiation (e.g., 300-500 W) for 2-5 minutes in a sealed vessel.[12][14]

  • Key Advantage: The primary benefit is the significant reduction in reaction time, which increases throughput and can improve yields by minimizing the formation of degradation byproducts.[12][13]

Organocatalytic Synthesis

The rise of organocatalysis has provided new avenues for the enantioselective synthesis of β-lactams, avoiding the use of metals.

  • Principle: Chiral organic molecules, such as amino acids or cinchona alkaloids, are used as catalysts to control the stereochemical outcome of the reaction.[15] For example, organocatalysts can be used to facilitate the oxidative condensation of primary amines to form imines in situ, which then undergo a [2+2] cycloaddition with ketenes.[3]

  • Key Advantage: This approach allows for the synthesis of highly enantiomerically enriched azetidinones without the need for potentially toxic or expensive metal catalysts, aligning with the principles of green chemistry.

Experimental_Workflow A 1. Preparation - Dry glassware - Inert atmosphere - Dissolve reagents B 2. Reaction - Control temperature - Add reagents slowly - Monitor via TLC A->B Initiate Reaction C 3. Work-up - Quench reaction - Aqueous wash - Dry organic layer B->C Reaction Complete D 4. Purification - Remove solvent - Recrystallization or  Column Chromatography C->D Isolate Crude Product E 5. Characterization - NMR, IR, Mass Spec - Confirm structure and purity D->E Obtain Pure Product

Comparative Summary of Synthesis Methods

FeatureStaudinger SynthesisKinugasa ReactionMicrowave-Assisted
Reactants Imine + Ketene (from Acyl Chloride)Nitrone + Terminal AlkyneImine + Ketene Precursor
Key Reagent Tertiary Amine (stoichiometric)Copper(I) Salt (catalytic)N/A (Energy Source)
Typical Temp. -78 °C to 110 °CRoom Temp. to 50 °C100-150 °C (superheated)
Reaction Time 2 - 24 hours12 - 24 hours2 - 10 minutes
Stereocontrol Good (condition-dependent)Excellent (typically cis)Variable (often thermodynamic)
Key Advantage Broad Substrate ScopeHigh Atom Economy, Mild ConditionsDrastically Reduced Reaction Time
Key Limitation Stoichiometric waste, reactive intermediateLimited substrate scope for some alkynesRequires specialized equipment

Conclusion

The synthesis of the 2-azetidinone core is a well-developed field with several robust and reliable methods at the disposal of the modern chemist.

  • The Staudinger Synthesis remains the workhorse of the field due to its unparalleled versatility and predictable, condition-dependent stereocontrol. It is the go-to method for exploring a wide range of substrates.

  • The Kinugasa Reaction offers an elegant and atom-economical alternative, providing excellent stereoselectivity under mild, catalytic conditions, making it ideal for target-oriented synthesis where its specific substrates are suitable.

  • Microwave-assisted methods provide a significant advantage in terms of speed and throughput, making them highly attractive for library synthesis and rapid analogue generation in drug discovery programs.

The optimal choice of method depends entirely on the specific goals of the research program, balancing factors such as desired stereochemistry, substrate availability, required scale, and available equipment.

References

  • Cossu, F. M., D'Accolti, L., & Meli, F. (2023). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Patel, A. (2011). Azetidinone: Different methods of synthesis and its biological profile. Der Pharma Chemica, 3(4), 268-281. [Link]

  • MacMillan, D. W. C., & Paras, N. A. (2015). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. National Institutes of Health. [Link]

  • Gawande, S. K., & Khadsan, R. E. (2014). Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Der Pharma Chemica, 6(2), 70-74. [Link]

  • A REVIEW ON 2-AZETEDINONES. (n.d.). International Journal of Pharmacy and Technology. [Link]

  • Thorat, D. B., et al. (2012). Microwave-Assisted Synthesis and Antifungal Activity of Novel Substituted Azetidinone Derivatives of Edaravone. Asian Journal of Chemistry, 24(5), 2057-2060. [Link]

  • Singh, G. S. (2003). Recent progress in the synthesis and chemistry of azetidinones. Tetrahedron, 59(39), 7631-7649. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Singh, G. S. (2022). Recent Progress in the Synthesis and Chemistry of Azetidinones. ResearchGate. [Link]

  • Cossu, F. M., D'Accolti, L., & Meli, F. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. Preprints.org. [Link]

  • Staudinger Synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Gawande, S. K., & Khadsan, R. E. (2014). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(7), 2966-2971. [Link]

  • Recent Developments in Azetidinone-Azole Conjugates: Emerging Antimicrobial Potentials. (2025). Auctorres. [Link]

  • Chmielewski, M. (2018). Kinugasa reaction as an attractive method of the synthesis of β-lactam drugs. Journal of Drug Metabolism & Toxicology. [Link]

  • The Kinugasa Reaction. (n.d.). Organic Reactions. [Link]

  • Cossu, F. M., et al. (2024). Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. ResearchGate. [Link]

Sources

A Comparative Guide to Validating the Biological Target of an Azetidinone Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

The discovery of a potent azetidinone inhibitor marks a pivotal moment in a drug discovery pipeline. This class of compounds, characterized by a four-membered lactam ring, is known for a wide range of pharmacological activities, from antibacterial to cholesterol absorption inhibition.[1][2][3] However, the initial excitement of identifying a hit must be tempered with a rigorous, evidence-based approach to confirm its precise biological target. Mischaracterizing the mechanism of action can lead to costly failures in later stages of drug development. This guide provides a comprehensive comparison of modern experimental strategies to robustly validate the biological target of your azetidinone inhibitor, ensuring your program is built on a foundation of scientific integrity and confidence.

The Imperative of Target Validation: Beyond Potency to Precision

While high-throughput screening may yield an azetidinone compound with impressive cellular potency, this alone is insufficient to declare a validated target. The observed phenotype could be the result of off-target effects, compound toxicity, or modulation of a downstream pathway component. True target validation requires a multi-pronged, orthogonal approach to build an irrefutable case for the direct interaction between the inhibitor and its intended target, and to link this engagement to the desired physiological outcome.[4][5][6]

This guide will dissect and compare three pillars of target validation: confirming target engagement, unbiased target identification, and functional genetic validation.

Confirming Target Engagement: Is the Inhibitor on Target in a Cellular Milieu?

The first critical step is to demonstrate that the azetidinone inhibitor physically interacts with its putative target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose.[7][8][9][10][11]

Cellular Thermal Shift Assay (CETSA)

CETSA operates on the principle of ligand-induced thermal stabilization.[9][11] When a protein binds to a ligand, its conformational stability increases, resulting in a higher melting temperature (Tm). This shift in thermal stability can be quantified to confirm target engagement.

CETSA_Workflow cluster_cell_treatment 1. Cell Treatment cluster_thermal_challenge 2. Thermal Challenge cluster_analysis 3. Analysis A Treat intact cells with azetidinone inhibitor or vehicle control B Heat cell lysates across a temperature gradient A->B Lyse & Heat C Separate soluble from aggregated proteins via centrifugation B->C Separate D Quantify remaining soluble target protein (e.g., Western Blot, Mass Spec) C->D Quantify

Caption: A streamlined workflow for a Cellular Thermal Shift Assay (CETSA).

A successful CETSA experiment will demonstrate a rightward shift in the melting curve of the target protein in the presence of the azetidinone inhibitor. This indicates that the inhibitor is binding to and stabilizing the target protein.

Method Principle Readout Key Advantages Potential Pitfalls
CETSA Ligand-induced thermal stabilization of the target protein.[9]Western Blot or Mass Spectrometry quantification of soluble protein.Label-free; confirms target engagement in a physiological context (intact cells).[8][9]Not all proteins exhibit a clear thermal shift; requires a specific antibody or MS workflow.
Isothermal Dose-Response CETSA (ITDR-CETSA) Measures the extent of stabilization at a fixed temperature with varying inhibitor concentrations.Dose-dependent increase in soluble protein at a specific temperature.Provides a cellular EC50 for target engagement, allowing for potency determination in cells.[11]Requires careful optimization of the challenge temperature.

Unbiased Target Identification: Casting a Wider Net

In cases where the primary target is unknown or to proactively identify potential off-targets, unbiased proteomic approaches are indispensable.[12][13][14][15][16] Activity-Based Protein Profiling (ABPP) is a particularly powerful chemical proteomics strategy for this purpose.[17][18][19][20][21]

Activity-Based Protein Profiling (ABPP)

ABPP utilizes chemical probes that covalently bind to the active sites of entire enzyme families.[18][19] By observing how your azetidinone inhibitor competes with a broad-spectrum probe, you can identify its specific target(s) within a complex proteome.

ABPP_Workflow cluster_competition 1. Competitive Profiling cluster_detection 2. Target Identification A Pre-incubate cell lysate with azetidinone inhibitor or vehicle B Add a broad-spectrum activity-based probe (with reporter tag) A->B Compete C Enrich probe-labeled proteins (e.g., via biotin-streptavidin pulldown) B->C Enrich D Identify and quantify proteins by mass spectrometry C->D Identify

Caption: Competitive Activity-Based Protein Profiling (ABPP) workflow.

In a competitive ABPP experiment, the target protein will show a significantly reduced signal in the mass spectrometry data from the inhibitor-treated sample compared to the vehicle control. This is because the azetidinone inhibitor occupied the active site, preventing the binding of the activity-based probe.

Method Principle Readout Key Advantages Potential Pitfalls
ABPP Competitive binding between the inhibitor and a covalent probe for the active site of an enzyme.[17][18]Mass Spectrometry.Unbiased, proteome-wide analysis; identifies direct targets in a native biological sample.[17][21]Requires the design and synthesis of a suitable activity-based probe; may not be applicable to all target classes.
Drug Affinity Chromatography An immobilized version of the inhibitor is used to "pull down" its binding partners from a cell lysate.Mass Spectrometry.Can identify direct binding partners without the need for a specialized probe.[22]Prone to false positives due to non-specific binding to the matrix or linker.[17]

Functional Validation: Linking Target Engagement to Cellular Phenotype with Genetic Approaches

The gold standard for target validation is to demonstrate that modulating the expression of the putative target gene recapitulates or ablates the inhibitor's effect.[23][24] CRISPR-Cas9 gene editing technology has revolutionized this process, offering precise and permanent genetic modifications.[25][][27][28][29]

CRISPR/Cas9-Mediated Target Validation

By knocking out, knocking down, or mutating the gene encoding the putative target, you can directly test its role in the observed phenotype of the azetidinone inhibitor.

CRISPR_Logic A Wild-Type Cells + Azetidinone Inhibitor C Observed Phenotype A->C B Target Knockout (KO) Cells + Azetidinone Inhibitor D Loss of Phenotype (Resistance) B->D E Target is Validated C->E Confirms Link D->E Provides Evidence

Caption: Logic of a CRISPR/Cas9 knockout experiment for target validation.

  • Guide RNA Design and Cloning: Design and clone at least two independent single-guide RNAs (sgRNAs) targeting early exons of the putative target gene into a Cas9-expressing lentiviral vector.

  • Cell Line Transduction and Selection: Transduce the target cell line with the lentiviral particles and select for successfully transduced cells.

  • Knockout Validation: Expand clonal populations and confirm the absence of the target protein by Western Blot or validate the presence of frameshift-inducing indels by Sanger sequencing of the targeted genomic locus.

  • Phenotypic Assay: Treat the validated knockout cells and a non-targeting control cell line with a dose-response of the azetidinone inhibitor.

  • Data Analysis: A loss of the inhibitor-induced phenotype in the knockout cells compared to the control cells provides strong evidence that the gene product is the direct target of the compound.

Genetic Method Principle Expected Outcome with Inhibitor Interpretation
CRISPR Knockout Complete ablation of target protein expression.[]Loss of inhibitor-induced phenotype.The target is necessary for the inhibitor's activity.
CRISPR Interference (CRISPRi) Transcriptional repression of the target gene, leading to knockdown.Attenuation of the inhibitor-induced phenotype.Confirms the target's involvement, useful for essential genes where knockout is lethal.
Rescue with Mutated Target Re-expression of a drug-resistant mutant of the target in knockout cells.Phenotype is not restored.Provides strong evidence of direct binding to a specific site on the target protein.

Conclusion: The Power of Orthogonality

A single experiment, no matter how well-executed, is rarely sufficient to definitively validate a biological target. The most robust and compelling cases for target validation are built on a foundation of orthogonal evidence.[4][5][6] By demonstrating direct target engagement in intact cells (CETSA), identifying the target in an unbiased manner (ABPP), and confirming its functional role through precise genetic perturbation (CRISPR/Cas9), you can build a comprehensive and irrefutable data package. This multi-faceted approach not only validates the on-target activity of your azetidinone inhibitor but also proactively de-risks your program by uncovering potential liabilities early in the discovery process.

References

  • Target identification with quantitative activity based protein profiling (ABPP) . PubMed. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Publications. [Link]

  • What is the role of proteomics in drug discovery? . Patsnap Synapse. [Link]

  • Proteomics in Drug Discovery: Unlocking the Druggable Proteome . Front Line Genomics. [Link]

  • Advanced Activity-Based Protein Profiling Application Strategies for Drug Development . Frontiers. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout . SciLifeLab Publications. [Link]

  • Applications of Proteomics in Drug Discovery . Technology Networks. [Link]

  • Activity based Protein Profiling (Abpp) . Creative Biolabs. [Link]

  • Proteomics in Drug Discovery and Development: Targeting the Proteome . SciTechnol. [Link]

  • Using Proteomics to Improve the Drug Development Process . MetwareBio. [Link]

  • Thermal shift assay . Wikipedia. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout . ACS Publications. [Link]

  • CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation . Journal of Biomedicine and Biochemistry. [Link]

  • Activity Based Protein Profiling ABPP . Mtoz Biolabs. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . NCBI. [Link]

  • The impact of CRISPR-Cas9 on target identification and validation . PubMed. [Link]

  • Target Validation with CRISPR . Biocompare.com. [Link]

  • Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation . Books. [Link]

  • Combining experimental strategies for successful target deconvolution . ResearchGate. [Link]

  • Azetidinones . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Target Identification and Validation (Small Molecules) . University College London. [Link]

  • Target identification and validation in research . WJBPHS. [Link]

  • 5 Target Deconvolution Approaches in Drug Discovery . Technology Networks. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery . NIH. [Link]

  • 1.2 Azetidinones (~-Lactams) . Unknown Source. [Link]

  • 2-Azetidinone--a new profile of various pharmacological activities . PubMed. [Link]

  • 2-Azetidinone – A new profile of various pharmacological activities . ResearchGate. [Link]

  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform . ACS Central Science. [Link]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo . NIH. [Link]

  • Azetidin-2-one-based small molecules as dual hHDAC6/HDAC8 inhibitors: Investigation of their mechanism of action and impact of dual inhibition profile on cell viability . PubMed. [Link]

  • Target deconvolution techniques in modern phenotypic profiling . PMC - NIH. [Link]

  • Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment . PubMed. [Link]

  • US5994340A - Azetidinone derivatives as β-lactamase inhibitors.
  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update . MDPI. [Link]

  • BIOACTIVE AZETIDINONE: A REVIEW . TIJER. [Link]

  • Design, Synthesis, and Molecular Docking Studies of 2‐Azetidinone‐Based Combretastatin A‐4 Analogues with Anticancer Activity . ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures . Unknown Source. [Link]

  • Synthesis and Evaluation of New Azetidinone Derivatives for Antibacterial and Antioxidant Activity . bepls. [Link]

  • Synthesis and biological evaluation of 2-azetidinone derivatives as cholesterol absorption inhibitors . ResearchGate. [Link]

  • 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus . PubMed. [Link]

Sources

The Azetidinone Nucleus: A Head-to-Head Comparison of β-Lactam Efficacy and Application

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Enduring Potency of a Strained Ring

For decades, the seemingly simple four-membered azetidinone, or β-lactam, ring has been the cornerstone of antibacterial chemotherapy. Its inherent ring strain, a feature that would typically be a liability in organic chemistry, is precisely the source of its profound biological activity. This guide provides a head-to-head comparison of the azetidinone nucleus as it is presented in the major classes of β-lactam antibiotics: penicillins, cephalosporins, carbapenems, and monobactams. We will dissect their chemical nuances, compare their antibacterial performance with supporting experimental data, and explore the broader chemical space of lactams to understand what makes the azetidinone ring a privileged scaffold in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this critical class of therapeutic agents.

The Uniqueness of the Azetidinone Ring: A Tale of Strain and Reactivity

Lactams are cyclic amides, classified by the number of atoms in their ring. While larger, less-strained lactams like γ-lactams (5-membered, e.g., pyrrolidone) and ε-lactams (7-membered, e.g., caprolactam) are stable mainstays of polymer and materials science, the four-membered β-lactam is a study in controlled instability.[1][2]

The reactivity of the amide bond within the azetidinone ring is dramatically enhanced due to significant ring strain and the pyramidal geometry of the nitrogen atom, which prevents the stabilizing resonance typically seen in acyclic amides.[2] This high reactivity is the key to its antibacterial mechanism. Fusing the azetidinone to a second ring, as seen in penicillins, cephalosporins, and carbapenems, further distorts the amide bond, increasing its electrophilicity and making it an irresistible target for nucleophilic attack.[2][3]

This guide will focus primarily on the antibacterial applications of azetidinone-containing compounds, but it is important to recognize the versatility of the lactam scaffold.

  • γ-Lactams (Pyrrolidones): These five-membered rings are common structural motifs in a wide range of biologically active natural products.[4][5] Industrially, 2-pyrrolidone is a widely used solvent and a precursor to polymers like polyvinylpyrrolidone (PVP).[6]

  • δ-Lactams (Piperidones): The six-membered piperidone ring serves as a crucial synthetic intermediate in the production of pharmaceuticals and specialty chemicals, including HIV medications like Cenicriviroc.[7]

  • ε-Lactams (Caprolactam): This seven-membered lactam is a major industrial chemical, with global production in the millions of metric tons. Its primary application is as the monomer for the synthesis of Nylon 6, a widely used polyamide fiber and engineering resin.[8][9][10]

The stability and utility of these larger lactams in industrial processes stand in stark contrast to the precise, biologically-targeted reactivity of the azetidinone ring in antibiotics.

Mechanism of Action: The Molecular Sabotage of Cell Wall Synthesis

All β-lactam antibiotics share a common mechanism of action: the irreversible inhibition of bacterial enzymes known as Penicillin-Binding Proteins (PBPs).[11] These enzymes, typically transpeptidases, are essential for the final step of peptidoglycan synthesis—the cross-linking of peptide chains that gives the bacterial cell wall its structural integrity.

The β-lactam antibiotic acts as a suicide substrate, mimicking the D-Alanyl-D-Alanine moiety of the natural PBP substrate.[3] The strained azetidinone ring is attacked by a serine residue in the active site of the PBP, leading to the formation of a stable, covalent acyl-enzyme intermediate.[11] This effectively sequesters the enzyme, halting cell wall construction and ultimately leading to cell lysis due to osmotic pressure.

PBP_Inhibition cluster_0 Bacterial Cell Wall Synthesis cluster_1 β-Lactam Inhibition Pathway PBP Active PBP (Transpeptidase) Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) PBP->Crosslinked_PG Catalyzes cross-linking Inactive_PBP Inactive Acyl-PBP Complex (Covalent) Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to active site Beta_Lactam β-Lactam Antibiotic Beta_Lactam->PBP Irreversible Acylation Cell_Lysis Cell Lysis Inactive_PBP->Cell_Lysis Inhibition of synthesis leads to Lactam_Structures cluster_classes Major β-Lactam Antibiotic Classes Azetidinone Azetidin-2-one (Core β-Lactam) C3H5NO Penam Penicillins (Penam Core) Fused Thiazolidine Ring Cephem Cephalosporins (Cephem Core) Fused Dihydrothiazine Ring Carbapenem Carbapenems (Carbapenem Core) Fused Pyrroline Ring (Unsaturated) Monobactam Monobactams Unfused Azetidinone Ring

Figure 2: Core Structures of the Main β-Lactam Antibiotic Classes.

Penicillins: The Trailblazers
  • Core Structure: A β-lactam ring fused to a five-membered thiazolidine ring.

  • Spectrum of Activity: Natural penicillins are most effective against Gram-positive bacteria. The spectrum can be broadened through synthetic modification of the side chain (e.g., aminopenicillins like ampicillin).

  • Key Characteristics: Generally well-tolerated, but highly susceptible to hydrolysis by β-lactamase enzymes. The high degree of ring strain makes them potent but also vulnerable.

  • Clinical Insight: Still the drugs of choice for many infections caused by susceptible streptococci and other Gram-positive organisms. Their utility is often limited by the high prevalence of β-lactamase-producing bacteria.

Cephalosporins: The Versatile Workhorses
  • Core Structure: A β-lactam ring fused to a six-membered dihydrothiazine ring.

  • Spectrum of Activity: Organized into "generations," with each successive generation generally offering a broader spectrum of activity against Gram-negative bacteria and increased stability against β-lactamases. For instance, first-generation cephalosporins are highly active against staphylococci and streptococci, while third-generation agents have pronounced activity against Enterobacteriaceae. [12]* Key Characteristics: The larger fused ring results in slightly less ring strain compared to penicillins, but strategic modifications at the C-3 and C-7 positions allow for fine-tuning of their antibacterial spectrum and pharmacokinetic properties.

  • Clinical Insight: One of the most widely prescribed classes of antibiotics due to their broad spectrum and favorable safety profile. [11]They are used to treat a vast range of infections, from skin and soft tissue infections to meningitis.

Carbapenems: The Broad-Spectrum Powerhouses
  • Core Structure: A β-lactam ring fused to a five-membered pyrroline ring, with a carbon atom replacing the sulfur found in penicillins and an unsaturated bond.

  • Spectrum of Activity: Possess the broadest spectrum of activity among all β-lactam antibiotics, covering most Gram-positive, Gram-negative, and anaerobic bacteria. [13]They are notably active against Pseudomonas aeruginosa and other challenging multidrug-resistant pathogens.

  • Key Characteristics: The unique carbapenem structure confers exceptional stability against most β-lactamases, including AmpC and Extended-Spectrum β-Lactamases (ESBLs). [13][14]Their high reactivity, due to significant ring strain, contributes to their potent bactericidal activity. [2][3]* Clinical Insight: Often reserved as "last-resort" antibiotics for severe, multidrug-resistant infections to limit the development of resistance. [14]Meropenem generally has an improved safety profile compared to the first-in-class imipenem. [11]

Monobactams: The Gram-Negative Specialists
  • Core Structure: An isolated, unfused azetidinone ring. The key clinical agent, aztreonam, has a sulfonic acid group attached to the nitrogen atom.

  • Spectrum of Activity: Unique among β-lactams, their activity is limited exclusively to aerobic Gram-negative bacteria, including Pseudomonas aeruginosa. [12]They have no activity against Gram-positive bacteria or anaerobes.

  • Key Characteristics: The monocyclic structure is not recognized by many β-lactamases that hydrolyze bicyclic compounds. Crucially, it is stable against metallo-β-lactamases (MBLs). [15]Its distinct structure also means there is very low cross-reactivity in patients with penicillin allergies. [11]* Clinical Insight: Aztreonam is a valuable therapeutic option for penicillin-allergic patients with serious Gram-negative infections. [11]Its stability against MBLs makes it a critical component of combination therapies for treating infections caused by carbapenem-resistant Enterobacterales (CRE).

Performance Under Pressure: Supporting Experimental Data

The choice of a β-lactam antibiotic is guided by its performance against specific pathogens. This performance is quantitatively measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The MIC₉₀ is the concentration required to inhibit 90% of isolates.

Table 1: Representative MIC₉₀ Values (μg/mL) for β-Lactam Classes Against Key Pathogens

Antibiotic Class (Representative Agent)Staphylococcus aureus (MSSA)Escherichia coli (ESBL-negative)Pseudomonas aeruginosa
Penicillin (Ampicillin)0.58>64
Cephalosporin (Ceftazidime)80.254
Carbapenem (Meropenem)0.120.031
Monobactam (Aztreonam)>1280.258

Note: These are illustrative values synthesized from typical susceptibility data. Actual MICs can vary significantly between isolates. Data is based on qualitative descriptions and fragmented quantitative information from sources such as.[12][13][16]

As the data illustrates, carbapenems consistently demonstrate the lowest MIC values across a broad range of bacteria, reflecting their potent and wide-spectrum activity. Penicillins show good activity against susceptible Gram-positive organisms but are less effective against many Gram-negatives. Cephalosporins and monobactams exhibit potent activity against Gram-negative pathogens, with monobactams being highly specific for this group.

Mechanisms of Resistance: The Bacterial Counterattack

The widespread use of β-lactam antibiotics has inevitably led to the evolution of resistance mechanisms. The most significant of these is the production of β-lactamase enzymes.

Resistance_Mechanisms cluster_0 Primary Resistance Pathway cluster_1 Secondary Resistance Pathway Beta_Lactam β-Lactam Antibiotic Beta_Lactamase β-Lactamase Enzyme Beta_Lactam->Beta_Lactamase Substrate for Enzyme Hydrolyzed_Lactam Inactive, Hydrolyzed Antibiotic Beta_Lactamase->Hydrolyzed_Lactam Catalyzes Hydrolysis PBP PBP Target (Unaffected) Hydrolyzed_Lactam->PBP Fails to Inhibit Altered_PBP Altered PBP (Target Modification) Beta_Lactam_2 β-Lactam Antibiotic Beta_Lactam_2->Altered_PBP Reduced Binding Affinity

Figure 3: Major Mechanisms of Bacterial Resistance to β-Lactam Antibiotics.

β-Lactamases are bacterial enzymes that hydrolyze the amide bond in the azetidinone ring, rendering the antibiotic inactive before it can reach its PBP target. There are hundreds of different β-lactamases, categorized into four molecular classes (A, B, C, and D).

  • Classes A, C, and D: These are serine β-lactamases that use a mechanism analogous to PBPs, but the deacylation step is extremely rapid, regenerating the active enzyme.

  • Class B: These are metallo-β-lactamases (MBLs) that require zinc ions as cofactors to catalyze hydrolysis. They are of significant clinical concern as they can inactivate almost all β-lactams, including carbapenems, and are not inhibited by current clinical β-lactamase inhibitors like clavulanic acid or avibactam. The notable exception is the monobactam class. [15]

Experimental Protocols: Validating Performance

To provide a self-validating framework, the following are detailed methodologies for the key experiments used to compare β-lactam antibiotics.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol determines the lowest concentration of an antibiotic required to inhibit bacterial growth.

MIC_Workflow A 1. Prepare Serial Dilutions of Antibiotic in a 96-well plate B 2. Inoculate wells with a standardized bacterial suspension (~5x10^5 CFU/mL) A->B C 3. Incubate at 37°C for 16-20 hours B->C D 4. Read Results: Identify the lowest concentration with no visible growth (MIC) C->D

Figure 4: Experimental Workflow for MIC Determination.

Methodology:

  • Preparation of Antibiotic Dilutions: In a 96-well microtiter plate, add 100 μL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12. In well 1, add 200 μL of the antibiotic solution at twice the highest desired concentration. Perform a 2-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing thoroughly, then transferring 100 μL from well 2 to well 3, and so on, down to well 10. Discard 100 μL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 μL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12. The final volume in each well is 200 μL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity (growth) in the well, as determined by visual inspection or by using a microplate reader.

Protocol: PBP Binding Affinity by Competition Assay

This protocol assesses how effectively a β-lactam competes for binding to a specific PBP against a fluorescently labeled β-lactam probe.

Methodology:

  • Cell Preparation: Grow the bacterial strain of interest to mid-log phase. Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).

  • Competitive Inhibition: Resuspend the washed cells in PBS containing various concentrations of the unlabeled test β-lactam antibiotic. Incubate for 30 minutes at room temperature to allow the test antibiotic to bind to the PBPs. [17]3. Fluorescent Labeling: Add a fixed, sub-saturating concentration of a fluorescent penicillin derivative (e.g., Bocillin-FL) to each sample and incubate for an additional 15 minutes. This probe will bind to any PBPs not already occupied by the test antibiotic. [17]4. Lysis and Electrophoresis: Wash the cells to remove unbound probe, then lyse the cells. Separate the PBP proteins by SDS-PAGE.

  • Detection and Quantification: Visualize the fluorescently labeled PBPs in the gel using a fluorescence scanner. The intensity of the band corresponding to a specific PBP will be inversely proportional to the binding affinity of the test antibiotic. Quantify the band intensities to calculate the IC₅₀ (the concentration of the test antibiotic that inhibits 50% of the fluorescent probe binding). [17]

Protocol: β-Lactamase Activity by Spectrophotometric Assay

This assay measures the rate of β-lactam hydrolysis by a purified β-lactamase enzyme or a bacterial lysate using a chromogenic substrate like nitrocefin.

Methodology:

  • Reagent Preparation: Prepare a solution of the chromogenic β-lactam nitrocefin in a suitable buffer (e.g., phosphate buffer, pH 7.0). Prepare the β-lactamase enzyme solution or bacterial lysate in the same buffer.

  • Assay Setup: In a 96-well plate or a cuvette, add the buffer and the enzyme/lysate solution.

  • Initiate Reaction: Start the reaction by adding a known concentration of the nitrocefin solution to the wells/cuvette.

  • Kinetic Measurement: Immediately place the plate/cuvette in a spectrophotometer. The hydrolysis of the β-lactam ring in nitrocefin results in a color change from yellow to red, which can be monitored by measuring the increase in absorbance at 486-490 nm over time. [15][18][19]5. Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot. This rate is directly proportional to the β-lactamase activity in the sample. To test for inhibition, the assay can be run with pre-incubation of the enzyme with various concentrations of a test inhibitor.

Conclusion: The Future of the Azetidinone Ring

The azetidinone ring is a testament to the power of harnessing chemical reactivity for therapeutic benefit. The four major classes of β-lactam antibiotics, each a variation on this central theme, offer a diverse arsenal against bacterial pathogens.

  • Penicillins remain valuable for susceptible pathogens but are often compromised by resistance.

  • Cephalosporins provide a versatile, broad-spectrum option with a strong safety record.

  • Carbapenems are the heavy artillery, reserved for the most challenging multidrug-resistant infections due to their immense power and stability.

  • Monobactams fill a critical niche, offering a targeted weapon against Gram-negative bacteria, including those producing metallo-β-lactamases, with the added benefit of safety in penicillin-allergic patients.

The persistent challenge of β-lactamase-mediated resistance continues to drive innovation. The development of new β-lactamase inhibitors and novel β-lactam scaffolds is a dynamic field of research. Understanding the fundamental chemical properties and comparative performance of the existing lactam classes, as detailed in this guide, is essential for both the judicious use of current therapies and the rational design of the next generation of life-saving antibiotics.

References

  • Novel β-lactam antibiotics versus other antibiotics for treatment of complicated urinary tract infections: a systematic review and meta-analysis. Frontiers in Pharmacology. Available at: [Link]

  • Comparison of the relative efficacy of β-lactam/β-lactamase inhibitors and carbapenems in the treatment of complicated urinary tract infections caused by ceftriaxone-non-susceptible Enterobacterales: a multicentre retrospective observational cohort study. Journal of Medical Microbiology. Available at: [Link]

  • The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Frontiers in Chemistry. Available at: [Link]

  • Exploring the chemical space and the bioactivity profile of lactams: a chemoinformatic study. RSC Advances. Available at: [Link]

  • Higher Dosing of Oral Beta-Lactams Shows No Significant Advantage in UTI Treatment. NTK Papers. Available at: [Link]

  • Outcomes of high-dose oral beta-lactam definitive therapy compared to fluoroquinolone or trimethoprim-sulfamethoxazole oral therapy for bacteremia secondary to a urinary tract infection. Antimicrobial Stewardship & Healthcare Epidemiology. Available at: [Link]

  • β-Lactam. Wikipedia. Available at: [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. ResearchGate. Available at: [Link]

  • A spectrophotometric assay of β-lactamase action on penicillins (Short Communication). Biochemical Journal. Available at: [Link]

  • Beta-lactam monotherapy may be inferior to combination therapy in pneumonia. 2 Minute Medicine. Available at: [Link]

  • Poly(ε-caprolactone)-Based Graft Copolymers: Synthesis Methods and Applications in the Biomedical Field: A Review. MDPI. Available at: [Link]

  • Community-Acquired Pneumonia Treatment Clinical Trials Find Monotherapy With Beta-Lactam As Effective As Combined Therapy. Medical Daily. Available at: [Link]

  • Efficacy of Noncarbapenem β-Lactams Compared to Carbapenems for Extended-Spectrum β-Lactamase–Producing Enterobacterales Urinary Tract Infections. Open Forum Infectious Diseases. Available at: [Link]

  • Comparison of five beta-lactam antibiotics against common nosocomial pathogens using the time above MIC at different creatinine clearances. Pharmacotherapy. Available at: [Link]

  • A Microtiter Plate-Based β-Lactam Binding Assay for Inhibitors of the High Molecular Mass Penicillin-Binding Proteins. PLoS One. Available at: [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. ResearchGate. Available at: [Link]

  • CAP-START: Beta-lactam vs. beta-lactam plus macrolide or fluoroquinolone in Adults with Community-Acquired Pneumonia. RxFiles. Available at: [Link]

  • Combo therapy didn't top beta-lactams alone in most community-acquired pneumonia. MDedge. Available at: [Link]

  • Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials. ResearchGate. Available at: [Link]

  • Beta-Lactam Titration Assays to Evaluate Penicillin-Binding Protein Selectivity. ChemRxiv. Available at: [Link]

  • Effectiveness of β lactam antibiotics compared with antibiotics active against atypical pathogens in non-severe community acquired pneumonia: meta-analysis. BMJ. Available at: [Link]

  • New synthesis routes for production of ε-caprolactam by Beckmann rearrangement of cyclohexanone oxime and ammoximation. RWTH Publications. Available at: [Link]

  • Spectrophotometric Detection of Beta-Lactamase Inhibition by Plant Extracts. Journal of Advances in Medical and Pharmaceutical Sciences. Available at: [Link]

  • Synthesis of [epsilon]-caprolactam having stable nitroxyl radical at terminal of chain and its application to living radical polymerization. OSTI.GOV. Available at: [Link]

  • Key Applications of 2-Piperidone (CAS 675-20-7) in Modern Chemical Industries. Techemerge. Available at: [Link]

  • In vitro activity and pharmacodynamics of oral beta-lactam antibiotics against Streptococcus pneumoniae from southeast Missouri. Pharmacotherapy. Available at: [Link]

  • Design of a “green” one-step catalytic production of ε-caprolactam (precursor of nylon-6). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Synthesis of ϵ‐caprolactam derivatives. ResearchGate. Available at: [Link]

  • Pharmacodynamic Thresholds for Beta-Lactam Antibiotics: A Story of Mouse Versus Man. Frontiers in Pharmacology. Available at: [Link]

  • The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis. Journal of Bacteriology. Available at: [Link]

  • Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group. Molecules. Available at: [Link]

  • Competition of Various β-Lactam Antibiotics for the Major Penicillin-Binding Proteins of Helicobacter pylori: Antibacterial Activity and Effects on Bacterial Morphology. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Cephalosporin, carbapenem, and monobactam antibiotics. Mayo Clinic Proceedings. Available at: [Link]

  • Use of the t > MIC to choose between different dosing regimens of beta-lactam antibiotics. ResearchGate. Available at: [Link]

  • Cephalosporins, carbapenems, and monobactams. The Medical Letter on Drugs and Therapeutics. Available at: [Link]

  • 2-Pyrrolidone. Wikipedia. Available at: [Link]

  • beta-Lactamase production and susceptibility of US and European anaerobic gram-negative bacilli to beta-lactams and other agents. SciSpace. Available at: [Link]

  • Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents. National Institutes of Health. Available at: [Link]

  • Comparative Review of the Carbapenems. ResearchGate. Available at: [Link]

  • Comparative review of the carbapenems. Drugs. Available at: [Link]

  • Comparison of two carbapenems, SM-7338 and imipenem: affinities for penicillin-binding proteins and morphological changes. Journal of Antimicrobial Chemotherapy. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Computational Docking of Azetidinone Ligands: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the promising domain of azetidinone-based therapeutics, computational docking serves as an indispensable tool. Azetidinone, the core scaffold of β-lactam antibiotics, continues to yield derivatives with a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] This guide provides an in-depth, experience-driven comparison of widely-used docking software, focusing on the practical application and theoretical underpinnings necessary for robust and reliable in silico screening of azetidinone ligands.

This document is structured to provide not just a procedural overview, but a causal explanation for methodological choices, ensuring that the described protocols are self-validating and grounded in established scientific principles. We will compare two of the most prevalent docking suites in both academia and industry: the open-source and widely accessible AutoDock Vina, and the comprehensive, commercially available Schrödinger Suite with its GLIDE docking module.

The Azetidinone Scaffold: A Privileged Structure in Drug Discovery

The four-membered β-lactam ring of azetidinone is a strained system, a feature that bestows upon it a high degree of chemical reactivity. This reactivity is famously exploited by β-lactam antibiotics to acylate and inactivate bacterial penicillin-binding proteins. However, the versatility of the azetidinone scaffold extends far beyond this, with modern derivatives being investigated as inhibitors for a diverse range of protein targets.[1][4] Computational docking allows for the rapid and cost-effective prediction of how these novel azetidinone ligands might bind to their putative protein targets, guiding synthetic efforts and prioritizing candidates for experimental validation.[5]

Pillar 1: Choosing Your Docking Engine - AutoDock Vina vs. GLIDE

The choice of docking software is a critical decision that influences the entire trajectory of a computational drug discovery project. It is often a balance between computational cost, accuracy, and ease of use. Here, we compare AutoDock Vina, a workhorse of academic research, with GLIDE, a powerhouse in the pharmaceutical industry.

FeatureAutoDock VinaGLIDE (Schrödinger Suite)Rationale for Choice
Licensing & Cost Open-source (Free)Commercial (Significant Cost)AutoDock Vina is the go-to for academic labs or institutions with limited budgets. GLIDE is favored by industry due to its extensive validation, integrated workflow, and dedicated support.
Scoring Function Empirical scoring function with knowledge-based potentials.[6]Hierarchical scoring functions (SP, XP, Emodel, GlideScore) that account for factors like hydrophobic enclosure.[6][7]GLIDE's more sophisticated scoring functions are often better at distinguishing true binders from decoys, particularly in large-scale virtual screens.[6] However, Vina's speed and reasonable accuracy make it excellent for initial exploratory studies.[8]
Ease of Use Primarily command-line driven, though graphical user interfaces (GUIs) like AutoDock Tools are available.[9]Fully integrated into the Maestro graphical interface, offering a streamlined, user-friendly workflow.[10]For researchers less comfortable with the command line, GLIDE's polished GUI significantly lowers the barrier to entry. Vina requires more manual file preparation and command execution.
Flexibility Primarily treats the receptor as rigid, with full flexibility for the ligand.Supports both rigid and induced-fit docking (IFD), where receptor side chains can move to accommodate the ligand.[7]For targets where ligand binding is known to cause conformational changes in the active site, GLIDE's IFD protocol is a significant advantage.[7]
Performance Generally faster, making it suitable for screening very large libraries.[8]Slower per ligand, especially in higher precision modes (XP) or with IFD, but often yields higher quality poses.[11]The choice depends on the stage of the project. Vina is excellent for initial, broad screening, while GLIDE is better for refining a smaller set of promising hits.

Pillar 2: The Self-Validating Docking Workflow

A trustworthy docking protocol is a self-validating one. The cornerstone of validation is the ability of the docking algorithm to reproduce the experimentally determined binding mode of a known ligand. This process, known as "redocking," is a critical first step before screening unknown compounds.[12] An RMSD (Root Mean Square Deviation) value of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.[13]

Below is a diagrammatic representation of a validated docking workflow, applicable to both AutoDock Vina and GLIDE, with specific protocol details to follow.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_screen Screening Phase PDB 1. Obtain Target Structure (e.g., from PDB) PrepProt 2. Prepare Protein - Remove water, co-solvents - Add hydrogens - Assign charges/bond orders PDB->PrepProt Redock 4. Redocking - Dock co-crystallized ligand back into the active site PrepProt->Redock Grid 6. Grid Generation - Define the docking box around the active site PrepProt->Grid PrepLig 3. Prepare Ligand(s) - Generate 3D conformers - Assign charges Docking 7. Dock Azetidinone Ligands - Run virtual screen PrepLig->Docking RMSD 5. Calculate RMSD - Compare docked pose to crystal pose Redock->RMSD Decision RMSD < 2.0 Å? RMSD->Decision Decision->PrepProt Decision->Grid Yes (Protocol Validated) Grid->Docking Analysis 8. Analyze Results - Rank by docking score - Visualize binding modes Docking->Analysis

Caption: A validated computational docking workflow.

Experimental Protocol 1: Docking with AutoDock Vina

This protocol outlines the steps for docking an azetidinone ligand against E. coli DNA Gyrase B (PDB ID: 5MMO), a common antibacterial target.[14]

1. Preparation of the Receptor (Protein): a. Download the PDB structure (5MMO) from the RCSB Protein Data Bank. b. Open the PDB file in a molecular viewer like UCSF Chimera or AutoDock Tools (ADT). c. Remove all water molecules and any co-crystallized ligands. d. Add polar hydrogens to the protein. e. Compute Gasteiger charges. f. Save the prepared protein in the PDBQT format (e.g., 5mmo_receptor.pdbqt). This format includes atomic charges and atom types required by Vina.

2. Preparation of the Ligand (Azetidinone Derivative): a. Draw your azetidinone ligand in a 2D chemical drawing program (e.g., ChemDraw) and save as a MOL file. b. Convert the 2D structure to 3D using a program like Open Babel. c. In ADT, read the 3D ligand file. d. Detect the rotatable bonds and set the torsion tree. e. Save the prepared ligand in the PDBQT format (e.g., azetidinone_ligand.pdbqt).

3. Grid Box Generation: a. In ADT, load the prepared receptor (5mmo_receptor.pdbqt). b. Define the search space (the "grid box") for docking. This should encompass the entire active site of the enzyme. For 5MMO, this would be the ATP-binding site. c. Center the grid box on the active site. A typical box size is 25 x 25 x 25 Å. d. Note the coordinates of the center of the box and its dimensions.

4. Configuration and Execution of AutoDock Vina: a. Create a configuration text file (e.g., conf.txt). b. In this file, specify the paths to the receptor and ligand PDBQT files, and the center and size of the grid box.

receptor = 5mmo_receptor.pdbqt
ligand = azetidinone_ligand.pdbqt

5. Analysis of Results: a. The output file (5mmo_docking_output.pdbqt) will contain the predicted binding poses of the ligand, ranked by their binding affinity (in kcal/mol). b. The log file (log.txt) will also contain these scores. c. Visualize the docked poses along with the receptor in a molecular viewer to analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts).

Experimental Protocol 2: Docking with GLIDE (Schrödinger)

This protocol uses the same target, E. coli DNA Gyrase B (PDB ID: 5MMO), for a direct comparison.

1. Preparation of the Receptor and Ligand: a. Launch Maestro and import the 5MMO structure using the "Get PDB" function. b. Use the "Protein Preparation Wizard" to prepare the receptor.[10] This automated tool correctly assigns bond orders, adds hydrogens, removes waters, and performs a restrained energy minimization of the structure. c. Use "LigPrep" to prepare your azetidinone ligand. This tool generates various ionization states, tautomers, and stereoisomers, and performs an energy minimization.

2. Receptor Grid Generation: a. Open the "Receptor Grid Generation" panel. b. The prepared protein will be automatically selected as the receptor. c. Define the active site by selecting the co-crystallized ligand (if present) or by specifying residues known to be in the binding pocket. d. A grid box will be generated around this defined site. You can adjust its size if necessary. e. Start the grid generation job.

3. Ligand Docking: a. Open the "Ligand Docking" panel. b. Select the generated grid file. c. Select the prepared ligand file(s) from your project. d. Choose the docking precision: Standard Precision (SP) for faster screening or Extra Precision (XP) for higher accuracy.[7] e. Start the docking job.

4. Analysis of Results: a. The results will be integrated into the Project Table in Maestro. b. The table will list the docked ligands with their associated scores (e.g., GlideScore, Emodel). Lower (more negative) scores indicate better predicted binding. c. You can easily visualize the docked poses and their interactions with the receptor using Maestro's visualization tools, which can generate 2D and 3D interaction diagrams.

Pillar 3: Comparative Data and Biological Context

To provide a tangible comparison, let's consider a hypothetical docking study of furan-azetidinone hybrids against E. coli Enoyl-Acyl Carrier Protein (ACP) Reductase (ENR), a key enzyme in bacterial fatty acid synthesis.[14][15] The goal is to identify potential inhibitors.

Biological Pathway Context: Bacterial Fatty Acid Synthesis

Inhibiting ENR disrupts the fatty acid synthesis pathway, which is essential for building bacterial cell membranes. This disruption is bacteriostatic or bactericidal, making ENR an attractive target for novel antibiotics.[15]

FASII ACC Acetyl-CoA Carboxylase MAT Malonyl-CoA:ACP Transacylase ACC->MAT KS β-Ketoacyl-ACP Synthase MAT->KS KR β-Ketoacyl-ACP Reductase KS->KR DH β-Hydroxyacyl-ACP Dehydratase KR->DH ENR Enoyl-ACP Reductase DH->ENR ENR->KS Elongation Cycle FattyAcid Fatty Acids (Membrane Synthesis) ENR->FattyAcid Azetidinone Azetidinone Ligand Azetidinone->ENR Inhibition

Caption: Inhibition of Enoyl-ACP Reductase by Azetidinone Ligands.

Performance Data Comparison

The following table presents hypothetical but realistic data from a virtual screen of two azetidinone compounds against ENR (PDB: 1C14), comparing the output from AutoDock Vina and GLIDE (XP mode).

MetricCompound ACompound B
AutoDock Vina
Binding Affinity (kcal/mol)-8.5-7.2
Key InteractionsH-bond with TYR158Pi-pi stacking with PHE149
GLIDE (XP Mode)
GlideScore-9.2-7.5
Emodel Score-75.4-61.8
Key InteractionsH-bond with TYR158; Pi-pi stacking with PHE149Pi-pi stacking with PHE149
Experimental Data (Hypothetical)
IC₅₀ (µM)5.225.8

In this example, both programs correctly identify Compound A as the more potent inhibitor. However, GLIDE's scoring functions provide a greater separation in scores between the active and less active compounds. Furthermore, GLIDE correctly identified both key interactions for the more potent compound, which could be crucial for guiding lead optimization. This aligns with findings that suggest GLIDE's scoring functions can be more accurate for rank-ordering compounds.[6]

Conclusion and Future Outlook

Both AutoDock Vina and GLIDE are powerful tools for the computational study of azetidinone ligands. The choice between them is not about which is "better" in an absolute sense, but which is more appropriate for the specific research question, available resources, and the stage of the drug discovery pipeline.

  • AutoDock Vina excels in large-scale initial screens where speed and cost are paramount. Its accessibility has made it a cornerstone of academic research and an excellent tool for generating initial hypotheses.

  • GLIDE , within the Schrödinger Suite, offers a more refined, user-friendly, and often more accurate solution, which is invaluable for lead optimization where precise predictions of binding mode and affinity are critical.

The self-validating protocol, centered on the redocking of a co-crystallized ligand, is a non-negotiable step for ensuring the reliability of any docking study. By carefully preparing structures, validating the protocol, and critically analyzing the results in their biological context, researchers can confidently leverage computational docking to accelerate the discovery of new and effective azetidinone-based therapeutics.

References

  • Jays, J., et al. (2019). Molecular Docking Studies of Novel Furan-azetidinone Hybrids as Potential Inhibitors of Escherichia coli. Indian Journal of Pharmaceutical Education and Research, 53(3s), S325-S332. Available at: [Link]

  • Cross, J., et al. (2009). Comparison of Several Molecular Docking Programs: Pose Prediction and Virtual Screening Accuracy. Journal of Chemical Information and Modeling, 49(6), 1455-1474. Available at: [Link]

  • Ramachandran, S., et al. (2021). Molecular Docking Studies, Synthesis, Characterisation, and Evaluation of Azetidine-2-One Derivative. Research Journal of Pharmacy and Technology, 14(3), 1435-1439. Available at: [Link]

  • Spencer, A. C., et al. (2023). DNA Gyrase as a Target for Quinolones. Molecules, 28(14), 5431. Available at: [Link]

  • Sundhararajan, R., et al. (2020). Molecular Docking Studies as Antidepressant Agents, Synthetic Techniques, Antimicrobial Screening of Azetidine-2-One Derivatives- A Review. Research Journal of Pharmacy and Technology, 13(1), 456-461. Available at: [Link]

  • Martin, A., et al. (2018). SYNTHESIS, DOCKING AND ANTI-INFLAMMATORY ACTIVITY OF NOVEL SERIES OF AZETIDINONE DERIVATIVES. Asian Journal of Research in Biological and Pharmaceutical Sciences, 6(2), 52-59. Available at: [Link]

  • Bansal, S., et al. (2015). Synthesis, Characterization, Antibacterial Evaluation and Molecular Docking Studies of 2-Azetidinone Derivatives as Novel DNA Gyrase Inhibitors. International Letters of Chemistry, Physics and Astronomy, 47, 94-108. Available at: [Link]

  • Al-Suhaimi, E. A., et al. (2024). Advance Screening of Bis-azetidinone Derivatives: Synthesis, Spectroscopy, Antioxidant and Antimicrobial Analysis with Molecular Docking Assessment. Current Organic Synthesis, 21(5), 584-597. Available at: [Link]

  • Ling, L. L., et al. (2004). Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase. Antimicrobial Agents and Chemotherapy, 48(5), 1541-1547. Available at: [Link]

  • Shaker, Y. M., et al. (2025). Design, Synthesis, and Molecular Docking Studies of 2-Azetidinone-Based Combretastatin A-4 Analogues with Anticancer Activity. Chemistry & Biodiversity. Available at: [Link]

  • Amerigo Scientific. (n.d.). DNA Gyrase: Structure, Function, and Its Role in Research and Industry. Retrieved from [Link]

  • Yao, J., et al. (2016). Enoyl-Acyl Carrier Protein Reductase I (FabI) Is Essential for the Intracellular Growth of Listeria monocytogenes. Infection and Immunity, 84(12), 3597-3607. Available at: [Link]

  • M-CSA. (n.d.). Enoyl-[acyl-carrier-protein] reductase (NADH). Retrieved from [Link]

  • An O. A., et al. (2023). An Overview of Basics, Types, Approaches, Applications, Advantages and Disadvantages of Docking. Research Journal of Pharmacy and Technology, 16(11), 5439-5444. Available at: [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. Available at: [Link]

  • Sabe, V. T., et al. (2021). Software for molecular docking: a review. Drug Discovery and Development. Available at: [Link]

  • Lee, J., et al. (2025). Benchmarking Active Learning Virtual Screening across Vina, Glide, and SILCS-based docking at a Transmembrane Binding Site. ChemRxiv. Available at: [Link]

  • Scripps Research. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. Available at: [Link]

  • Joseph, T., et al. (2018). Strengths and weaknesses of the docking programs. ResearchGate. Available at: [Link]

  • Farhan Haq. (2020, December 17). Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • Singh, P., et al. (2021). Molecular docking software's applications and basic challenges faced: a review. Journal of Genetic Engineering and Biotechnology, 19(1), 143. Available at: [Link]

  • Kontoyianni, M., et al. (2004). Evaluation of docking performance: comparative data on docking algorithms. Journal of medicinal chemistry, 47(3), 558-565. Available at: [Link]

  • Rajakumari, R., et al. (2024). Comprehensive review of DNA gyrase as enzymatic target for drug discovery and development. Journal of Biomolecular Structure and Dynamics, 1-20. Available at: [Link]

  • Ferreira, L. G., et al. (2015). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of chemical information and modeling, 55(8), 1739-1750. Available at: [Link]

  • Schrödinger. (n.d.). Docking and scoring. Retrieved from [Link]

  • Begum, A., et al. (2024). Integrated network pharmacology, docking, MD simulations, and post-MD energy calculation revealed the nootropic effect of Toddalia asiatica. Scientific Reports, 14(1), 1-19. Available at: [Link]

  • J's Blog. (2024, January 5). Schrödinger Notes—Molecular Docking. Retrieved from [Link]

  • Dr. Rakesh K. Singh. (2024, May 1). Tutorial 13: The concept of redocking explained. YouTube. Available at: [Link]

  • Dr. Hammad Ismail. (2025, April 27). Induced Fit Docking (IFD) Using Schrödinger | Ligand Protein Docking | Step-by-Step Guide in English. YouTube. Available at: [Link]

  • Schrödinger. (2010). Glide 5.5 User Manual. Retrieved from [Link]

  • Kapo, M., et al. (2017). The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures. Molecules, 22(1), 133. Available at: [Link]

  • Shelley, J. C., et al. (2024). Fair Comparisons with DiffDock. arXiv. Available at: [Link]

  • Potemkin, V., et al. (2022). The Impact of Software Used and the Type of Target Protein on Molecular Docking Accuracy. International Journal of Molecular Sciences, 23(24), 16121. Available at: [Link]

  • Li, Y., et al. (2023). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega, 8(3), 3249-3262. Available at: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Azetidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and logistical information for the proper handling and disposal of Azetidin-2-one (also known as β-propiolactam). As the foundational structure for all β-lactam antibiotics, understanding its reactivity is paramount to ensuring laboratory safety and environmental protection. This guide moves beyond mere procedural steps to explain the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can manage this compound with confidence and scientific integrity.

Hazard Identification and Immediate Safety Precautions

Azetidin-2-one is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4] Due to its hazardous nature, strict adherence to safety protocols is mandatory.

  • Primary Hazards:

    • GHS Hazard Code H314: Causes severe skin burns and eye damage.[4]

    • Corrosive: Contact with skin, eyes, or mucous membranes can cause serious injury.[2][3]

    • Incompatible Materials: Reacts with strong oxidizing agents, strong bases, and strong acids.[2]

  • Required Personal Protective Equipment (PPE):

    • Eye and Face Protection: Wear chemical safety goggles and a face shield as described in OSHA's eye and face protection regulations (29 CFR 1910.133).[2]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile) inspected prior to use.[1]

    • Protective Clothing: Wear a lab coat and other protective clothing to prevent skin exposure.[1]

    • Respiratory Protection: Use a NIOSH/MSHA approved respirator if working with powders outside of a chemical fume hood or if exposure limits are likely to be exceeded.[2]

In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.[1][2] All handling of Azetidin-2-one, especially of the solid compound, should be performed within a certified chemical fume hood.[2]

The Principle of Deactivation: Hydrolysis of the β-Lactam Ring

The key to safely disposing of Azetidin-2-one lies in understanding its core chemical structure: the β-lactam ring. This four-membered cyclic amide is inherently unstable due to significant ring strain.[5][6] This strain makes the amide bond highly susceptible to nucleophilic attack, particularly hydrolysis, which is the cleavage of the bond by water.

By forcing this hydrolysis reaction, we can open the ring and neutralize the compound's hazardous and biological activity. The most effective and controlled method for achieving this in a laboratory setting is through alkaline (base-catalyzed) hydrolysis.[7][8] This process intentionally breaks the strained ring, converting Azetidin-2-one into the simple, non-hazardous amino acid, β-alanine.[4][9] This chemical transformation is the foundation of the recommended disposal protocol.

Step-by-Step Disposal Protocols

The appropriate disposal method depends on the nature of the Azetidin-2-one waste. The following decision workflow should be followed.

G start Start: Azetidin-2-one Waste Generated decision1 Is the waste unadulterated solid, stock solution, or concentrated organic solution? start->decision1 decision2 Is the waste a dilute aqueous solution (e.g., from quenching reactions)? decision1->decision2 No proc1 Protocol 1: Compliant Waste Collection (Untreated) decision1->proc1 Yes decision2->proc1 No / Unsure proc2 Protocol 2: Chemical Inactivation via Alkaline Hydrolysis decision2->proc2 Yes end_proc Dispose of final solution down the drain with copious amounts of water (pending local regulations) proc2->end_proc

Caption: Decision workflow for Azetidon disposal.

Protocol 1: Compliant Waste Collection (for Concentrated/Untreated Waste)

This protocol is for pure, solid Azetidin-2-one, stock solutions, or other concentrated forms. Direct chemical neutralization of concentrated material can be highly exothermic and dangerous; therefore, it should be handled by a professional waste management service.

  • Container Selection: Select a chemically compatible, leak-proof container with a secure screw cap. The container must be free from damage or deterioration.[10][11]

  • Labeling: Affix a hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "Azetidin-2-one".

    • The specific hazard characteristics: "Corrosive".[12]

    • The date accumulation started.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[11][12] Ensure secondary containment is used to prevent spills.

  • Segregation: Store the Azetidin-2-one waste away from incompatible materials, especially strong acids and oxidizers.[2]

  • Disposal: Arrange for pickup by your institution's certified hazardous waste disposal service. Do not attempt to treat this waste yourself.

Protocol 2: Chemical Inactivation via Alkaline Hydrolysis (for Dilute Aqueous Waste)

This protocol is designed for deactivating small quantities of Azetidin-2-one present in dilute aqueous solutions. This procedure must be performed in a chemical fume hood while wearing all required PPE.

  • Preparation: Place the beaker containing the dilute Azetidin-2-one solution on a magnetic stir plate and add a stir bar. Begin stirring at a moderate speed.

  • Basification: Slowly add a 1 M sodium hydroxide (NaOH) solution dropwise to the stirring aqueous waste.[8] Use a calibrated pH meter to monitor the pH.

  • pH Adjustment: Continue adding 1 M NaOH until the pH of the solution is stable in the range of 11-12. A high pH is critical for ensuring rapid and complete hydrolysis of the β-lactam ring.[8]

  • Reaction: Allow the solution to stir at room temperature for a minimum of 2 hours. This holding time ensures the hydrolysis reaction goes to completion.

  • Neutralization: After the 2-hour inactivation period, slowly neutralize the solution by adding a 1 M hydrochloric acid (HCl) solution dropwise until the pH reaches a neutral range (pH 6-8).

  • Final Disposal: Once neutralized, the treated solution, now containing β-alanine, salts, and water, can typically be disposed of down the drain with copious amounts of running water. Crucially, you must consult your institution's specific Chemical Hygiene Plan and local wastewater regulations before drain disposal. [11]

Data Summary for Alkaline Hydrolysis Protocol

ParameterSpecificationRationale
Inactivating Reagent Sodium Hydroxide (NaOH)A strong base that effectively catalyzes the hydrolysis of the β-lactam ring.[8]
Reagent Concentration 1 Molar (1 M)Sufficiently concentrated to raise the pH effectively without causing an uncontrolled reaction.
Target pH for Inactivation 11 - 12High pH ensures a rapid and complete hydrolysis reaction.[8]
Minimum Reaction Time 2 hoursProvides sufficient time for the hydrolysis of the strained ring to complete at room temperature.
Final pH for Disposal 6 - 8Neutralization is required to comply with wastewater regulations for drain disposal.[11]
Safety Check pH MonitoringConfirms that the correct chemical environment for hydrolysis and subsequent neutralization is achieved.

Regulatory Framework and Compliance

All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) under the "Laboratory Standard" (29 CFR 1910.1450).[13][14] This standard mandates that every laboratory develop and adhere to a site-specific Chemical Hygiene Plan (CHP) , which must include procedures for safe handling and waste disposal.[13][15]

The ultimate disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[10] It is a legal requirement to correctly identify, label, and dispose of hazardous waste.[10][12] This guide provides a scientifically sound methodology, but it is not a substitute for your institution's specific CHP and adherence to federal, state, and local regulations. Always consult with your institution's Environmental Health & Safety (EHS) department for guidance.

References

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD . Occupational Safety and Health Administration. [Online] Available at: [Link]

  • D. M. T. D. P. G. &. C. M. A. P. Miller, "The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition," Frontiers in Chemistry, 2021. [Online] Available at: [Link]

  • Degradation of β-lactam antibiotics . ResearchGate. [Online] Available at: [Link]

  • The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace? . Safety Partners, LLC. [Online] Available at: [Link]

  • OSHA Standards for Biological Laboratories . ASPR. [Online] Available at: [Link]

  • The Laboratory Standard . Office of Clinical and Research Safety. [Online] Available at: [Link]

  • β-Lactam . Wikipedia. [Online] Available at: [Link]

  • OSHA Laboratory Standard . Compliancy Group. [Online] Available at: [Link]

  • why does the beta lactam ring have higher reactivity? . Reddit. [Online] Available at: [Link]

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right . Bitesize Bio. [Online] Available at: [Link]

  • The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases . ResearchGate. [Online] Available at: [Link]

  • Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors . ResearchGate. [Online] Available at: [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Online] Available at: [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Online] Available at: [Link]

  • Annex 6: Good manufacturing practices for pharmaceutical products containing hazardous substances . World Health Organization (WHO). [Online] Available at: [Link]

  • 2-Azetidinone PubChem CID 136721 . National Center for Biotechnology Information. [Online] Available at: [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Online] Available at: [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. [Online] Available at: [Link]

  • Azetidinones . International Journal of Pharmaceutical Sciences Review and Research. [Online] Available at: [Link]

  • An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment . ResearchGate. [Online] Available at: [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. [Online] Available at: [Link]

  • β-Lactams and β-Lactamase Inhibitors: An Overview . National Center for Biotechnology Information. [Online] Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update . MDPI. [Online] Available at: [Link]

  • Beta-Lactam Antibiotics . National Center for Biotechnology Information. [Online] Available at: [Link]

  • MATERIAL SAFETY DATA SHEET . Oxford Lab Fine Chem LLP. [Online] Available at: [Link]

  • New FDA Guidance for the Prevention of Cross Contamination of Beta-Lactam Antibiotics . ECA Academy. [Online] Available at: [Link]

  • European Chemicals Agency . European Union. [Online] Available at: [Link]

  • A REVIEW ON 2-AZETEDINONES . International Journal of Pharmaceutical and Chemical Sciences. [Online] Available at: [Link]

  • Substance Information . ECHA - European Union. [Online] Available at: [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update . ResearchGate. [Online] Available at: [Link]

  • Removal of β-lactam antibiotics from pharmaceutical wastewaters using photo-Fenton process at near-neutral pH . PubMed. [Online] Available at: [Link]

  • Azetidinone: Different methods of synthesis and its biological profile . Der Pharma Chemica. [Online] Available at: [Link]

  • Directorates and units . ECHA - European Union. [Online] Available at: [Link]

  • Beta-Lactam Antibiotics 2013 Guidance for Preventing Cross Contamination Hits the Street . Lachman Consultants. [Online] Available at: [Link]

  • ECHA adds 35 chemicals to the Prior Informed Consent Regulation . GPC Gateway. [Online] Available at: [Link]

  • Towards faster regulatory action: ECHA's approach to assessing chemicals in groups . ECHA - European Union. [Online] Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azetidon
Reactant of Route 2
Azetidon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.